Cyclobutylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFYLNLITXLIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629397 | |
| Record name | Cyclobutylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-03-3 | |
| Record name | Cyclobutylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Cyclobutylacetonitrile
An In-Depth Technical Guide to the Physical Properties of Cyclobutylacetonitrile
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Cyclobutyl Moiety
In modern medicinal chemistry, the pursuit of novel chemical scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is relentless. Among the various carbocyclic structures, the cyclobutyl group has emerged as a uniquely valuable motif.[1][2] Its distinct three-dimensional, puckered structure and the inherent strain of the four-membered ring provide a compelling alternative to more common structures like cyclohexyl or phenyl groups.[2] The cyclobutyl ring can enhance metabolic stability, improve solubility, and serve as a rigid scaffold to orient key pharmacophoric elements, making it an attractive component in the design of next-generation therapeutics.[1][2]
This compound (CAS: 4426-03-3) is a key building block that provides access to this valuable moiety.[3][4] As a bifunctional molecule featuring both the cyclobutane ring and a reactive nitrile group, it serves as a versatile intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] This guide provides a comprehensive overview of its core physical properties, handling protocols, and strategic applications for professionals in research and drug development.
Caption: 2D structure of this compound.
Safety, Handling, and Storage
As with all nitrile-containing compounds, this compound must be handled with care. It is classified as toxic and an irritant. [3][5]Adherence to strict safety protocols is mandatory to minimize risk to personnel.
GHS Hazard Information (Anticipated) :
-
Pictograms : Skull and Crossbones, Exclamation Mark
-
Signal Word : Danger
-
Hazard Statements : Toxic if swallowed, Causes skin and eye irritation.
-
Precautionary Statements :
-
Prevention : Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. [6] * Response : IF SWALLOWED: Immediately call a POISON CENTER or doctor. [6]IF ON SKIN: Rinse skin with water/shower. [7][8]IF IN EYES: Rinse cautiously with water for several minutes.
-
Storage : Store locked up in a well-ventilated place. Keep cool. [3][9][7][8] * Disposal : Dispose of contents/container to an approved waste disposal plant. [6][8]
-
Caption: General decision workflow for handling a chemical spill.
Storage and Stability: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. [3][9]This temperature range helps to minimize vapor pressure and prevent degradation over time. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and sources of ignition, given its combustible nature and 70.1°C flash point. [3][6]
Role in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a versatile synthetic intermediate. [3][4]
-
Pharmaceutical and Agrochemical Building Block : The nitrile functional group is a gateway to numerous other functionalities. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in addition reactions to form more complex heterocyclic systems. These transformations are fundamental steps in the synthesis of many drugs and pesticides. [4]* Scaffold Hopping and Isosteric Replacement : In drug design, replacing a labile or bulky group (like a t-butyl or phenyl ring) with a cyclobutyl ring can significantly improve a drug candidate's metabolic profile. The strained, non-planar structure of the cyclobutane ring can also provide a better fit for protein binding pockets compared to flat aromatic rings, a strategy that has been successfully employed in the development of kinase inhibitors and other therapeutics. [1][2]
Experimental Protocol: Characterization by NMR Spectroscopy
While specific analytical data for this compound is not available in the search results, a standard protocol for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical step for any researcher using this compound. This protocol is a self-validating system for confirming the compound's identity and purity.
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals : The spectrum should show distinct signals corresponding to the protons on the cyclobutane ring and the methylene (-CH₂-) group adjacent to the nitrile. The integration of these signals should correspond to the number of protons in each environment. The puckered nature of the cyclobutane ring may lead to complex splitting patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals : The spectrum should show signals for each unique carbon atom: the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the carbons of the cyclobutane ring. The chemical shift of the nitrile carbon is typically found downfield (>110 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the solvent peak or internal standard.
-
Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the this compound structure.
-
Analyze for the presence of impurity peaks, such as residual solvents or synthesis byproducts.
-
References
- This compound - Cas 4426-03-3. LookChem. [Link]
- 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile.
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
- Cyclobutanes in Small‐Molecule Drug Candidates.
- Refractive Index. Burdick & Jackson. [Link]
- Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials.
- Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
Sources
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CAS 4426-03-3: this compound | CymitQuimica [cymitquimica.com]
- 5. 4426-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | 4426-03-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Cyclobutylacetonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, bonding, and reactivity of cyclobutylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the unique interplay between the strained cyclobutane ring and the electrophilic nitrile group. We will explore the molecule's synthesis, spectroscopic signature, and the nuanced stereoelectronic effects that govern its chemical behavior. This guide aims to equip the reader with a deep, mechanistic understanding of this compound, a versatile building block in modern medicinal chemistry.
Introduction: The Significance of Strained Nitriles in Medicinal Chemistry
This compound (C₆H₉N) is a colorless liquid that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a four-membered carbocycle appended to a nitrile-containing methylene group, presents a fascinating case study in molecular architecture and reactivity. The inherent ring strain of the cyclobutane moiety, coupled with the electronic properties of the cyano group, imparts unique chemical characteristics that are increasingly leveraged in the design of novel therapeutic agents.[3][4] The cyclobutyl fragment can enhance metabolic stability and provide a rigid scaffold for orienting pharmacophoric elements, making cyclobutyl-containing molecules attractive candidates in drug discovery.[3][4]
This guide will provide an in-depth exploration of the fundamental principles governing the structure and bonding of this compound, offering insights into its synthesis, characterization, and chemical behavior.
Molecular Structure and Bonding: A Tale of Two Moieties
The chemical personality of this compound is a direct consequence of the amalgamation of its two key structural features: the strained cyclobutane ring and the linear, electron-withdrawing nitrile group.
The Cyclobutane Ring: A Puckered Existence
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[5] The ideal sp³ bond angle of 109.5° is forcibly compressed to approximately 88° within the four-membered ring, leading to substantial angle strain.[6][7] To alleviate some of the torsional strain that would arise from a planar conformation (eclipsing interactions between all adjacent C-H bonds), the cyclobutane ring adopts a puckered or "butterfly" conformation.[6] This non-planar arrangement slightly reduces the eclipsing interactions between hydrogens on adjacent carbons.[6] The total ring strain in cyclobutane is considerable, rendering it more reactive than its larger cycloalkane counterparts like cyclopentane and cyclohexane.[7]
The Acetonitrile Moiety: A Linear Electrophile
The acetonitrile group (-CH₂CN) introduces a region of high electron density and specific reactivity. The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear C-C≡N geometry with a bond angle of approximately 180°.[8] The triple bond consists of one sigma (σ) bond and two pi (π) bonds.[8] Nitrogen, being more electronegative than carbon, polarizes the C≡N triple bond, creating a significant dipole moment and rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack.[8][9] The lone pair of electrons on the nitrogen atom resides in an sp hybrid orbital and is less basic compared to the lone pair on an sp³-hybridized nitrogen in an amine.[8]
Interplay of Structural Features in this compound
The connection of the acetonitrile group to the cyclobutane ring via a methylene bridge influences the overall molecular geometry and electronic distribution. The sp³-hybridized methylene carbon acts as an insulating linker, though the bulky and strained cyclobutyl group can sterically influence reactions at the nitrile. Conversely, the electron-withdrawing nature of the nitrile group can have a modest inductive effect on the cyclobutane ring.
Synthesis of this compound: A Practical Approach
While multiple synthetic routes to nitriles and cyclobutane derivatives exist, a common and illustrative method for preparing this compound involves the nucleophilic substitution of a suitable cyclobutylmethyl halide with a cyanide salt. Below is a representative experimental protocol.
Experimental Protocol: Synthesis from Cyclobutylmethyl Bromide
Reaction Scheme:
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile;2-[1-(cyanomethyl)cyclobutyl]propanenitrile;ethane | C23H42N4 | CID 90902721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of Cyclobutylacetonitrile: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for cyclobutylacetonitrile, a valuable building block in organic synthesis and drug discovery. By leveraging predictive tools and established spectroscopic principles, we will explore the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₆H₉N, possesses a unique combination of a strained four-membered cyclobutyl ring and a polar nitrile functional group. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. Understanding these spectral features is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using reputable online spectroscopic tools.[1] These predictions are based on large databases of known chemical shifts and provide a reliable estimation of the expected experimental values.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are presented in the table below, referenced to tetramethylsilane (TMS) in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H1 (methine) | ~2.8 | Quintet | 1H |
| H4 (CH₂CN) | ~2.5 | Doublet | 2H |
| H2, H2' (ring CH₂) | ~2.2 | Multiplet | 4H |
| H3 (ring CH₂) | ~1.9 | Multiplet | 2H |
Expert Interpretation:
-
H1 (Methine Proton): The proton on the carbon bearing the acetonitrile group (C1) is expected to be the most deshielded of the ring protons, appearing at approximately 2.8 ppm. This downfield shift is attributed to the combined electron-withdrawing effects of the nitrile group and its position on a tertiary carbon. Its multiplicity is predicted to be a quintet due to coupling with the adjacent two sets of methylene protons (H2/H2' and H4).
-
H4 (Methylene Protons of Acetonitrile): These protons, directly attached to the carbon adjacent to the nitrile group, are significantly deshielded and are predicted to resonate around 2.5 ppm. The strong electron-withdrawing nature of the cyano group is the primary cause for this downfield shift. These protons are expected to appear as a doublet due to coupling with the methine proton (H1).
-
H2, H2' (Ring Methylene Protons): The four protons on the two methylene groups adjacent to the methine carbon are predicted to have a complex multiplet signal around 2.2 ppm. Their chemical environment is influenced by both the methine proton and the other ring methylene protons.
-
H3 (Ring Methylene Protons): The two protons on the methylene group opposite the substitution are the most shielded of the ring protons, with a predicted chemical shift of approximately 1.9 ppm. This is due to their greater distance from the electron-withdrawing acetonitrile group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 (-C≡N) | ~119 |
| C1 (Methine) | ~34 |
| C2, C2' (ring CH₂) | ~28 |
| C4 (CH₂CN) | ~22 |
| C3 (ring CH₂) | ~17 |
Expert Interpretation:
-
C5 (Nitrile Carbon): The carbon of the nitrile group is expected to appear furthest downfield, around 119 ppm, which is a characteristic chemical shift for nitrile carbons.
-
C1 (Methine Carbon): The methine carbon of the cyclobutyl ring, directly attached to the acetonitrile side chain, is predicted to resonate at approximately 34 ppm.
-
C2, C2' (Ring Methylene Carbons): The two equivalent methylene carbons adjacent to the methine carbon are expected to have a chemical shift of about 28 ppm.
-
C4 (Methylene Carbon of Acetonitrile): The carbon of the methylene group adjacent to the nitrile is predicted at around 22 ppm.
-
C3 (Ring Methylene Carbon): The methylene carbon opposite the point of substitution is the most shielded of the ring carbons, with a predicted chemical shift of approximately 17 ppm.
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and alkyl C-H groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | 2260 - 2240 | Medium to Strong, Sharp |
| C-H (sp³ stretch) | 3000 - 2850 | Strong |
| C-H (sp³ bend) | 1470 - 1350 | Medium |
Expert Interpretation:
-
Nitrile Stretch (C≡N): The most diagnostic peak in the IR spectrum will be the sharp, medium-to-strong absorption in the 2260-2240 cm⁻¹ region, which is highly characteristic of the carbon-nitrogen triple bond in a nitrile.
-
sp³ C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range will be present, corresponding to the stretching vibrations of the C-H bonds in the cyclobutyl ring and the methylene group of the side chain.
-
sp³ C-H Bend: Medium intensity bands between 1470 cm⁻¹ and 1350 cm⁻¹ will arise from the bending vibrations of the various methylene groups in the molecule.
Mass Spectrometry (MS)
In mass spectrometry, this compound will undergo fragmentation upon ionization, providing valuable information about its molecular weight and structural components. The predicted fragmentation pattern is based on the principles of mass spectral fragmentation of cycloalkanes and nitriles.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (95.14 g/mol ).
-
Loss of Ethylene (M-28): A common fragmentation pathway for cyclobutane derivatives is the loss of an ethylene molecule (C₂H₄), which would result in a peak at m/z 67.
-
Loss of the Acetonitrile Side Chain (M-40): Cleavage of the bond between the cyclobutyl ring and the acetonitrile side chain would lead to the loss of a CH₂CN radical, resulting in a cyclobutyl cation at m/z 55.
-
Formation of the Acetonitrile Cation (m/z 41): The CH₂CN⁺ cation itself would give a prominent peak at m/z 41.
| m/z | Predicted Fragment |
| 95 | [C₆H₉N]⁺ (Molecular Ion) |
| 67 | [C₄H₅N]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [CH₂CN]⁺ |
Mass Spectrometry Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and serve as a starting point for experimental work.
NMR Spectroscopy Sample Preparation
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive structural elucidation, with each technique providing complementary information. While these are predicted data, they are based on well-established principles and extensive spectral databases, offering a high degree of confidence for guiding experimental work and confirming the identity of this important chemical intermediate.
References
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Cyclobutylacetonitrile
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclobutylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with predictive data to offer a comprehensive understanding of the structural elucidation of this molecule.
Introduction
This compound, a key building block in organic synthesis, possesses a unique structural framework combining a strained four-membered carbocyclic ring with a polar nitrile functional group. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide will delve into the anticipated ¹H and ¹³C NMR chemical shifts, coupling patterns, and the underlying principles governing these spectral features. The puckered, non-planar "butterfly" conformation of the cyclobutane ring introduces a layer of complexity to its NMR spectra, which this guide will thoroughly explore.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methine, methylene protons of the cyclobutyl ring, and the methylene protons adjacent to the nitrile group. The electron-withdrawing nature of the nitrile moiety and the conformational dynamics of the cyclobutane ring are the primary factors influencing the chemical shifts.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe tuned to the proton frequency.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). Key acquisition parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three main groups of signals. The chemical shifts are influenced by the electronegativity of the nitrile group and the magnetic anisotropy of the cyclobutane ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-1 | 2.8 - 3.2 | Multiplet | 1H |
| H-2, H-2' | 1.8 - 2.2 | Multiplet | 4H |
| H-3 | 2.4 - 2.7 | Multiplet | 2H |
| -CH₂CN | 2.5 - 2.8 | Doublet | 2H |
Causality behind Predicted Shifts:
-
H-1 (Methine Proton): This proton is directly attached to the carbon bearing the cyanomethyl group. Its proximity to the electron-withdrawing substituent will cause a significant downfield shift compared to the protons of an unsubstituted cyclobutane (which appear around 1.96 ppm).
-
H-2, H-2' (Methylene Protons): These four protons are on the carbons adjacent to the substituted carbon. They will be less deshielded than H-1 but will still experience a downfield shift from the base value of cyclobutane. Due to the puckered nature of the ring, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.
-
H-3 (Methylene Protons): These two protons are on the carbon opposite the point of substitution. They are the least affected by the nitrile group and are expected to resonate closest to the chemical shift of unsubstituted cyclobutane.
-
-CH₂CN (Methylene Protons): The protons of the methylene group directly attached to the electron-withdrawing nitrile group will be significantly deshielded and are expected to appear as a doublet due to coupling with the H-1 proton.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.
Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a high-field NMR spectrometer with a probe tuned to the carbon frequency.
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Key acquisition parameters include a spectral width of approximately 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the generally longer relaxation times of carbon nuclei, and a significantly larger number of scans (e.g., 128 or more) to compensate for the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CN | 118 - 122 |
| C-1 | 35 - 40 |
| C-2 | 28 - 33 |
| C-3 | 18 - 23 |
| -CH₂CN | 20 - 25 |
Causality behind Predicted Shifts:
-
-CN (Nitrile Carbon): The sp-hybridized carbon of the nitrile group typically appears in the 110-125 ppm range.[1]
-
C-1 (Methine Carbon): This carbon is attached to the cyanomethyl substituent and will be the most downfield of the cyclobutyl carbons.
-
C-2 (Methylene Carbons): These carbons are adjacent to the substituted carbon and will be shifted downfield relative to unsubstituted cyclobutane (which has a single peak at 22.4 ppm).[2]
-
C-3 (Methylene Carbon): This carbon is furthest from the substituent and will have a chemical shift closest to that of unsubstituted cyclobutane.
-
-CH₂CN (Methylene Carbon): This carbon, being adjacent to the nitrile group, will also experience a downfield shift.
Structure-Spectrum Correlation
The following diagram illustrates the structure of this compound with the non-equivalent protons and carbons labeled, correlating them to their expected NMR signals.
Caption: Structure of this compound with labeled atoms.
Advanced NMR Techniques for Structural Confirmation
While 1D ¹H and ¹³C NMR are powerful, 2D NMR techniques would be invaluable for unambiguous assignment of all signals.
-
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the -CH₂CN signal and the H-1 signal would definitively confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal by identifying which protons are attached to it.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic features that are directly correlated with its molecular structure. The electron-withdrawing nitrile group causes a significant downfield shift for adjacent protons and carbons. The conformational puckering of the cyclobutane ring leads to chemical non-equivalence of its methylene protons, resulting in complex multiplets. A comprehensive analysis, potentially supplemented with 2D NMR techniques, allows for the complete and accurate structural elucidation of this important synthetic intermediate.
References
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000005). [Link]
- The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]
- Chem LibreTexts. 13.8: ¹³C NMR Spectroscopy. [Link]
- Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]
- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
- Doc Brown's Chemistry.
- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]
- YouTube. differences & similarities of ¹H & ¹³C NMR spectroscopy. [Link]
- ResearchGate.
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
- Oregon State University. ¹³C NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of Cyclobutylacetonitrile
Preamble: Navigating the Uncharted Spectra
Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation. The process begins with the bombardment of the gaseous sample molecule (M) with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).
M + e⁻ → M⁺• + 2e⁻
The molecular ion is often unstable and rapidly undergoes a series of unimolecular decomposition reactions, breaking into smaller charged fragments and neutral radicals or molecules.[1][2] Only the charged fragments are detected by the mass spectrometer, and the resulting pattern of ions, plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum. The structure of the molecule dictates the pathways of fragmentation, making the mass spectrum a molecular fingerprint.[1]
For cyclobutylacetonitrile (Molecular Formula: C₆H₉N, Molecular Weight: 95.15 g/mol ), the molecular ion peak is expected at an m/z of 95. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[3]
Predicted Electron Ionization Fragmentation Pathways of this compound
The fragmentation of this compound is predicted to be governed by the interplay between the cyclobutyl ring and the cyanomethyl group (-CH₂CN). The primary fragmentation pathways are hypothesized as follows:
The Molecular Ion and Alpha-Cleavage
The molecular ion, [C₆H₉N]⁺•, is expected at m/z 95 . In many nitriles, the molecular ion peak can be of low abundance or even absent due to its instability.[3][4] A common fragmentation pathway for nitriles is the loss of a hydrogen atom from the carbon alpha to the nitrile group, leading to a resonance-stabilized cation.[3] This would result in a prominent [M-1]⁺ ion at m/z 94 .
Cleavage of the Cyclobutyl Ring
The strained four-membered cyclobutyl ring is susceptible to fragmentation. A characteristic fragmentation of cycloalkanes is the loss of ethene (C₂H₄, 28 Da) following ring cleavage.[5] For the this compound molecular ion, this would lead to a fragment ion at m/z 67 .
Another significant fragmentation pathway for cycloalkanes involves the loss of a methyl radical (CH₃•, 15 Da) or an ethyl radical (C₂H₅•, 29 Da) after ring opening and rearrangement. This could produce ions at m/z 80 and m/z 66 , respectively.
Exocyclic Bond Cleavage
Cleavage of the C-C bond between the cyclobutyl ring and the cyanomethyl group is a highly probable event. This can occur in two ways:
-
Formation of the Cyclobutyl Cation: Loss of a neutral cyanomethyl radical (•CH₂CN, 40 Da) would result in a cyclobutyl cation ([C₄H₇]⁺) at m/z 55 .
-
Formation of the Cyanomethyl Cation: Loss of a neutral cyclobutyl radical (•C₄H₇, 55 Da) would lead to the [CH₂CN]⁺ ion at m/z 40 .
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation. For instance, the [C₄H₇]⁺ ion (m/z 55) can lose H₂ to form ions at m/z 53 . The ion at m/z 67 could also lose a hydrogen atom to produce an ion at m/z 66 .
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary EI fragmentation pathways of this compound.
Predicted Mass Spectrum Data
Based on the fragmentation pathways discussed, the following table summarizes the predicted major ions, their proposed structures, and their anticipated relative abundances in the EI mass spectrum of this compound.
| m/z | Proposed Ion Formula | Proposed Structure | Predicted Relative Abundance |
| 95 | [C₆H₉N]⁺• | Molecular Ion | Low |
| 94 | [C₆H₈N]⁺ | [M-H]⁺ | Medium |
| 80 | [C₅H₆N]⁺ | [M-CH₃]⁺ | Low to Medium |
| 67 | [C₄H₅N]⁺ | [M-C₂H₄]⁺ | Medium to High |
| 55 | [C₄H₇]⁺ | Cyclobutyl cation | High (Possible Base Peak) |
| 53 | [C₄H₅]⁺ | [C₄H₇ - H₂]⁺ | Medium |
| 41 | [C₃H₅]⁺ | Allyl cation | Medium |
| 40 | [CH₂CN]⁺ | Cyanomethyl cation | Medium |
Experimental Protocol: Acquiring the Mass Spectrum via GC-MS
To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
4.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a single quadrupole or ion trap MS).
4.2. GC Conditions
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL of a dilute solution (e.g., 100 ppm in dichloromethane or ethyl acetate).
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
4.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
The following diagram outlines the experimental workflow:
Caption: A simplified workflow for GC-MS analysis.
Concluding Remarks
This guide provides a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation of this compound. The proposed fragmentation pathways are rooted in the well-established chemical principles governing the behavior of nitriles and cyclic alkanes. The dominant predicted fragments, particularly the ions at m/z 94 ([M-H]⁺), m/z 67 ([M-C₂H₄]⁺), and m/z 55 ([C₄H₇]⁺), should serve as key diagnostic markers for the identification of this compound. The provided experimental protocol offers a robust starting point for acquiring an experimental spectrum, which would be invaluable for confirming and refining the predictions made herein. This work underscores the power of predictive analysis in mass spectrometry, enabling researchers to navigate the structural elucidation of molecules that lie beyond the boundaries of existing spectral libraries.
References
- PubChem. (n.d.). Cyclopropylacetonitrile. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of...
- National Center for Biotechnology Information. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed.
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). 1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl)-. NIST Chemistry WebBook.
- YouTube. (2023, July 28). Mass Spectrometry of Cycloalkanes.
- NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- ResearchGate. (n.d.). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476...
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- NIST. (n.d.). Cyclobutanone. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclobutane. NIST Chemistry WebBook.
- Whitman College. (n.d.). GCMS Section 6.17.
- Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
Sources
Introduction: The Significance of Cyclobutylacetonitrile Solubility
An In-Depth Technical Guide to the Solubility of Cyclobutylacetonitrile in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in the pharmaceutical and specialty chemical industries. While quantitative solubility data for this compound is not extensively published, this document leverages fundamental physicochemical principles to predict its solubility profile across a range of common organic solvents. We delve into the molecular characteristics that govern its solubility, including polarity and intermolecular forces. Critically, this guide furnishes a detailed, field-proven experimental protocol for the isothermal shake-flask method, empowering researchers to generate precise, in-house solubility data. This work is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation development.
This compound (C₆H₉N) is a valuable intermediate in organic synthesis, recognized for its role in the creation of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] The strained cyclobutane ring and the reactive nitrile group offer unique synthetic handles for constructing novel compounds.[1] The efficiency of any process involving this intermediate—be it synthesis, extraction, chromatography, or crystallization—is fundamentally dictated by its interaction with the chosen solvent system. An informed solvent choice, based on a thorough understanding of solubility, is paramount for maximizing yield, ensuring purity, and developing scalable, robust chemical processes. This guide serves to bridge the gap in readily available solubility data by providing a framework for predicting and experimentally verifying the solubility of this compound.
Physicochemical Properties of this compound
Understanding the inherent properties of a solute is the first step in predicting its solubility. This compound is a colorless to pale yellow liquid with a molecular structure that imparts a moderate overall polarity.[1] The primary contributors to its physical behavior are the nonpolar cyclobutyl ring and the highly polar nitrile (-C≡N) group.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N | [1][2] |
| Molecular Weight | ~95.14 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 181.2 °C @ 760 mmHg | [2] |
| Density | 0.933 g/cm³ | [2] |
| Flash Point | 70.1 °C | [2] |
The key to its solubility lies in the balance between the hydrophobic, aliphatic cyclobutyl ring and the polar, electron-withdrawing nitrile group. The nitrile moiety possesses a strong dipole moment, making it capable of engaging in dipole-dipole interactions with polar solvent molecules. However, the molecule lacks hydrogen bond donors, limiting its interaction with protic solvents compared to molecules like alcohols or primary/secondary amines.
Predicted Solubility Profile in Common Organic Solvents
While specific quantitative solubility data is scarce in the literature, we can predict the solubility of this compound based on the fundamental principle of "like dissolves like" and its moderate polarity.[1][4] Miscibility is expected in solvents that can effectively solvate both the polar nitrile head and the nonpolar carbocyclic tail.
Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The alcohol's alkyl chain interacts with the cyclobutyl ring, while its polar hydroxyl group interacts with the nitrile group. |
| Polar Aprotic | Acetone, Acetonitrile | Miscible | Strong dipole-dipole interactions between the solvent and the nitrile group dominate, leading to high solubility. |
| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Miscible | Moderate polarity and ether structure effectively solvate the entire molecule. | |
| Nonpolar | Toluene, Dichloromethane | Soluble / Miscible | Solvents can solvate the cyclobutyl ring; moderate polarity allows for some interaction with the nitrile group. |
| Hexane, Cyclohexane | Partially Soluble / Immiscible | The solvent's nonpolar nature interacts favorably with the cyclobutyl ring, but it cannot effectively solvate the highly polar nitrile group, likely leading to limited solubility or immiscibility.[5] | |
| Aqueous | Water | Sparingly Soluble | The high polarity of water and its extensive hydrogen-bonding network do not favorably interact with the nonpolar cyclobutyl ring, leading to low solubility as noted in the literature.[1] |
Disclaimer: This table represents predicted solubilities based on chemical principles. Experimental verification is required for precise quantitative applications and is detailed in Section 5.0.
Mechanistic Drivers of Solubility
The solubility behavior outlined above is governed by the interplay of intermolecular forces between this compound and the solvent molecules.
-
Dipole-Dipole Interactions: This is the most significant force driving solubility in polar solvents. The permanent, strong dipole of the nitrile group (–C≡N) aligns with the dipoles of solvents like acetone, ethyl acetate, and dichloromethane, leading to favorable enthalpic interactions.
-
London Dispersion Forces: These temporary, induced dipoles are the primary forces of attraction between the nonpolar cyclobutyl ring and nonpolar solvents like hexane and toluene.[6] While present in all interactions, they are dominant in nonpolar systems.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. This allows for some interaction with protic solvents like ethanol and methanol. However, as it cannot act as a hydrogen bond donor, its solubility in highly cohesive, hydrogen-bonded solvents like water is limited.
The balance of these forces dictates the overall solubility. For a solvent to be effective, it must overcome the solute-solute and solvent-solvent interactions and form new, energetically favorable solute-solvent interactions.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To establish definitive, quantitative solubility data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique that is reliable and self-validating.[7] It measures the equilibrium concentration of a solute in a solvent at a constant temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or incubator
-
20 mL glass scintillation vials with PTFE-lined caps
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
Step-by-Step Procedure
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing this compound and dissolving it in the chosen solvent in volumetric flasks to create solutions of known concentrations.
-
Sample Preparation: Add an excess amount of this compound to a 20 mL glass vial. "Excess" is critical and is confirmed by the presence of undissolved liquid (as a separate phase or droplets) after the equilibration period.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial containing the excess solute.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture at a constant speed (e.g., 150 rpm) for a minimum of 24 hours to ensure equilibrium is reached.[7] A 48-hour period is recommended to be certain.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle, forming a distinct layer.
-
Sample Extraction: Carefully withdraw a supernatant aliquot from the solvent-rich phase using a glass syringe. Avoid disturbing the undissolved solute layer.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared autosampler vial. This step is crucial to remove any microscopic, undissolved droplets.
-
Dilution (if necessary): If the anticipated concentration is high, accurately dilute the filtered sample with the same solvent to bring it within the linear range of the analytical calibration curve.
-
Analysis: Analyze the calibration standards and the prepared sample(s) using GC-FID or another validated analytical method.
-
Calculation: Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of this compound in the (diluted) sample. Account for any dilution factors to calculate the final solubility, typically expressed in mg/mL or g/100 mL.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Practical Implications and Solvent Selection
-
Reaction Chemistry: For homogeneous reactions, a solvent in which this compound is miscible, such as THF or acetonitrile, should be selected to ensure all reactants are in the same phase.
-
Purification: In recrystallization, a solvent pair may be ideal. One might choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For chromatographic purification, the solubility in the mobile phase (e.g., mixtures of hexane and ethyl acetate) is critical for achieving good separation.
-
Work-up/Extraction: The low solubility of this compound in water is advantageous for extraction procedures.[1] After a reaction in a water-miscible solvent like THF, the product can be isolated by adding water and a water-immiscible solvent (e.g., ethyl acetate), partitioning the product into the organic layer.
Conclusion
This compound is a moderately polar compound whose solubility is governed by a balance of dipole-dipole and London dispersion forces. It is predicted to be miscible with a wide range of polar aprotic and protic organic solvents but possesses limited solubility in highly nonpolar solvents and water. Due to the lack of extensive published quantitative data, the robust, step-by-step isothermal shake-flask protocol provided herein is the recommended path for generating the reliable data needed for process development, formulation, and academic research. This guide provides both a predictive framework based on chemical theory and a practical tool for experimental determination, equipping scientists with the necessary knowledge to confidently work with this versatile chemical intermediate.
References
- LookChem. (n.d.). Cas 4426-03-3, this compound.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a document hosted on [Link], though the direct link may vary. A similar protocol is widely available in organic chemistry lab manuals.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- PubChem. (n.d.). 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is a related but more complex structure, used for general reference).
- University of Calgary. (2023). Solubility of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES.
- National Institute of Standards and Technology. (n.d.). Acetonitrile with Cyclohexane - IUPAC-NIST Solubilities Database.
- Nature Precedings. (2010). Organic Solvent Solubility Data Book.
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An In-Depth Technical Guide to the Health and Safety of Handling Cyclobutylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical health and safety information for handling Cyclobutylacetonitrile (CAS No. 5739-58-2). As a vital building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for all personnel. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in the chemical's structural properties and the established toxicology of the aliphatic nitrile class. The causality behind each safety recommendation is explained to foster a deeper understanding and a proactive safety culture in the laboratory.
Core Hazard Profile and Physicochemical Characteristics
This compound is a combustible liquid that presents significant health hazards upon exposure. Its primary toxicological concern, characteristic of aliphatic nitriles, is the potential for metabolic release of cyanide, which can interfere with cellular respiration.[1][2] The GHS classification, extrapolated from close structural analogs like Cyclobutanecarbonitrile, categorizes it as a substance that is harmful if swallowed, in contact with skin, or inhaled.[3][4]
A detailed understanding of its physical properties is the foundation for safe handling and storage.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cyclobutanecarbonitrile |
| CAS Number | 5739-58-2 | 4426-11-3 |
| Molecular Formula | C₆H₉N | C₅H₇N |
| Molecular Weight | 95.14 g/mol | 81.12 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 181.2°C @ 760 mmHg | 144 - 146°C[4] |
| Flash Point | 70.1°C | 42°C[5] |
| Density | 0.933 g/cm³ | 0.868 g/cm³[5] |
| Storage Temperature | 2-8°C | Not specified |
The flash point of this compound indicates that it is a combustible liquid and vapors may form explosive mixtures with air.[6][7]
GHS Hazard Identification and Classification
Based on data from the closely related Cyclobutanecarbonitrile, the following GHS classifications should be applied to this compound as a precautionary measure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |
Signal Word: Warning [3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate PPE to minimize all potential routes of exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of vapors and to contain any potential spills. Given that aliphatic nitriles can release highly toxic hydrogen cyanide gas upon contact with acids, the fume hood provides an essential barrier to protect the user.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Hand Protection: Double gloving with nitrile rubber gloves is strongly recommended.[3] Nitrile gloves offer good resistance to many chemicals, but it is crucial to be aware of their breakthrough time and permeation rate.[8] Gloves should be changed frequently, especially if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations where there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In normal use within a functioning chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[3]
Caption: Required engineering controls and personal protective equipment.
Safe Handling, Storage, and Incompatibility
Handling Procedures
-
Always work in a designated area within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.[9]
-
Use non-sparking tools and explosion-proof equipment.[6]
-
Ground/bond container and receiving equipment to prevent static discharge.[9]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, particularly acids and strong oxidizing agents.[10]
-
The recommended storage temperature is between 2-8°C.
Incompatible Materials
-
Strong Acids: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[8]
-
Strong Oxidizing Agents: Can cause a violent reaction.[10]
-
Acid Anhydrides and Acid Chlorides: Incompatible with nitriles.[6][8]
Emergency Procedures: Preparedness and Response
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7] Water spray can be used to cool containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6]
-
Hazardous Combustion Products: Combustion will produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][10] Critically, under certain conditions, highly toxic hydrogen cyanide gas can be released.[5]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Spill and Leak Procedures
A well-rehearsed spill response plan is essential.
Caption: Step-by-step workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues.
-
Personal Protection: Before attempting any cleanup, don the appropriate PPE, including a respirator if the spill is large or outside of a fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area.[6]
-
Ventilation: Ensure the area is well-ventilated, utilizing fume hoods to exhaust vapors.
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbents.[10]
-
Absorption and Collection: Carefully apply the absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, collect the material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[6]
-
Decontamination: Decontaminate the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] All cleaning materials must be collected as hazardous waste.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.
Toxicological Information: Understanding the Risk
The primary toxicological concern with this compound, as with other aliphatic nitriles, is its metabolism to cyanide.[1][2][12] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[1]
Disposal Considerations
All waste containing this compound, including empty containers, contaminated absorbent materials, and used PPE, must be treated as hazardous waste.[13] Dispose of this waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion: A Commitment to Safety
This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of respect for its potential hazards. By understanding its physicochemical properties, adhering to stringent engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs) and ongoing safety training.
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An In-Depth Technical Guide to the Synthesis of Cyclobutylacetonitrile from Cyclobutylmethyl Bromide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of cyclobutylacetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the nucleophilic substitution of cyclobutylmethyl bromide with a cyanide salt, a classic example of the Kolbe nitrile synthesis. This document delves into the underlying SN2 reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety procedures for handling cyanide, and discusses methods for product purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with both the practical steps and the theoretical causality required for successful and safe synthesis.
Introduction: The Significance of the Cyclobutane Moiety
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged motif in modern drug discovery. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, making it an excellent scaffold for probing interactions with biological targets. This compound, in particular, serves as a key intermediate, enabling the extension of a carbon chain and providing a versatile nitrile handle for further chemical transformations into amines, carboxylic acids, and complex heterocyclic systems. This guide details a robust and scalable method for its preparation from the commercially available cyclobutylmethyl bromide.
Reaction Mechanism and Scientific Principles
The conversion of cyclobutylmethyl bromide to this compound is a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction, specifically known as the Kolbe nitrile synthesis.[1][2]
The SN2 Pathway
The reaction proceeds via a single, concerted step where the cyanide anion (CN⁻), acting as the nucleophile, attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of cyclobutylmethyl bromide.[3] This "backside attack" occurs from the side opposite to the bromine atom, which serves as the leaving group. As the new carbon-carbon bond forms, the carbon-bromine bond simultaneously breaks, leading to an inversion of stereochemistry at the reaction center (though in this achiral substrate, the effect is not observable).
The diagram below illustrates this concerted mechanism.
Caption: The concerted SN2 mechanism for nitrile synthesis.
Causality of Reagent and Solvent Selection
Substrate: Cyclobutylmethyl bromide is an ideal substrate for this reaction. As a primary alkyl halide, it is sterically unhindered, which greatly favors the SN2 pathway over the competing E2 elimination reaction.[3]
Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are excellent sources of the cyanide nucleophile. They are ionic salts that dissociate in polar solvents to provide a high concentration of "free" CN⁻ ions.
Solvent: The choice of solvent is critical for maximizing the rate and yield of an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are the superior choice.[4][5] These solvents are polar enough to dissolve the ionic cyanide salt but lack acidic protons. Consequently, they solvate the cation (Na⁺) effectively but only weakly solvate the cyanide anion.[5] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate compared to other solvent types.[6][7]
-
Polar Protic Solvents (Discouraged): Solvents such as water, ethanol, and methanol should be avoided. Their acidic protons form strong hydrogen bonds with the cyanide anion, creating a "solvent cage" that stabilizes the nucleophile and significantly increases the activation energy required for the attack, thus slowing the reaction.[7][8] Furthermore, the presence of water can lead to the hydrolysis of the nitrile product.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. Extreme caution must be exercised at all times due to the acute toxicity of sodium cyanide.
Reagent and Equipment Data
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount Used | Moles (mmol) | Notes |
| Cyclobutylmethyl bromide | C₅H₉Br | 149.03 | 1.0 | 5.00 g | 33.55 | Starting material |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 1.2 | 1.97 g | 40.26 | EXTREMELY TOXIC . Handle with care. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 50 mL | - | Anhydrous grade solvent |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | - | For extraction |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - | Drying agent |
Step-by-Step Synthesis Workflow
All operations involving sodium cyanide must be performed in a certified chemical fume hood.
-
Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer. Ensure the glassware is oven-dried to prevent moisture contamination.
-
Reagent Addition: Under a gentle stream of nitrogen, add sodium cyanide (1.97 g) and anhydrous DMSO (50 mL) to the flask. Stir the suspension for 10 minutes to ensure good dispersion.
-
Substrate Addition: Add cyclobutylmethyl bromide (5.00 g) to the suspension dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Maintain stirring and monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry). The reaction is typically complete within 4-6 hours.
-
Quenching (CRITICAL SAFETY STEP): After cooling the reaction to room temperature, cautiously pour the mixture into a beaker containing 100 mL of cold water. This step hydrolyzes and dilutes any unreacted cyanide. Perform this in the fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with saturated brine (1 x 50 mL) to remove residual DMSO and water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Hazard Management: Handling Cyanide
Sodium cyanide is a highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[9] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with a face velocity between 80-120 fpm.[10]
-
Personal Protective Equipment (PPE): A full PPE ensemble is mandatory:
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
Double gloving with nitrile gloves is recommended.[9]
-
-
Storage: Store sodium cyanide in a cool, dry, well-ventilated, and locked area. It must be kept separate from acids, as their combination liberates highly toxic hydrogen cyanide (HCN) gas.[10]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) is considered P-listed hazardous waste and must be collected in designated, clearly labeled, sealed containers.[9] Never mix cyanide waste with acidic waste. Contact your institution's environmental health and safety department for proper disposal procedures.
Product Characterization and Purification
Purification
Vacuum distillation is the most effective method for purifying the final product on a gram scale. For smaller scales or for removing persistent impurities, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.[8]
Analytical Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.6-2.8 ppm (m, 1H): Methine proton on the cyclobutane ring (CH-CH₂CN).
-
δ ~2.4-2.5 ppm (d, 2H): Methylene protons adjacent to the nitrile group (CH₂-CN).
-
δ ~1.8-2.2 ppm (m, 6H): Remaining methylene protons on the cyclobutane ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~118-120 ppm: Nitrile carbon (C≡N).
-
δ ~35-38 ppm: Methine carbon of the cyclobutane ring.
-
δ ~28-30 ppm: Methylene carbons of the cyclobutane ring.
-
δ ~23-25 ppm: Methylene carbon adjacent to the nitrile (CH₂-CN).
-
δ ~18-20 ppm: Methylene carbon of the cyclobutane ring beta to the substituent.
-
-
Infrared (IR) Spectroscopy (Neat):
-
ν ~2245-2255 cm⁻¹: A sharp, medium-intensity absorption characteristic of the C≡N stretch. This is a key diagnostic peak.
-
ν ~2850-2960 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
Conclusion
The synthesis of this compound from cyclobutylmethyl bromide via the Kolbe nitrile synthesis is an efficient and reliable method for accessing this important chemical intermediate. The success of the reaction hinges on the principles of SN2 reactivity, particularly the use of a primary alkyl halide and a polar aprotic solvent like DMSO to maximize the nucleophilicity of the cyanide ion. While the procedure is straightforward, the extreme toxicity of the cyanide reagent necessitates meticulous planning, adherence to stringent safety protocols, and proper waste management. The detailed protocol and scientific rationale provided herein offer a solid foundation for researchers to safely and effectively produce this compound for applications in drug discovery and beyond.
References
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An In-Depth Technical Guide to Alternative Synthetic Routes for Cyclobutylacetonitrile
Introduction
Cyclobutylacetonitrile, a key building block in modern organic synthesis, possesses a unique structural motif that imparts valuable properties to larger molecules. The strained four-membered ring, coupled with the versatile nitrile functionality, makes it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, providing a gateway to a diverse range of complex molecular architectures. This guide provides an in-depth exploration of both classical and alternative synthetic strategies for accessing this important molecule, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid in the selection of the most suitable route for a given application.
Classical Synthetic Approach: Nucleophilic Substitution
The most traditional and direct route to this compound involves the nucleophilic substitution of a cyclobutylmethyl halide or sulfonate with a cyanide salt. This method relies on the principles of the SN2 reaction, where the cyanide anion displaces a good leaving group.
Mechanistic Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion acts as the nucleophile, attacking the electrophilic carbon atom attached to the leaving group (e.g., bromide or tosylate). For an efficient SN2 reaction, a primary substrate like cyclobutylmethyl bromide is ideal as it minimizes steric hindrance, allowing for backside attack by the nucleophile. The choice of solvent is also critical; polar aprotic solvents such as DMSO or DMF are preferred as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.
Precursor Synthesis: From Alcohol to Halide
The necessary precursor, cyclobutylmethyl bromide, is typically synthesized from the commercially available cyclobutanemethanol.[1][2][3] A common method involves treating the alcohol with a brominating agent.
Workflow for Precursor Synthesis
Caption: Synthesis of Cyclobutylmethyl Bromide.
Experimental Protocol: Nucleophilic Cyanation of Cyclobutylmethyl Bromide[2][4]
-
Reaction Setup: To a solution of cyclobutylmethyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium cyanide (1.2 eq).
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.
Alternative Synthetic Routes
While the classical SN2 approach is straightforward, alternative routes can offer advantages in terms of milder reaction conditions, avoidance of preparing alkyl halides, or providing a completely different strategic approach to the target molecule.
From Cyclobutanemethanol via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for the direct conversion of primary alcohols to nitriles, bypassing the need for a separate halogenation or tosylation step.[4] This reaction proceeds with a clean inversion of stereochemistry, although this is not relevant for the synthesis of achiral this compound from cyclobutanemethanol.
Mechanistic Rationale
The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The alcohol then adds to this species to form an alkoxyphosphonium salt, which is a key intermediate with a good leaving group. The nucleophile, in this case, the cyanide ion generated from acetone cyanohydrin, then displaces the activated hydroxyl group.[5][6]
Caption: Mitsunobu Reaction for Nitrile Synthesis.
Experimental Protocol: Mitsunobu Cyanation of Cyclobutanemethanol [7]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanemethanol (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide. The crude product can be purified by flash column chromatography on silica gel to separate it from the byproducts.
From Cyclobutanecarboxaldehyde
Another versatile approach starts from cyclobutanecarboxaldehyde, which can be obtained by the oxidation of cyclobutanemethanol.[8] The aldehyde is then converted to the corresponding nitrile. A common and effective method for this transformation is the dehydration of the aldoxime.
Two-Step Sequence: Oxidation and Oximation/Dehydration
This strategy involves two distinct steps:
-
Oxidation: The primary alcohol, cyclobutanemethanol, is oxidized to cyclobutanecarboxaldehyde using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.[8]
-
Oximation and Dehydration: The aldehyde is then converted to its oxime by reaction with hydroxylamine. The resulting aldoxime is subsequently dehydrated to the nitrile using a range of dehydrating agents.[9][10][11]
Caption: Synthesis from Cyclobutanecarboxaldehyde.
Experimental Protocol: Dehydration of Cyclobutanecarboxaldoxime [9]
-
Oximation: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature until the aldehyde is consumed.
-
Dehydration: Isolate the crude aldoxime and dissolve it in a suitable solvent such as dichloromethane or THF. Add a dehydrating agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or a phosphonium-based reagent like BOP [1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate], and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[9]
-
Reaction Conditions and Work-up: Stir the reaction at room temperature. Upon completion, filter off any solid byproducts and wash the filtrate with water and brine. Dry the organic layer and concentrate to obtain the crude nitrile, which can be purified by chromatography or distillation.
De Novo Synthesis of the Cyclobutane Ring: [2+2] Cycloaddition
For a truly alternative approach, one can construct the cyclobutane ring itself using a [2+2] cycloaddition reaction, incorporating functional handles that can be subsequently converted to the acetonitrile moiety. This strategy is particularly powerful for creating substituted cyclobutane derivatives.[12][13]
Types of [2+2] Cycloadditions
-
Photochemical [2+2] Cycloaddition: This classic method involves the irradiation of two olefinic components with UV light to form a cyclobutane ring.[12][13] The reaction can be intermolecular or intramolecular and often exhibits high stereoselectivity.
-
Thermal [2+2] Cycloaddition: While less common for simple alkenes due to orbital symmetry constraints, thermal [2+2] cycloadditions are feasible with activated substrates like ketenes or under transition metal catalysis.
-
Transition Metal-Catalyzed [2+2] Cycloaddition: A variety of transition metals, including cobalt, nickel, and rhodium, can catalyze the [2+2] cycloaddition of alkenes and alkynes under milder conditions than thermal methods.[14][15][16]
Synthetic Strategy
A plausible strategy would involve the [2+2] cycloaddition of an alkene with a partner containing a functional group that can be converted to a hydroxymethyl or halomethyl group. For example, the cycloaddition of ethylene with an appropriately substituted alkene could yield a cyclobutane derivative that is then transformed into this compound through the methods described previously.
Caption: General Strategy for De Novo Synthesis.
This approach offers significant flexibility in designing substituted this compound analogues, a key advantage in drug discovery programs.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Nucleophilic Substitution | Cyclobutylmethyl bromide | NaCN or KCN, DMF/DMSO | High yields, straightforward, scalable. | Requires preparation of the alkyl halide; uses toxic cyanide salts. | 70-90% |
| Mitsunobu Reaction | Cyclobutanemethanol | PPh₃, DEAD/DIAD, Acetone Cyanohydrin | Mild conditions, one-pot from alcohol, avoids halide synthesis. | Stoichiometric amounts of byproducts (phosphine oxide) can complicate purification. | 60-85% |
| From Aldehyde | Cyclobutanecarboxaldehyde | NH₂OH, Dehydrating agent (e.g., BOP, SOCl₂) | Utilizes a common intermediate; various dehydrating agents available. | Two-step process from the alcohol; some dehydrating agents can be harsh. | 65-85% (from oxime) |
| [2+2] Cycloaddition | Simple Alkenes | Varies (UV light, transition metal catalyst) | Builds the cyclobutane ring de novo; allows for substitution patterns. | Multi-step overall; may require specialized equipment (photoreactor). | Varies widely |
Conclusion
The synthesis of this compound can be approached through several distinct and effective strategies. The classical nucleophilic substitution of cyclobutylmethyl halides remains a robust and high-yielding method, particularly for large-scale production. However, alternative routes offer significant advantages in specific contexts. The Mitsunobu reaction provides a mild and direct conversion from the corresponding alcohol, avoiding the need for harsh halogenating agents. The route via cyclobutanecarboxaldehyde offers flexibility, with a wide array of modern dehydration methods for the intermediate aldoxime. For researchers interested in constructing the cyclobutane core with specific substitution patterns, de novo synthesis via [2+2] cycloaddition presents a powerful and versatile, albeit more complex, strategy. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the required purity of the final product, and the laboratory equipment at hand. This guide provides the foundational knowledge for making an informed decision and successfully synthesizing this valuable chemical building block.
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- Watson, W. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation.
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The Cornerstone of Complex Scaffolds: Cyclobutylacetonitrile as a Premier Building Block in Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the demand for structurally novel and functionally diverse molecular frameworks is insatiable. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry, offering a unique geometric profile that can enhance binding affinity and metabolic stability of drug candidates.[1] This technical guide delves into the multifaceted utility of cyclobutylacetonitrile, a versatile and reactive building block that serves as a gateway to a wide array of complex cyclobutane-containing molecules. We will explore its synthesis, physicochemical properties, and key transformations, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Allure of the Strained Ring
The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol, presents both a synthetic challenge and a strategic advantage. This strain energy can be harnessed as a driving force for ring-opening reactions, providing access to linear structures with defined stereochemistry. Conversely, the rigid, puckered conformation of the cyclobutane scaffold offers a three-dimensional diversity that is increasingly sought after in drug design to escape the "flatland" of aromatic systems.[1] this compound, with its reactive nitrile handle, is an ideal starting point for introducing the cyclobutane motif and for subsequent elaboration into more complex architectures. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a highly versatile synthetic precursor.
Synthesis of this compound: A Practical Approach
A reliable and scalable synthesis of this compound is paramount for its widespread application. A common and effective method involves a two-step sequence starting from the commercially available cyclobutylmethanol.
Step 1: Synthesis of (Bromomethyl)cyclobutane
The first step is the conversion of cyclobutylmethanol to (bromomethyl)cyclobutane. This can be achieved using a variety of brominating agents. A robust method adapted from patent literature involves the use of a phosphite-based reagent.
Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane
-
Materials:
-
Cyclobutylmethanol
-
Triphenyl phosphite
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a clean, dry, nitrogen-purged reactor equipped with a stirrer, add N,N-dimethylformamide (DMF) followed by triphenyl phosphite.
-
Cool the mixture and slowly introduce bromine while maintaining a low temperature (e.g., < 12 °C).
-
After the addition of bromine, further cool the reaction mixture (e.g., to -12 °C) and slowly add cyclobutylmethanol, ensuring the temperature does not exceed -5 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction is then worked up by distillation and washing to yield (bromomethyl)cyclobutane.
-
Step 2: Nucleophilic Substitution with Cyanide
The second step involves a nucleophilic substitution reaction where the bromide in (bromomethyl)cyclobutane is displaced by a cyanide anion to form this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
(Bromomethyl)cyclobutane
-
Sodium cyanide (or potassium cyanide)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Slowly add (bromomethyl)cyclobutane to the stirred solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain pure this compound.
-
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Physicochemical & Spectral Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.
| Property | Value |
| Molecular Formula | C₆H₉N |
| Molecular Weight | 95.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 175-177 °C at 760 mmHg |
| Density | Approx. 0.92 g/mL |
| Solubility | Soluble in most organic solvents |
Spectral Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons and a distinct signal for the methylene protons adjacent to the nitrile group. The chemical shifts and coupling constants are characteristic of the puckered cyclobutane ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the unique carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region for nitriles (around 120 ppm). The carbons of the cyclobutane ring and the methylene bridge will have distinct chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the cyclobutane and methylene groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 95. The fragmentation pattern will likely involve the loss of the nitrile group and fragmentation of the cyclobutane ring.
Key Transformations and Applications in Synthesis
The synthetic utility of this compound lies in the versatile reactivity of its nitrile group, which can be transformed into a variety of valuable functional groups.
Reduction to 2-Cyclobutylethanamine
The reduction of the nitrile to a primary amine is a cornerstone transformation, providing access to 2-cyclobutylethanamine, a key building block for many pharmaceutical and agrochemical targets. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (for workup)
-
Sodium hydroxide (for workup)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and slowly add a solution of this compound in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-cyclobutylethanamine.
-
Diagram of Key Transformations
Caption: Major synthetic transformations of this compound.
Hydrolysis to Cyclobutylacetic Acid
Acidic or basic hydrolysis of the nitrile group affords cyclobutylacetic acid, another important intermediate.
-
Materials:
-
This compound
-
Concentrated sulfuric acid or sodium hydroxide
-
Water
-
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, cautiously add this compound to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent to yield cyclobutylacetic acid.
-
Grignard Reaction to Form Ketones
The reaction of this compound with Grignard reagents provides a direct route to ketones.
-
Materials:
-
This compound
-
Methylmagnesium bromide (in a suitable ether solvent)
-
Anhydrous diethyl ether or THF
-
Aqueous acid (for workup, e.g., HCl)
-
-
Procedure:
-
To a solution of this compound in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous acid.
-
Separate the organic layer, wash with water and brine, dry, and concentrate to give the crude 1-cyclobutyl-1-ethanone, which can be purified by distillation or chromatography.
-
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The cyclobutane motif is present in a number of bioactive molecules, including antiviral agents. While direct citation of this compound as a starting material in the synthesis of all such compounds is not always readily available in open literature, its potential as a key intermediate is clear. For instance, the synthesis of certain cyclobutyl nucleoside analogues, which have shown promise as antiviral agents, often involves the construction of a functionalized cyclobutane ring.[2] this compound, through its conversion to cyclobutylamine or cyclobutylacetic acid, provides a direct entry point for the introduction of the cyclobutane scaffold in the synthesis of these complex molecules.
The rigid nature of the cyclobutane ring can also be exploited to create spirocyclic systems, which are of growing interest in drug discovery for their ability to explore new regions of chemical space. This compound can serve as a precursor to cyclobutanone, a common starting material for the synthesis of spirocycles.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound has established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the rich chemistry of the nitrile group provide a reliable and efficient means of incorporating the desirable cyclobutane scaffold into a wide range of target molecules. From fundamental transformations to the construction of complex bioactive compounds, this compound offers a powerful tool for researchers, scientists, and drug development professionals seeking to explore the unique chemical space offered by strained ring systems. The protocols and insights provided in this guide are intended to facilitate its broader application and to inspire further innovation in the synthesis of novel cyclobutane-containing compounds.
References
- Organic Syntheses Procedure. (n.d.). Cyclobutylamine. Organic Syntheses.
- Willems, S., et al. (2020).
- Borrott, K. M., et al. (1993). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 36(22), 3447-3454. [Link]
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Reactivity of the nitrile group in Cyclobutylacetonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in Cyclobutylacetonitrile
For correspondence, please refer to the authoring entity.
Abstract
This compound is a pivotal chemical intermediate, offering a unique combination of a reactive nitrile functional group and a conformationally constrained cyclobutyl moiety. This scaffold is of increasing interest to researchers, scientists, and drug development professionals for its potential to unlock novel chemical space. The cyclobutyl ring, while often considered a simple cycloalkane, imparts subtle but significant steric and electronic effects that influence the reactivity of the adjacent nitrile and α-carbon.[1][2][3] This guide provides a comprehensive exploration of the key transformations of this compound, focusing on the underlying mechanisms, causality behind experimental choices, and field-proven protocols. We will delve into the hydrolysis, reduction, and α-alkylation reactions that make this molecule a versatile building block for complex molecular architectures.
Introduction: The Strategic Value of this compound
The landscape of modern drug discovery increasingly relies on the exploration of three-dimensional chemical space to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] Small, strained carbocycles like the cyclobutyl ring have emerged as valuable design elements, offering a way to introduce conformational rigidity and metabolic stability while serving as bioisosteres for larger or more flexible groups.[2][3] When appended with a nitrile group, as in this compound, the resulting molecule becomes a powerful synthetic intermediate.
The reactivity of this compound is centered on two primary locations:
-
The Electrophilic Nitrile Carbon: The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[4][5]
-
The Acidic Alpha-Carbon: The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the powerful electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanionic conjugate base.[6]
This guide will dissect these reactive pathways, providing both mechanistic understanding and practical, actionable protocols for laboratory application.
Reactions at the Nitrile Functional Group
The C≡N triple bond is the site of several fundamental transformations that convert the nitrile into other valuable functional groups, namely carboxylic acids and primary amines.
Hydrolysis to Cyclobutylacetic Acid
The conversion of a nitrile to a carboxylic acid is a robust and widely used transformation.[7][8] However, it requires forcing conditions, typically strong acid or base with heat, because the nitrile group is significantly less reactive than other carboxylic acid derivatives like esters or acid chlorides.[9][10] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed.[7][11]
In acidic media, the reaction is initiated by protonation of the nitrile nitrogen. This step is critical as it significantly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[5][12]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbon atom.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a protonated amide after tautomerization.[4][12]
-
Amide Hydrolysis: The intermediate amide is then hydrolyzed under the acidic conditions to yield cyclobutylacetic acid and an ammonium ion.[7]
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH, 2.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cyclobutylacetic acid.
Reduction to 2-Cyclobutylethanamine
The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to key building blocks for pharmaceuticals. [13]Two primary methods are employed: reduction with metal hydrides and catalytic hydrogenation.
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. [14][15][16]The reaction mechanism involves two consecutive additions of a hydride ion (H⁻).
Mechanism of LiAlH₄ Reduction:
-
First Hydride Addition: A hydride ion from LiAlH₄ attacks the nitrile carbon, breaking one of the π-bonds and forming an imine anion, which is complexed to the aluminum species. [15][17]2. Second Hydride Addition: A second hydride ion attacks the imine carbon, resulting in a dianion intermediate. [14][15]3. Aqueous Workup: The reaction is quenched with water, which protonates the dianion to yield the final primary amine, 2-cyclobutylethanamine. [14][17]
Caption: Pathway for the LiAlH₄ reduction of this compound.
Catalytic hydrogenation is a greener and often more scalable alternative to using metal hydrides. [18]Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂). [18]A significant challenge with this method is the potential for over-alkylation, where the initially formed primary amine acts as a nucleophile, reacting with intermediate imines to form secondary and tertiary amines. [18] Causality: This side reaction is often suppressed by carrying out the hydrogenation in the presence of ammonia. The high concentration of ammonia competitively inhibits the product amine from reacting with the imine intermediate, thus maximizing the yield of the desired primary amine. [13] Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
-
Setup: To a high-pressure hydrogenation vessel (Parr shaker), add this compound (1.0 eq) dissolved in ethanol saturated with ammonia.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10% by weight) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Monitoring: Heat the mixture to 50-70 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake.
-
Workup: Once hydrogen uptake ceases, cool the vessel, vent the pressure, and purge with nitrogen.
-
Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude amine can be further purified by distillation or chromatography.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney Ni) |
| Reagents | LiAlH₄, Diethyl Ether/THF, H₂O | H₂, Raney Ni, Ethanol, NH₃ |
| Conditions | 0 °C to reflux | 50-70 °C, 50-100 psi H₂ |
| Selectivity | Excellent for primary amine | Good, requires NH₃ to suppress side reactions [13] |
| Yield | Typically high (>85%) | Generally good (70-90%) |
| Safety | Highly reactive, pyrophoric reagent. Requires anhydrous conditions. | Flammable H₂ gas under pressure. Pyrophoric catalyst. |
| Scalability | Challenging on large scale due to safety and quenching. | Highly scalable, preferred industrial method. [18] |
Reactions at the Alpha-Carbon (α-CH)
The electron-withdrawing nature of the nitrile group significantly increases the acidity of the adjacent C-H bonds (pKa ≈ 25-30). [6]This allows for deprotonation with a strong base to form a stabilized carbanion, which is a potent nucleophile for forming new carbon-carbon bonds—a critical operation in drug synthesis.
α-Alkylation via Enolate Formation
The α-alkylation of nitriles is a powerful two-step sequence for elaborating the carbon skeleton. [19][20] Causality in Experimental Design:
-
Choice of Base: The choice of base is paramount. A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. [19][20]Weaker bases like hydroxides are not strong enough for complete deprotonation and can act as nucleophiles, attacking the nitrile carbon. LDA's bulkiness prevents it from acting as a nucleophile, ensuring it only functions as a base. [19][21]* Temperature: The deprotonation is typically performed at low temperatures (-78 °C). [19][20]This is done to control the reaction rate, prevent side reactions, and ensure the stability of the LDA and the resulting carbanion.
-
Choice of Electrophile: The subsequent alkylation step is an Sₙ2 reaction. Therefore, primary or methyl halides are the best electrophiles. Secondary and tertiary halides will preferentially undergo elimination. [19] Mechanism of α-Alkylation:
-
Deprotonation: LDA abstracts an α-proton from this compound to form a resonance-stabilized carbanion (an enolate equivalent). [6][19]2. Nucleophilic Attack (Sₙ2): The carbanion acts as a nucleophile, attacking the alkyl halide in an Sₙ2 fashion to form the new C-C bond at the α-position. [20]
Caption: Logical workflow for the α-alkylation of this compound.
Experimental Protocol: α-Methylation of this compound
-
LDA Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir at -78 °C for 30 minutes.
-
Carbanion Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-cyclobutylpropanenitrile.
Conclusion and Outlook
This compound is a deceptively simple molecule that provides access to a rich and diverse range of chemical transformations. Its nitrile group can be smoothly converted into carboxylic acids and primary amines, while the acidity of its α-protons allows for facile C-C bond formation. The presence of the cyclobutyl ring provides a rigid, three-dimensional handle that is highly desirable in modern medicinal chemistry for optimizing drug-like properties. [2][3]Understanding the specific reagents and conditions required to selectively manipulate each reactive site—be it through forceful hydrolysis, controlled reduction, or precise deprotonation—empowers researchers to leverage this building block to its full potential in the synthesis of novel therapeutics and complex organic molecules.
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Cyclobutylacetonitrile: A Versatile Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylacetonitrile, a seemingly unassuming small molecule, has emerged as a critical and versatile intermediate in the landscape of pharmaceutical development. Its unique structural motif, combining the strained four-membered cyclobutane ring with the reactive nitrile functionality, offers medicinal chemists a powerful tool for accessing novel chemical space and constructing complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its strategic application in the synthesis of advanced pharmaceutical intermediates. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the downstream transformations that make this compound a valuable asset in the drug discovery and development pipeline.
Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after structural element in modern drug design.[1][2] Its incorporation into drug candidates can confer a range of desirable properties, including:
-
Metabolic Stability: The cyclobutane scaffold can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Three-Dimensionality: Moving away from "flat" aromatic structures, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling better interaction with protein binding pockets.[2]
-
Novelty and Patentability: The use of less common scaffolds like cyclobutane can lead to the discovery of new intellectual property.
This compound serves as a key entry point for introducing this valuable moiety into more complex molecules. The nitrile group is a versatile functional handle that can be readily transformed into a variety of other functionalities, such as amines, carboxylic acids, and ketones, further expanding its synthetic utility.[3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in the laboratory and in scale-up operations.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N | [3][4] |
| Molecular Weight | 95.14 g/mol | [4] |
| CAS Number | 4426-03-3 | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 181.2 °C at 760 mmHg | [4] |
| Density | 0.933 g/cm³ | [4] |
| Solubility | Soluble in various organic solvents, less soluble in water. | [3] |
Safety and Handling:
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a cyclobutyl halide with a cyanide salt. This reaction, a classic example of a Williamson ether synthesis analogue, is both efficient and cost-effective.
Key Reaction: Nucleophilic Substitution
The core of the synthesis is the SN2 reaction between a suitable cyclobutyl precursor and a cyanide source.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established chemical principles for nitrile synthesis.[7]
Materials:
-
Cyclobutyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Addition of Substrate: Slowly add cyclobutyl bromide (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality of Experimental Choices:
-
Solvent: DMSO is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.
-
Temperature: The elevated temperature increases the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.[7]
-
Work-up: The aqueous work-up is necessary to remove the inorganic salts (NaBr and excess NaCN) and the DMSO solvent.
This compound as a Pharmaceutical Intermediate: Gateway to Diverse Functionalities
The true value of this compound lies in the versatility of its nitrile group, which can be transformed into a variety of other functional groups essential for building pharmaceutical scaffolds.
Figure 2: Downstream synthetic utility of this compound.
Reduction to 2-Cyclobutylethanamine
The reduction of the nitrile to a primary amine is a fundamental transformation in medicinal chemistry, as the amine functionality is a common feature in many drug molecules.
Protocol: Lithium Aluminum Hydride (LAH) Reduction
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.
-
Addition of Nitrile: Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash thoroughly with diethyl ether. Extract the aqueous layer of the filtrate with diethyl ether.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyclobutylethanamine.
Hydrolysis to Cyclobutylacetic Acid
The hydrolysis of the nitrile to a carboxylic acid provides another key functional group for further elaboration, such as amide bond formation.
Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask, mix this compound with a 20% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain until the evolution of ammonia ceases (test with moist litmus paper).
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the acidic aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford cyclobutylacetic acid.
Grignard Reaction to form Cyclobutyl Ketones
The reaction of the nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone, which is another versatile intermediate for further C-C bond formation.[8][9][10][11][12]
Protocol: Grignard Addition
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, add a solution of the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Nitrile: Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid to hydrolyze the intermediate imine.
-
Extraction and Purification: Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ketone by column chromatography or distillation.
Application in the Synthesis of Advanced Pharmaceutical Scaffolds
While direct incorporation of this compound into a final marketed drug is not always explicitly detailed in public literature, its derivatives are key components in the synthesis of complex pharmaceutical agents. For instance, cyclobutylacetic acid, readily prepared from this compound, is a scaffold of interest in the development of novel therapeutics. A notable example is its use in the synthesis of inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases.[13] The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold in the clinical candidate TAK-828F highlights the importance of such building blocks.[13]
Conclusion
This compound is a prime example of a small molecule with significant strategic value in pharmaceutical synthesis. Its straightforward preparation and the remarkable versatility of the nitrile group provide medicinal chemists with a reliable and efficient means of introducing the beneficial cyclobutane moiety into drug candidates. The ability to readily convert this compound into amines, carboxylic acids, and ketones opens up a vast array of synthetic possibilities, making it a cornerstone intermediate for the exploration of novel chemical space and the development of next-generation therapeutics. As the demand for three-dimensional and metabolically robust drug candidates continues to grow, the importance of versatile building blocks like this compound is set to increase even further.
References
- 2-[1-(3-Aminobutan-2-yl)cyclobutyl]acetonitrile - PubChem.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.
- EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents.
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
- Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI.
- Pharmaceutical syntheses featuring the Grignard reaction. ResearchGate.
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
- Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate.
- Generation of Grignard reagents in CPME and their use in synthesis. ResearchGate.
Sources
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | 4426-03-3 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grignard Reaction | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocols: Synthesis of Cyclobutylacetonitrile from Cyclobutane Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of cyclobutylacetonitrile, a valuable building block in medicinal chemistry and drug development. Two primary, robust synthetic routes starting from readily available cyclobutane derivatives—cyclobutanol and cyclobutanone—are detailed. The protocols are designed for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a cyclobutane ring attached to a nitrile group, is found in compounds targeting a range of therapeutic areas. The nitrile moiety is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and amides, making this compound a highly sought-after precursor in the elaboration of complex molecular architectures. This guide presents two reliable methods for its preparation, enabling researchers to select the most appropriate route based on available starting materials and experimental capabilities.
Strategic Overview of Synthetic Routes
The choice of synthetic strategy for this compound largely depends on the starting cyclobutane derivative. Below is a comparison of the two main approaches detailed in this note.
| Route | Starting Material | Key Transformations | Advantages | Disadvantages |
| Route 1 | Cyclobutanol | 1. Tosylation2. Nucleophilic Substitution | • High-yielding• Stereochemistry can be controlled[1] | • Two-step process• Requires handling of tosyl chloride |
| Route 2 | Cyclobutanone | Horner-Wadsworth-Emmons Reaction | • One-pot reaction• Good for large-scale synthesis | • Requires a specific phosphonate reagent• Ylide can be sensitive to moisture[2] |
The following diagram illustrates a decision-making workflow for selecting a synthetic path.
Caption: Decision workflow for selecting the optimal synthetic route.
Route 1: Synthesis from Cyclobutanol via Tosylation and Nucleophilic Substitution
This two-step sequence is a classic and highly effective method for converting an alcohol into a nitrile. The hydroxyl group of cyclobutanol is first converted into a p-toluenesulfonate (tosylate), an excellent leaving group. This is followed by a nucleophilic substitution reaction with a cyanide salt to introduce the nitrile functionality.
Principle and Mechanism
Step 1: Tosylation of Cyclobutanol The alcohol oxygen of cyclobutanol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine is typically used as a base to neutralize the HCl byproduct.[3] This reaction transforms the poor leaving group (-OH) into a very good leaving group (-OTs).[3]
Step 2: SN2 Reaction with Cyanide The tosylate is then displaced by the cyanide ion (e.g., from NaCN or KCN) in a bimolecular nucleophilic substitution (SN2) reaction.[4] This reaction proceeds with an inversion of configuration at the carbon center, although for an achiral starting material like cyclobutanol, this is not stereochemically consequential.[1] The use of an ethanolic solvent is crucial to avoid the formation of byproducts from reaction with water.[4]
The overall transformation is depicted below:
Caption: Two-step synthesis of this compound from cyclobutanol.
Detailed Experimental Protocol
Protocol 1A: Synthesis of Cyclobutyl Tosylate
-
Materials:
-
Cyclobutanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclobutanol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutyl tosylate.
-
Purify by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 1B: Synthesis of this compound
-
Materials:
-
Cyclobutyl tosylate (from Protocol 1A) (1.0 eq.)
-
Sodium cyanide (NaCN) (1.5 eq.)
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutyl tosylate in ethanol.
-
Add sodium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Expected Results
| Compound | Expected Yield | Appearance | Key Characterization Data |
| Cyclobutyl Tosylate | 85-95% | White solid | ¹H NMR: Characteristic peaks for the tosyl group (aromatic protons and methyl protons) and cyclobutyl protons. |
| This compound | 70-85% | Colorless oil | ¹H NMR: Peaks corresponding to the cyclobutyl ring protons and the methylene protons adjacent to the nitrile. IR: Strong C≡N stretch around 2240-2260 cm⁻¹. |
Route 2: Synthesis from Cyclobutanone via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis and can be adapted to form α,β-unsaturated nitriles.[5] This method involves the reaction of a ketone with a stabilized phosphonate ylide.[2]
Principle and Mechanism
In this reaction, a base is used to deprotonate diethyl cyanomethylphosphonate, generating a nucleophilic phosphonate carbanion (ylide). This ylide then attacks the electrophilic carbonyl carbon of cyclobutanone.[6] The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct, which simplifies the workup.[7] The reaction is driven by the formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct.[7]
Caption: HWE reaction to form an unsaturated nitrile intermediate.
Note: The initial product is cyclobutylideneacetonitrile. A subsequent reduction step (e.g., catalytic hydrogenation) would be required to obtain the saturated this compound.
Detailed Experimental Protocol
-
Materials:
-
Cyclobutanone (1.0 eq.)
-
Diethyl cyanomethylphosphonate (1.1 eq.)[5]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.
-
Carefully add the sodium hydride dispersion and cool the suspension to 0 °C.
-
Slowly add diethyl cyanomethylphosphonate dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone in anhydrous THF dropwise.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude cyclobutylideneacetonitrile by column chromatography on silica gel.
-
Expected Results
| Compound | Expected Yield | Appearance | Key Characterization Data |
| Cyclobutylideneacetonitrile | 75-90% | Colorless oil | ¹H NMR: Signals for the cyclobutylidene protons and a singlet for the vinylic proton. IR: C≡N stretch (~2220 cm⁻¹) and C=C stretch (~1640 cm⁻¹). |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Cyanide Compounds: Sodium cyanide and potassium cyanide are extremely toxic. Avoid inhalation, ingestion, and skin contact. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
-
Sodium Hydride: NaH is a water-reactive and flammable solid. It should be handled under an inert atmosphere. Quench excess NaH slowly with a suitable alcohol (e.g., isopropanol) before aqueous workup.
-
Solvents: Anhydrous solvents are required for many of these reactions. Ensure proper drying techniques are used and handle flammable solvents away from ignition sources.
Conclusion
The synthesis of this compound can be effectively achieved from either cyclobutanol or cyclobutanone. The two-step method from cyclobutanol via a tosylate intermediate is a reliable, high-yielding route. The Horner-Wadsworth-Emmons reaction from cyclobutanone offers a more direct approach to an unsaturated precursor, which may be advantageous for certain applications or for subsequent derivatization. The choice of method will ultimately be guided by the availability of starting materials, scale of the reaction, and the specific requirements of the research project.
References
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(36), 6836-6839.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018, February 6). The Wittig Reaction.
- Chemistry LibreTexts. (2024, September 30). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 6. open.bu.edu [open.bu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Cyclobutylacetic Acid via Hydrolysis of Cyclobutylacetonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the chemical synthesis of cyclobutylacetic acid through the hydrolysis of cyclobutylacetonitrile. Both acid- and base-catalyzed methodologies are presented, offering flexibility depending on available resources and desired purity profiles. This document provides in-depth procedural steps, mechanistic insights, safety protocols, and purification techniques. The information herein is intended to equip researchers in organic synthesis and drug development with a robust and reliable method for the preparation of this valuable carboxylic acid intermediate.
Introduction
Cyclobutylacetic acid is a significant building block in medicinal chemistry and materials science. Its unique four-membered ring imparts specific conformational constraints and lipophilicity to molecules, making it a desirable moiety in the design of novel therapeutic agents and functional materials. The hydrolysis of the corresponding nitrile, this compound, is a common and efficient route to access this carboxylic acid.[1][2]
This application note provides two well-established protocols for this transformation: a vigorous acid-catalyzed hydrolysis using sulfuric acid and a milder base-catalyzed saponification with sodium hydroxide. The choice between these methods will depend on factors such as substrate compatibility with strong acids or bases, and the desired workup procedure.
Reaction Mechanism
The conversion of a nitrile to a carboxylic acid proceeds through a two-stage hydrolysis.[2][3] Initially, the nitrile is hydrated to form an amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][5][6] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to the formation of an amide. The amide is subsequently hydrolyzed under acidic conditions to the carboxylic acid and an ammonium salt.[3]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[5] Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide.[4] The amide then undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[3]
Health and Safety Precautions
Extreme caution must be exercised when handling cyanide-containing compounds and strong acids or bases.
-
This compound: This compound is a nitrile and should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Cyanide Safety: In the event of acidification of any cyanide-containing waste, highly toxic hydrogen cyanide (HCN) gas can be liberated. All manipulations involving this compound should be performed in a well-ventilated chemical fume hood.[7][8] Nitrile gloves, safety goggles, and a lab coat are mandatory personal protective equipment (PPE).[8]
-
Strong Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with appropriate PPE, including gloves and eye protection. Always add acid to water slowly to dissipate heat.
-
Emergency Procedures: Be familiar with your institution's safety protocols for cyanide and corrosive substance exposure. Have an emergency plan in place before starting any work.
Experimental Protocols
Two distinct methods for the hydrolysis of this compound are presented below.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is analogous to the well-established procedure for the hydrolysis of benzyl cyanide to phenylacetic acid and is suitable for researchers who prefer a one-pot reaction that directly yields the carboxylic acid.
Materials and Equipment:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or meter
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 84 mL of concentrated sulfuric acid to 115 mL of deionized water. The addition is highly exothermic; perform this in an ice bath with constant stirring.
-
Addition of Nitrile: To the warm diluted sulfuric acid solution, add 70 g (0.64 mol) of this compound.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into 200 mL of cold water or onto crushed ice in a large beaker with stirring. This will precipitate the crude cyclobutylacetic acid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with several portions of cold water to remove any residual acid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol offers a milder alternative to strong acid hydrolysis and may be preferable for substrates with acid-sensitive functional groups.[7]
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl Ether
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
pH paper or meter
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 20 g (0.18 mol) of this compound in 200 mL of methanol or ethanol.
-
Addition of Base: To this solution, add a solution of 20 g of sodium hydroxide in 40 mL of water.
-
Reflux: Heat the mixture to reflux and stir for 16-24 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating to 60°C can be applied.[7]
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the residue with 200 mL of water and transfer to a separatory funnel. Wash the aqueous layer with 50 mL of dichloromethane twice to remove any unreacted nitrile and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the cyclobutylacetic acid.
-
Extraction: Extract the acidified aqueous layer with three 100 mL portions of dichloromethane or diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutylacetic acid.
Purification
The crude cyclobutylacetic acid obtained from either protocol can be purified by recrystallization or distillation.
-
Recrystallization: Suitable solvents for recrystallization include water or a mixture of toluene and petroleum ether. Dissolve the crude acid in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize yield. Collect the purified crystals by vacuum filtration.
-
Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure is an effective purification method.[9]
Data Summary
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagents | This compound, Sulfuric Acid, Water | This compound, Sodium Hydroxide, Methanol/Ethanol, Water |
| Reaction Time | 3-4 hours | 16-24 hours |
| Reaction Temperature | Reflux | Reflux or 60°C |
| Initial Product | Cyclobutylacetic Acid | Sodium Cyclobutylacetate |
| Workup | Precipitation in water | Acidification and Extraction |
| Typical Yield | 75-85% | 80-90% |
Visualizing the Workflow
Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Base-Catalyzed Hydrolysis Workflow
Caption: Workflow for Base-Catalyzed Hydrolysis.
References
- Adams, R.; Thal, A. F. Phenylacetic Acid. Organic Syntheses1922, 2, 59. DOI: 10.15227/orgsyn.002.0059. [Link]
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- Phenylacetic Acid
- Phenylacetic acid production(PAA-precursor). aecenar. [Link]
- A kind of method preparing substituted phenylacetic acid.
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Application Note & Protocol: High-Fidelity Synthesis of Cyclobutylethylamine via Reduction of Cyclobutylacetonitrile
Abstract
This application note provides a comprehensive guide for the synthesis of cyclobutylethylamine, a key building block in modern medicinal chemistry, through the reduction of cyclobutylacetonitrile. We present detailed, validated protocols for two primary methodologies: catalytic hydrogenation and chemical hydride reduction using Lithium Aluminum Hydride (LiAlH₄). This document is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical framework, procedural steps, and safety considerations to confidently and efficiently perform this critical transformation.
Introduction: The Significance of the Cyclobutane Motif
In the landscape of contemporary drug discovery, the cyclobutane ring has emerged as a valuable structural motif. Its inherent puckered three-dimensional structure and unique electronic properties can impart favorable characteristics to drug candidates, such as increased metabolic stability, conformational rigidity to enhance binding to biological targets, and improved pharmacokinetic profiles.[1] Cyclobutylethylamine serves as a versatile intermediate for introducing this desirable moiety into a wide array of potential therapeutics. The reliable synthesis of this amine from readily available precursors like this compound is therefore a foundational requirement for many drug development programs.
Theoretical Underpinnings: Nitrile to Amine Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone of organic synthesis. This transformation requires a reducing agent capable of delivering four hydrogen atoms to the carbon-nitrogen triple bond. The two most prevalent and robust strategies for achieving this are catalytic hydrogenation and reduction with powerful hydride donors.
-
Catalytic Hydrogenation: This heterogeneous catalysis method employs hydrogen gas (H₂) and a metal catalyst, typically palladium, platinum, or nickel. The reaction occurs on the catalyst surface, facilitating the stepwise addition of hydrogen. A critical challenge in nitrile hydrogenation is the potential for side reactions leading to the formation of secondary and tertiary amines. This is often mitigated by the addition of ammonia or an acid to the reaction mixture.[2]
-
Chemical Hydride Reduction: Potent hydride reagents, with Lithium Aluminum Hydride (LiAlH₄) being the archetypal example, offer a highly effective means of nitrile reduction. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile, forming an intermediate imine salt which is then further reduced to the amine.[3] This method is known for its high efficiency but demands stringent anhydrous conditions and meticulous handling due to the reagent's reactivity.[4][5]
Experimental Protocols & Methodologies
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is often preferred for its scalability and more straightforward work-up. The use of a high-pressure reactor is essential for achieving efficient hydrogenation.
Rationale: Palladium on carbon is a robust and widely used catalyst for hydrogenation. The reaction is performed under hydrogen pressure to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
Reactor Charging: In a high-pressure autoclave, add this compound, a suitable solvent such as ethanol, and 5-10 mol% of 10% Palladium on Carbon.
-
System Purge: Seal the reactor and perform a leak test with nitrogen.[6] Purge the system by pressurizing with nitrogen and venting (repeat three times) to remove all oxygen.[6][7] Subsequently, purge with hydrogen gas in a similar manner.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi). Begin stirring and heat the reaction to an appropriate temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction's progress by observing the drop in hydrogen pressure or by analyzing aliquots via GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[6]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely and quench it with water after filtration.[8][9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude cyclobutylethylamine, which can be further purified by distillation.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a highly effective but aggressive reagent that requires careful handling in an inert atmosphere.
Rationale: The high reactivity of LiAlH₄ allows for the rapid and often complete reduction of nitriles at ambient or slightly elevated temperatures. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.
Mechanism Overview:
Caption: Simplified LiAlH₄ reduction mechanism.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Reagent Suspension: Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as determined by TLC or GC-MS.
-
Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially add the following dropwise:
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through Celite®. Wash the filter cake extensively with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can then be purified by distillation.
Comparative Data & Selection Criteria
| Feature | Catalytic Hydrogenation (Pd/C) | Lithium Aluminum Hydride (LiAlH₄) |
| Safety & Handling | Flammable H₂ gas under pressure; pyrophoric catalyst.[7][8][11] | Pyrophoric and water-reactive reagent; requires inert atmosphere.[4][5] |
| Reaction Conditions | Elevated pressure and often elevated temperature. | Atmospheric pressure; 0 °C to reflux. |
| Work-up Procedure | Filtration of catalyst followed by solvent removal. | Careful, multi-step quenching of excess reagent.[10][12] |
| Chemoselectivity | May reduce other functional groups (e.g., alkenes). | Generally selective for polar unsaturated groups. |
| Scalability | Well-suited for large-scale industrial processes. | Challenging to scale due to high exothermicity and handling risks.[10] |
| Typical Yields | Good to excellent. | Often excellent. |
Mandatory Safety Protocols
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible gloves, must be worn.[9][13]
-
Catalytic Hydrogenation: Ensure the high-pressure reactor is rated for the intended pressure and temperature.[6] Always perform leak tests before introducing flammable hydrogen gas.[6] Used catalyst is often pyrophoric and must be handled with care, typically by keeping it wet.[7][11]
-
Lithium Aluminum Hydride: LiAlH₄ reacts violently with water and can ignite in moist air.[4][14] It must be handled under an inert atmosphere (nitrogen or argon).[4] Have a Class D fire extinguisher or dry sand readily available for metal fires.[4][15] The quenching process is highly exothermic and releases hydrogen gas; it must be performed slowly and with adequate cooling.
Conclusion
The successful reduction of this compound to cyclobutylethylamine is readily achievable by either catalytic hydrogenation or LiAlH₄ reduction. The choice of methodology should be guided by the scale of the reaction, available equipment, and safety considerations. Catalytic hydrogenation is generally the more scalable and industrially viable option, while LiAlH₄ offers a rapid and high-yielding alternative for laboratory-scale synthesis, provided that stringent safety protocols are meticulously followed.
References
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- University of Wisconsin-Madison Department of Chemistry. Hydrogenation SOP.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24.
- Scribd. LAH Reduction of Nitriles to Amines.
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- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 18-24.
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- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Jag, G., et al. (2019). Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. The Journal of Organic Chemistry, 84(18), 11840-11849.
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
- Beller, M., & Wu, X. F. (Eds.). (2013). Catalytic Reduction of Nitriles. In Transition Metal Catalyzed Carbonylation Reactions (pp. 235-253). Springer, Berlin, Heidelberg.
- ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- ACS Chemical Health & Safety. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Google Patents. US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
- Sarpong, R. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts.
- Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
- Molbase. 2-Cyclobutylethylamine 60637-97-0 wiki.
- Wessjohann, L. A., et al. (2018).
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Application Note: Synthesis of Cyclobutyl Ketones via Grignard Reaction with Cyclobutylacetonitrile
Introduction: The Strategic Value of Cyclobutyl Ketones
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] A particularly powerful, yet sometimes overlooked, application is the reaction of Grignard reagents with nitriles to synthesize ketones.[2][3] This method offers a distinct advantage over reactions with other carbonyl derivatives like esters, as the reaction arrests at the ketone stage without proceeding to the tertiary alcohol, due to the formation of a stable, negatively charged imine intermediate that resists further nucleophilic attack.[2][4]
This application note focuses on the synthesis of cyclobutyl ketones, utilizing cyclobutylacetonitrile as the starting material. The cyclobutane motif is of increasing importance in medicinal chemistry and drug development.[5] Its rigid, puckered three-dimensional structure can enhance pharmacological properties such as metabolic stability, binding efficiency, and receptor selectivity by providing a defined conformational constraint.[6][7] This guide provides researchers and drug development professionals with a comprehensive mechanistic overview, a field-proven experimental protocol, and critical insights for the successful synthesis of these valuable compounds.
Reaction Mechanism: From Nitrile to Ketone
The conversion of a nitrile to a ketone via a Grignard reagent is a two-stage process: nucleophilic addition followed by acidic hydrolysis. The overall transformation is robust and predictable.
-
Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent (R-MgX) renders the alkyl group (R) strongly nucleophilic.[8] This nucleophile readily attacks the electrophilic carbon of the polarized nitrile triple bond (C≡N).
-
Imine Salt Formation: This attack results in the formation of a stable magnesium imine salt intermediate. The reaction halts at this stage because the resulting intermediate possesses a negative charge on the nitrogen, which repels any further attack by the nucleophilic Grignard reagent.[2][4]
-
Hydrolysis: The reaction mixture is then subjected to an aqueous acid workup. The imine salt is first protonated to form an imine, which is subsequently hydrolyzed under the acidic conditions to yield the final ketone product and ammonia.[3][8][9]
The mechanistic pathway is illustrated below:
Caption: Mechanism of ketone synthesis from a nitrile using a Grignard reagent.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-cyclobutylpropan-1-one from this compound and ethylmagnesium bromide.
3.1. Materials and Equipment
-
Reagents: this compound, Ethylmagnesium bromide (e.g., 3.0 M solution in diethyl ether), Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Hydrochloric acid (e.g., 1 M HCl), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas inlet, bubbler, ice-water bath, separatory funnel, rotary evaporator.
3.2. Reaction Setup and Procedure
All glassware must be oven-dried and assembled hot under a stream of inert gas (N₂ or Ar) to ensure anhydrous conditions. Grignard reagents are highly reactive with water and atmospheric oxygen.[10]
Caption: Step-by-step workflow for the Grignard synthesis of cyclobutyl ketones.
Step-by-Step Methodology:
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, condenser (with N₂/Ar inlet), and a stopper. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous diethyl ether (or THF).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Grignard Addition: Fill the dropping funnel with the ethylmagnesium bromide solution (1.1 - 1.2 eq). Add the Grignard reagent to the nitrile solution dropwise over 30-60 minutes. A slow addition rate is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, ice-cold solution of 1 M HCl or saturated aqueous NH₄Cl. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ketone product by vacuum distillation or flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of this synthesis relies on careful control of reaction parameters.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Stoichiometry | 1.1 - 1.2 equivalents of Grignard reagent. | A slight excess ensures complete consumption of the nitrile. If the starting material persists, consider increasing the equivalents or reaction time. |
| Solvent | Anhydrous Diethyl Ether or THF. | The solvent must be strictly anhydrous to prevent the Grignard reagent from being quenched.[11] Adding a co-solvent like toluene can sometimes improve yield by increasing the reaction temperature.[11] |
| Temperature | Initial addition at 0 °C, then warm to RT. | Controls the initial exotherm. Some less reactive Grignard/nitrile pairs may require refluxing to proceed to completion. |
| Workup | Slow quench in cold aqueous acid. | The ketone is formed during this step; a rapid quench can lead to localized heating. Crucially, this procedure ensures the Grignard reagent is destroyed before the ketone is formed, thus preventing the common side reaction of alcohol formation. |
Common Side Reactions:
-
Unreacted Nitrile: Often due to insufficient Grignard reagent (due to accidental quenching by moisture) or low reactivity. Ensure all equipment is dry and consider a larger excess of the Grignard reagent.
-
Dimerization/Polymerization: Can occur under harsh conditions. Maintaining a controlled temperature profile is key.
Conclusion
The reaction of Grignard reagents with this compound is a highly effective and direct method for synthesizing cyclobutyl ketones. The procedure is reliable, scalable, and avoids the over-addition side products often seen with other carbonyl substrates. By maintaining strictly anhydrous conditions and carefully controlling the reaction temperature, researchers can access these medicinally relevant scaffolds in high yield, facilitating further exploration in drug discovery and development programs.
References
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
- JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction.
- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
- Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?
- LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles.
- Yoshida, T., et al. (2021). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances, 11(34), 20958-20962.
- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
- YouTube. (2023, May 1). Grignard Reaction of Nitriles EXPLAINED!
- ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
- National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
- Royal Society of Chemistry. (2001). Grignard reagent mediated reaction of Cp2Zr(ii)–ethylene complex with imines. Chemical Communications, (1), 83-84.
- YouTube. (2021, November 9). Grignard Reagent | Hydrolysis of Imine & Alkyl Cyanide.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
- ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol.
- YouTube. (2014, September 16). Grignard Reagent + Nitrile = Ketone (Mechanism).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). Addition of Grignard reagent to nitrile.
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
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Application Notes & Protocols: The Strategic Utility of Cyclobutylacetonitrile in Advanced Organic Synthesis
Introduction: The Cyclobutane Motif and the Versatility of a Key Building Block
In the landscape of modern drug discovery and complex molecule synthesis, the cyclobutane ring has emerged as a privileged scaffold.[1][2] Its inherent ring strain and unique three-dimensional puckered structure offer medicinal chemists a powerful tool to enforce specific conformations, enhance metabolic stability, and explore novel chemical space.[1] Cyclobutylacetonitrile (CAS No. 4426-03-3), a colorless to pale yellow liquid, stands out as a particularly versatile and strategic building block for introducing this valuable motif.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and multi-step synthetic protocols involving this compound. We will move beyond simple reaction lists to explore the causality behind experimental choices, providing field-proven insights into its reactivity and strategic deployment in the synthesis of advanced intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4426-03-3 | [3][4][5][6][7] |
| Molecular Formula | C₆H₉N | [3][4][6] |
| Molecular Weight | 95.14 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 181.2°C at 760 mmHg; 78-79°C at 25 Torr | [4][5] |
| Density | 0.933 g/cm³ | [4] |
The reactivity of this compound is dominated by two key features: the electrophilic carbon of the nitrile group (C≡N) and the acidic α-protons on the carbon adjacent to the nitrile. This duality allows for a wide array of synthetic transformations, making it a cornerstone for accessing key downstream intermediates such as carboxylic acids, primary amines, and more complex substituted frameworks.
Caption: Key synthetic pathways originating from this compound.
Core Synthetic Protocols & Mechanistic Insights
The true value of a building block is realized through its reliable transformation into more complex structures. Here, we detail the protocols for the three most fundamental and high-impact reactions of this compound.
Protocol 1: Hydrolysis to Cyclobutylacetic Acid
The conversion of the nitrile moiety to a carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent reactions, such as amide bond formation. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.
Mechanistic Rationale:
-
Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. Tautomerization leads to a primary amide, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[8][9]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Subsequent saponification of the amide yields a carboxylate salt, which must be neutralized in an acidic workup to furnish the final carboxylic acid.[8]
Experimental Protocol (Base-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 6M aqueous solution of sodium hydroxide (NaOH) (5-10 eq).
-
Scientist's Note: A significant excess of base is used to drive the reaction to completion, as the hydrolysis of the intermediate amide can be slow.
-
-
Reflux: Heat the reaction mixture to reflux (typically 100-110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction may take several hours.
-
Workup & Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C. Carefully and slowly acidify the solution by adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid may form.
-
Causality: The acidification step is critical to protonate the sodium cyclobutylacetate salt formed in situ, rendering the neutral carboxylic acid product which is less soluble in the aqueous medium.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude cyclobutylacetic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Reduction to 2-Cyclobutylethanamine
The primary amine functionality is a cornerstone of pharmaceutical chemistry, serving as a key handle for introducing basicity and enabling a multitude of coupling reactions. The reduction of nitriles is one of the most direct methods to synthesize primary amines.[10][11][12]
Mechanistic Rationale: The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions (H⁻) from the LiAlH₄ to the electrophilic carbon of the nitrile. This occurs twice, first forming an imine-aluminum complex, which is then further reduced to an amine-aluminum complex. A careful aqueous workup is required to quench the excess reagent and liberate the free primary amine.[11][12]
Experimental Protocol (LiAlH₄ Reduction):
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Safety First: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under inert conditions.
-
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction flask back to 0°C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Causality: This specific quenching procedure (the Fieser workup) is designed to safely neutralize the reactive aluminum species and produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-cyclobutylethanamine. The product can be purified by distillation if required.
Protocol 3: α-Alkylation for Carbon-Carbon Bond Formation
Creating new C-C bonds is the essence of organic synthesis. The protons on the carbon adjacent to the nitrile group in this compound are acidic (pKa ~25 in DMSO) and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a resonance-stabilized carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to forge a new C-C bond.[13]
Caption: Workflow for the α-alkylation of this compound.
Experimental Protocol (α-Methylation):
-
LDA Preparation (In Situ): In a flame-dried, inerted flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi) (1.05 eq) and stir for 30 minutes at -78°C to generate LDA.
-
Carbanion Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir the resulting solution for 1 hour.
-
Scientist's Note: Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the LDA and the resulting carbanion.
-
-
Alkylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise to the carbanion solution at -78°C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.
Strategic Applications in Drug Discovery
The derivatives of this compound are invaluable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).
-
Cyclobutylacetic Acid: This intermediate is a prime candidate for coupling with amines (using standard reagents like EDC/HOBt or HATU) to form bioactive amides. The cyclobutane ring provides a rigid, non-planar scaffold that can orient pharmacophoric groups in a defined three-dimensional space, potentially improving binding affinity and selectivity for a target protein.[1]
-
2-Cyclobutylethanamine: This primary amine is a versatile precursor for a wide range of APIs. It can undergo reductive amination with aldehydes or ketones to form secondary and tertiary amines, a common reaction in drug synthesis.[11][14][15] It can also be used in the construction of various heterocyclic systems.
-
α-Substituted Derivatives: The ability to functionalize the α-position allows for the creation of chiral centers and the introduction of diverse substituents. This is particularly useful for building spirocyclic systems, where the cyclobutane ring is fused to another ring system at a single carbon atom.[16][17][18] Spirocycles are of great interest in medicinal chemistry as they increase the sp³ character and three-dimensionality of molecules, often leading to improved physicochemical properties.[16][18]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that provides access to the highly desirable cyclobutane motif. Through straightforward and reliable transformations such as hydrolysis, reduction, and α-alkylation, researchers can generate a diverse set of key intermediates. These protocols, grounded in established mechanistic principles, provide a robust framework for leveraging the unique structural and chemical properties of this compound in the multi-step synthesis of complex organic molecules, with direct applications in the fields of pharmaceutical and agrochemical development.
References
- Cas 4426-03-3, this compound. LookChem. [Link]
- Synthesis of spirocyclic‐cyclobutene compounds.
- Cyclizations with C2 building blocks.
- Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.
- Cyclobutanes in Small‐Molecule Drug Candid
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
- Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. PubMed. [Link]
- Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
- Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
- Regioselective Monoborylation of Spirocyclobutenes. PubMed Central. [Link]
- Hydrolysis of Nitriles. YouTube. [Link]
- 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]
- Cyclobutane synthesis. Organic Chemistry Portal. [Link]
- Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PubMed Central. [Link]
- 2024 Medicinal Chemistry Reviews
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. PubMed Central. [Link]
- Cyclobutene synthesis. Organic Chemistry Portal. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
- reductive amination & secondary amine synthesis. YouTube. [Link]
- Feature Reviews in Medicinal Chemistry. PubMed Central. [Link]
- 05.05 Syntheses of Amines: Reductions and Rearrangements. YouTube. [Link]
- Drug discovery. UCB. [Link]
- Cyclobutanone synthesis. Organic Chemistry Portal. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- (PDF) Feature Reviews in Medicinal Chemistry.
- Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boron
- Applications of cyclobutenyl products in synthesis.
- Advancing Macrocycles in Drug Discovery. YouTube. [Link]
- Alkyl
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- 18. mdpi.com [mdpi.com]
The Strategic Application of Cyclobutylacetonitrile in the Synthesis of Pharmaceutical Scaffolds
Abstract
This comprehensive guide details the utility of cyclobutylacetonitrile as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make it a desirable motif in modern drug discovery.[1][2][3] This document provides a detailed, fictitious, yet scientifically plausible, synthetic pathway to a key intermediate of the Bcl-2 family inhibitor, Navitoclax, starting from this compound. Each synthetic step is accompanied by a detailed protocol, causal explanations for experimental choices, and characterization data, designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in pharmaceutical design. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and provide novel intellectual property positions.[1][2][4] this compound, a readily available building block, serves as an excellent starting point for the elaboration of more complex cyclobutane-containing pharmacophores. This guide will illustrate its potential through a proposed synthesis of a key fragment of Navitoclax (ABT-263), an orally bioavailable Bcl-2 family inhibitor.[5][6][7]
Proposed Synthetic Pathway Overview
The following multi-step synthesis transforms this compound into (2-cyclobutyl-4,4-dimethylcyclohex-1-en-1-yl)methanol, a key intermediate in the synthesis of Navitoclax and related compounds. This pathway is designed to be robust, scalable, and to utilize well-established chemical transformations.
Caption: Proposed synthetic workflow from this compound to a Navitoclax intermediate.
Detailed Protocols and Scientific Rationale
Step 1: Reduction of this compound to Cyclobutanecarbaldehyde
The initial step involves the selective reduction of the nitrile functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it forms a stable intermediate with the nitrile at low temperatures, preventing over-reduction to the amine.[1][8][9][10]
Protocol 1: DIBAL-H Reduction
-
Materials:
-
This compound (1.0 eq)
-
DIBAL-H (1.5 eq, 1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Dry ice/acetone bath
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound and dissolve in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add 1 M HCl. Stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclobutanecarbaldehyde.
-
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (t, 1H), 3.2 (m, 1H), 2.4-2.2 (m, 2H), 2.1-1.9 (m, 4H).
-
IR (neat, cm⁻¹): 2950, 2870, 2720, 1730 (C=O).
-
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | DIBAL-H |
| Solvent | Toluene |
| Temperature | -78 °C |
| Expected Yield | 85-95% |
| Product | Cyclobutanecarbaldehyde |
Step 2: Synthesis of 1-Cyclobutylpropan-1-ol via Grignard Reaction
The newly formed aldehyde is then reacted with a Grignard reagent to extend the carbon chain and introduce a hydroxyl group, which will be oxidized in the subsequent step. Ethylmagnesium bromide is used here as a simple, readily available Grignard reagent.[4][6][11][12]
Protocol 2: Grignard Addition
-
Materials:
-
Cyclobutanecarbaldehyde (1.0 eq)
-
Ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a flame-dried, two-necked flask under argon, dissolve cyclobutanecarbaldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
-
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.6 (m, 1H), 2.4 (m, 1H), 2.1-1.7 (m, 6H), 1.6-1.4 (m, 2H), 0.9 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 75.0, 42.0, 30.0, 25.0, 24.5, 18.0, 10.0.
-
Step 3: Oxidation to 1-Cyclobutylpropan-1-one
The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation without over-oxidation.
Protocol 3: PCC Oxidation
-
Materials:
-
1-Cyclobutylpropan-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a flask containing a suspension of PCC in anhydrous DCM, add a solution of 1-cyclobutylpropan-1-ol in DCM dropwise.
-
Stir the mixture at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude ketone, which can be purified by distillation or chromatography.
-
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.2 (m, 1H), 2.5 (q, 2H), 2.3-2.1 (m, 2H), 2.0-1.8 (m, 4H), 1.1 (t, 3H).
-
IR (neat, cm⁻¹): 2955, 2875, 1715 (C=O).
-
Step 4: Horner-Wadsworth-Emmons Reaction for Cyclohexenone Ring Formation
This key step constructs the cyclohexenone ring system using an intramolecular Horner-Wadsworth-Emmons reaction. This method is superior to the classical Wittig reaction in this context due to the ease of removal of the phosphate byproduct and generally higher E-selectivity for the resulting double bond.[2][3][13][14]
Protocol 4: Intramolecular Horner-Wadsworth-Emmons Reaction
-
Materials:
-
1-Cyclobutylpropan-1-one (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under argon, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1-cyclobutylpropan-1-one in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to 0 °C and quench with saturated ammonium chloride solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash chromatography to yield the α,β-unsaturated ester.
-
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.8 (s, 1H), 4.2 (q, 2H), 2.8 (m, 1H), 2.4-2.2 (m, 4H), 2.1-1.9 (m, 4H), 1.3 (t, 3H), 1.1 (s, 6H).
-
Step 5: Reduction to (2-Cyclobutyl-4,4-dimethylcyclohex-1-en-1-yl)methanol
The final step is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Protocol 5: LiAlH₄ Reduction
-
Materials:
-
The α,β-unsaturated ester from Step 4 (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under argon, add a solution of the ester in THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the target alcohol.
-
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.1 (s, 2H), 2.6 (m, 1H), 2.2-1.9 (m, 8H), 1.0 (s, 6H).
-
Mass Spec (ESI+): [M+H]⁺ calculated and found.
-
Safety and Handling
-
DIBAL-H and LiAlH₄ are pyrophoric and react violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Sodium hydride is also highly reactive with water and flammable.
-
PCC is a toxic and carcinogenic chromium (VI) compound. Handle in a fume hood with appropriate PPE.
-
Grignard reagents are moisture-sensitive and flammable.
Conclusion
This application note demonstrates a viable and instructive synthetic route to a key intermediate of the API Navitoclax, starting from the versatile building block, this compound. The protocols provided are based on well-established and reliable chemical transformations, offering a practical guide for researchers in the field of pharmaceutical synthesis. The strategic incorporation of the cyclobutane moiety via intermediates like this compound continues to be a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.
References
- Wessjohann, L. A., et al. (2003). Diisobutylaluminum Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. The Journal of Organic Chemistry, 50(14), 2443–2450. [Link]
- Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. John Wiley & Sons. [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
- Wadsworth, W. S. (1977). Synthetic applications of phosphoryl-stabilized anions. Organic Reactions, 25, 73-253. [Link]
- Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]
- Organic Chemistry Portal. Aldehyde synthesis by nitrile reduction. [Link]
- The Organic Synthesis Archive. Nitrile to Aldehyde - Common Conditions. [Link]
- Tse, C., et al. (2008). ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer research, 68(9), 3421–3428. [Link]
- Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
- PubChem. Cyclobutanecarbaldehyde. [Link]
- PubChem. 1-Cyclobutylpropan-1-one. [Link]
- Zhu, H., et al. (2020). Navitoclax (ABT263) reduces inflammation and promotes chondrogenic phenotype by clearing senescent osteoarthritic chondrocytes in osteoarthritis. Aging, 12(14), 14371–14385. [Link]
- Chemguide. Reaction of aldehydes and ketones with grignard reagents. [Link]
Sources
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- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]
- 8. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 9. Aldehyde synthesis by nitrile reduction [organic-chemistry.org]
- 10. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Note: High-Resolution Purity Profiling of Cyclobutylacetonitrile via Validated GC-MS
Introduction: The Critical Role of Purity in Drug Development
Cyclobutylacetonitrile is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and reliable analytical method for assessing its purity is a non-negotiable requirement in a regulated drug development environment.
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of this compound. The methodology is designed to not only quantify the main component but also to detect, identify, and quantify potential process-related impurities and degradation products. The protocol is grounded in the principles of the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6]
The Scientific Rationale: Why GC-MS is the Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this application due to its high resolving power and definitive identification capabilities.[7]
-
Gas Chromatography (GC): This technique provides exceptional separation of volatile and semi-volatile compounds, which is characteristic of this compound and its likely impurities. The choice of the stationary phase in the GC column is critical for achieving the desired separation.
-
Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and specific detector. It ionizes the separated compounds and fragments them in a reproducible manner, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint." This allows for unambiguous identification of the main peak and any impurities.
Experimental Workflow: A Step-by-Step Protocol
The entire process, from sample handling to final report generation, is outlined below. The causality behind each step is explained to provide a deeper understanding of the methodology.
Caption: Figure 1: Overall Experimental Workflow.
Materials and Reagents
-
This compound: Reference Standard (≥99.5% purity) and test sample.
-
Solvent: Dichloromethane (DCM), HPLC or GC grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is recommended.
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers the sensitivity and mass range required for this analysis. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of compounds. |
| Autosampler | Agilent 7693A or equivalent | Ensures precise and reproducible injection volumes. |
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from potential impurities.
| Parameter | Setting | Justification |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min | The initial hold allows for focusing of early eluting peaks. The ramp provides separation of compounds with varying boiling points. The final hold ensures elution of any high-boiling point impurities. |
Mass Spectrometer Parameters
| Parameter | Setting | Justification |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimal temperature for ionization. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |
| Electron Energy | 70 eV | Standard energy for generating consistent mass spectra comparable to library databases. |
| Scan Range | m/z 35 - 350 | Covers the molecular ion of this compound and a wide range of potential fragments and impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from damaging the MS detector filament. |
Sample and Standard Preparation
-
Reference Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to achieve a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the reference standard.
-
Transfer to Vials: Transfer an aliquot of the prepared solutions into autosampler vials for analysis.
Data Analysis and Purity Calculation
The primary method for purity assessment is Area Percent . This method assumes that all compounds have a similar response factor in the detector, which is a reasonable assumption for structurally similar impurities under EI conditions.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Peak Identification
-
Retention Time Matching: The retention time of the main peak in the sample chromatogram should match that of the this compound reference standard.
-
Mass Spectrum Matching: The mass spectrum of the main peak should be visually compared to the mass spectrum of the reference standard. Key fragment ions for this compound should be present. While a detailed fragmentation analysis is beyond the scope of this note, characteristic fragments would be expected from the loss of the nitrile group and fragmentation of the cyclobutyl ring.[8][9][10][11]
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[12][13][14] The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[2][4][6]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | The main peak is well-resolved from all other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met after minor changes (e.g., flow rate ±10%, oven ramp rate ±1 °C/min). |
Troubleshooting and Field-Proven Insights
Even with a robust method, issues can arise. The following decision tree provides a logical approach to identifying and characterizing unknown peaks that may appear in the chromatogram.
Caption: Figure 2: Decision Tree for Unknown Peak Investigation.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS method for the purity assessment of this compound. By adhering to the principles of chromatographic theory and regulatory guidelines, this method ensures the generation of accurate, reliable, and defensible data, which is essential for professionals in research, development, and quality control within the pharmaceutical industry. The self-validating nature of the protocol, combined with a logical workflow, provides a robust framework for ensuring the quality of this critical pharmaceutical intermediate.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Are You Sure You Understand USP <621>?. LCGC International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Quality Guidelines. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- <621> CHROMATOGRAPHY. uspbpep.com.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
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Application Note: High-Purity Isolation of Cyclobutylacetonitrile via Vacuum Distillation
Abstract
Cyclobutylacetonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purification is critical for ensuring the quality and yield of subsequent reactions. With a high atmospheric boiling point of 181.2°C, purification by traditional distillation is thermally prohibitive and can lead to compound degradation.[1] This application note provides a comprehensive guide and detailed protocols for the purification of this compound using vacuum distillation, a technique that lowers the boiling point to prevent thermal decomposition and achieve high purity.[3][4][5] This document is intended for researchers, chemists, and process development professionals.
Introduction: The Rationale for Vacuum Distillation
This compound (C₆H₉N) is a colorless to pale yellow liquid with a molecular weight of approximately 95.15 g/mol .[2][6][7] The primary challenge in its purification is its high boiling point, which necessitates elevated temperatures that risk thermal degradation, polymerization, or other side reactions.
Vacuum distillation is the method of choice for purifying thermally sensitive compounds or those with high boiling points.[5][8] The principle is governed by the Clausius-Clapeyron relation, which describes the inverse relationship between the vapor pressure of a liquid and its boiling point.[3][9] By reducing the ambient pressure within the distillation apparatus, the boiling point of this compound is significantly lowered, allowing for efficient distillation at a safer, more controlled temperature.[3][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N | [1][2] |
| Molecular Weight | 95.15 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2][7][11] |
| Density | ~0.933 g/cm³ | [1][7] |
| Atmospheric Boiling Point | 181.2°C @ 760 Torr | [1] |
| Vacuum Boiling Point | 78-79°C @ 25 Torr | [6][7][11] |
| Flash Point | 70.1°C | [1] |
Table 2: Estimated Boiling Point of this compound at Various Pressures
Note: These values are estimated using a pressure-temperature nomograph and should be used as a guideline. The actual boiling point may vary based on system efficiency and purity of the material.
| Pressure (Torr / mmHg) | Estimated Boiling Point (°C) |
| 50 | 95 - 100 |
| 25 | 78 - 83 |
| 10 | 60 - 65 |
| 5 | 48 - 53 |
| 1 | 25 - 30 |
Critical Safety & Handling Protocols
This compound is classified as a toxic and irritant compound.[1][6][11] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: All handling and distillation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat must be worn.
-
-
Handling: Avoid direct contact with skin and eyes.[12] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Glassware Inspection: Before assembly, meticulously inspect all glassware for cracks, star fractures, or defects.[4][13] Flawed glassware can implode under vacuum, posing a severe hazard.
-
Shutdown Procedure: Always allow the system to cool completely before venting to atmospheric pressure. Introducing air to hot organic residue can cause rapid oxidation or fire.[13]
Experimental Apparatus & Workflow
A standard vacuum distillation setup is required. For enhanced separation of impurities with close boiling points, a fractional distillation column should be incorporated.
Core Components
-
Heating mantle with a variable controller and magnetic stirrer.
-
Round-bottom flask (distilling flask), sized so the crude material fills it to no more than two-thirds capacity.[4]
-
A magnetic stir bar (essential for preventing bumping; boiling stones are ineffective under vacuum).[13]
-
Claisen adapter to minimize bumping of the liquid into the distillation head.[13]
-
Distillation head with a port for a thermometer or temperature probe.
-
Liebig or Allihn condenser.
-
Vacuum adapter with a connection for vacuum tubing.
-
Receiving flask(s). A "cow"-type receiver is recommended for collecting multiple fractions without breaking the vacuum.
-
Thick-walled vacuum tubing.
-
Cold trap (chilled with dry ice/acetone or a cryocooler) to protect the vacuum pump from corrosive vapors.
-
Vacuum pump (diaphragm or rotary vane) and a vacuum gauge for monitoring pressure.
-
High-vacuum grease for sealing all ground-glass joints.[13]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the vacuum distillation process.
Caption: General workflow for vacuum distillation.
Detailed Purification Protocols
Protocol A: Simple Vacuum Distillation
This protocol is suitable for crude this compound containing non-volatile impurities or residual solvents with significantly lower boiling points.
-
Apparatus Assembly: Assemble the distillation apparatus as described in Section 3. Ensure all joints are lightly but completely coated with vacuum grease. A Claisen adapter is strongly recommended.[13]
-
System Charging: Charge the distilling flask with the crude this compound and a magnetic stir bar. The flask should not be more than 2/3 full.
-
Initiate Vacuum: Turn on the condenser's cooling water and chill the vacuum trap. Begin stirring. Slowly and carefully open the system to the vacuum source to begin evacuation.
-
Leak Check & Degassing: Monitor the vacuum gauge. The pressure should drop and stabilize. Any low-boiling solvents will evaporate at this stage without heating. If the pressure does not hold, check all joints for leaks.
-
Heating: Once a stable vacuum is achieved (e.g., ~25 Torr), begin to heat the distilling flask gently using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first few milliliters of distillate, which may contain residual solvents or more volatile impurities.
-
Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point (e.g., 78-79°C at 25 Torr), switch to a clean receiving flask.[6][7][11] Collect the distillate while the temperature and pressure remain constant. A pure compound may still distill over a small range (2-5°C) if the vacuum fluctuates.[13]
-
Final Fraction: If the temperature drops or rises sharply, or if the residue begins to darken, stop the distillation and collect this final fraction in a separate flask.
-
-
System Shutdown:
-
Turn off and lower the heating mantle. Let the entire system cool to room temperature under vacuum.
-
Crucially, vent the system first by slowly opening a stopcock or removing the vacuum tubing from the adapter before turning off the pump.[13] This prevents pump oil from being sucked back into the system.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Protocol B: Fractional Vacuum Distillation
This protocol is necessary when impurities have boiling points close to that of this compound. It incorporates a fractionating column (e.g., a Vigreux column or a column packed with Raschig rings or metal sponge) between the distilling flask and the distillation head.
-
Setup: Assemble the apparatus as in Protocol A, but with the inclusion of a fractionating column. The column should be insulated (e.g., with glass wool or aluminum foil) to ensure an efficient temperature gradient.
-
Heating & Equilibration: Follow steps 1-5 from Protocol A. Heat the flask until the liquid is boiling gently and you observe a ring of condensate slowly rising up the column.
-
Achieve Equilibrium: Adjust the heat so that the vapor line is held within the upper third of the column, allowing vapor to condense and re-vaporize multiple times on the column's surface.[14] This process, known as reflux, enriches the vapor with the more volatile component (the desired product). Hold this reflux for 15-30 minutes.
-
Distillate Collection: Slightly increase the heat to allow the vapor to slowly enter the condenser. Collect the fore-run, main fraction, and final fraction as described in Protocol A, paying close attention to the temperature at the head of the column. The transition between fractions should be sharper than in simple distillation.
-
Shutdown: Follow the same critical shutdown procedure as outlined in Protocol A.
Troubleshooting Guide
Effective troubleshooting is key to a successful distillation.
Table 3: Common Vacuum Distillation Issues and Solutions
| Symptom | Possible Cause(s) | Solution(s) |
| Unstable or Poor Vacuum | 1. Leaks in ground-glass joints or tubing. 2. Degraded O-rings or seals. 3. Inefficient vacuum pump (contaminated oil). | 1. Re-grease all joints; check tubing for cracks. 2. Inspect and replace any worn seals. 3. Change the vacuum pump oil.[15] |
| Bumping / Violent Boiling | 1. Heating too rapidly. 2. Stirring is inadequate or has stopped. 3. Absence of a Claisen adapter. | 1. Reduce heat input; apply heat more gradually. 2. Ensure the stir bar is spinning effectively. 3. Rebuild the apparatus with a Claisen adapter.[13] |
| No Distillate Collected | 1. Vacuum is too high (boiling point is below condenser temp). 2. Insufficient heat. 3. System has a major leak. | 1. Partially vent the system to slightly increase pressure. 2. Increase the heating mantle temperature slowly. 3. Stop, cool, and perform a thorough leak check. |
| Product Solidifies in Condenser | 1. Condenser cooling water is too cold. 2. Product has a high melting point. | 1. Turn off the cooling water and allow the product to melt through with air cooling. 2. For high-melting-point solids, do not use cooling water in the condenser.[16] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
Conclusion
The purification of this compound by vacuum distillation is a robust and necessary technique to obtain high-purity material suitable for pharmaceutical and research applications. By carefully controlling the system pressure and temperature, thermal degradation can be avoided. Adherence to the detailed protocols for setup, execution, and shutdown, combined with a systematic approach to troubleshooting, will ensure a safe and successful purification. For separations requiring higher resolution, the use of a packed fractional column is highly effective.
References
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Wegbereiter für neue Moleküle: Detaillierte Anwendungsleitlinien zur Derivatisierung von Cyclobutylacetonitril
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Cyclobutylacetonitril ist ein wertvoller Baustein in der organischen Synthese und insbesondere in der medizinischen Chemie, wo der Cyclobutanring zur Verbesserung der physikochemischen Eigenschaften von Wirkstoffkandidaten eingesetzt wird. Diese Anwendungsleitlinien bieten eine detaillierte technische Anleitung zu den wichtigsten Derivatisierungsstrategien für Cyclobutylacetonitril, einschließlich Hydrolyse, Reduktion und α-Alkylierung. Die hierin enthaltenen Protokolle und mechanistischen Erläuterungen sollen Forschern ermöglichen, dieses vielseitige Molekül effektiv für weiterführende Reaktionen zu nutzen.
Einleitung: Die strategische Bedeutung von Cyclobutyl-Strukturelementen
In der modernen Arzneimittelentwicklung hat sich der Einbau von kleinen, gesättigten Ringen wie dem Cyclobutan als eine wirksame Strategie zur Optimierung von Leitstrukturen erwiesen.[1] Der Cyclobutanring bietet eine einzigartige Kombination aus sterischem Anspruch und konformativer Beschränkung, die zu verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften führen kann.[1] Cyclobutylacetonitril dient dabei als ein vielseitiger Ausgangsstoff, der durch Modifikation seiner reaktiven Nitrilgruppe und des benachbarten α-Kohlenstoffatoms in eine Vielzahl von wertvollen Zwischenprodukten umgewandelt werden kann. Diese Derivate sind Schlüsselkomponenten für die Synthese komplexer Moleküle mit potenzieller biologischer Aktivität.
Derivatisierungsstrategien und Protokolle
Die chemische Vielseitigkeit von Cyclobutylacetonitril ergibt sich aus zwei primären Reaktionszentren: der Nitrilgruppe und dem α-Kohlenstoffatom. Im Folgenden werden die wichtigsten Derivatisierungsreaktionen an diesen Positionen detailliert beschrieben.
Umwandlungen der Nitrilgruppe
Die Nitrilgruppe kann durch Hydrolyse in eine Carbonsäure oder durch Reduktion in ein primäres Amin umgewandelt werden, beides wichtige funktionelle Gruppen für die weitere Synthese.
Die Hydrolyse der Nitrilgruppe zu einer Carbonsäure kann sowohl unter sauren als auch unter basischen Bedingungen erfolgen.[2][3] Die Wahl der Methode hängt von der Stabilität anderer funktioneller Gruppen im Molekül ab.
Mechanistische Betrachtung: Unter sauren Bedingungen wird das Stickstoffatom des Nitrils protoniert, was die Elektrophilie des Kohlenstoffatoms erhöht und den nukleophilen Angriff von Wasser ermöglicht.[2] Nach einer Tautomerisierung zum Amid wird dieses weiter zur Carbonsäure hydrolysiert. Unter basischen Bedingungen greift ein Hydroxidion direkt das Nitrilkohlenstoffatom an, was nach anschließender Protonierung ebenfalls zum Amid und schließlich zum Carboxylat führt.[2]
Protokoll: Saure Hydrolyse von Cyclobutylacetonitril
Sicherheitshinweise: Arbeiten Sie unter einem Abzug. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Konzentrierte Säuren sind stark korrosiv.
-
In einem 250-ml-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, wird Cyclobutylacetonitril (9,5 g, 0,1 mol) in einer Mischung aus 50 ml Eisessig, 50 ml Wasser und 50 ml konzentrierter Schwefelsäure suspendiert.
-
Die Reaktionsmischung wird unter Rühren für 4-6 Stunden am Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung vorsichtig auf 200 g Eis gegossen.
-
Der ausgefallene Feststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen, um Säurereste zu entfernen, und an der Luft getrocknet.
-
Zur weiteren Reinigung wird das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Wasser oder einem Wasser-Ethanol-Gemisch) umkristallisiert, um reine Cyclobutylessigsäure zu erhalten.
Erwartete Ausbeute: 75-85 %
Die Reduktion von Nitrilen zu primären Aminen ist eine grundlegende Transformation in der organischen Synthese. Starke Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) sind hierfür besonders geeignet.[4][5]
Mechanistische Betrachtung: Die Reduktion erfolgt durch zwei aufeinanderfolgende nukleophile Angriffe von Hydridionen (H⁻) aus dem LiAlH₄ auf das elektrophile Kohlenstoffatom des Nitrils.[4] Der erste Angriff führt zu einem Imin-Anion, das durch einen zweiten Hydridangriff zu einem Dianion reduziert wird. Die anschließende wässrige Aufarbeitung protoniert das Dianion zum primären Amin.[4]
Protokoll: LiAlH₄-Reduktion von Cyclobutylacetonitril
Sicherheitshinweise: Lithiumaluminiumhydrid reagiert heftig mit Wasser und ist pyrophor. Alle Arbeiten müssen unter striktem Ausschluss von Feuchtigkeit in einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden. Tragen Sie flammhemmende Schutzkleidung.
-
Ein trockener 250-ml-Dreihalskolben, ausgestattet mit einem Tropftrichter, einem Rückflusskühler mit Trockenrohr und einem Magnetrührer, wird unter Stickstoffatmosphäre gesetzt.
-
In den Kolben wird Lithiumaluminiumhydrid (4,2 g, 0,11 mol) in 100 ml wasserfreiem Diethylether oder Tetrahydrofuran (THF) suspendiert.
-
Eine Lösung von Cyclobutylacetonitril (9,5 g, 0,1 mol) in 50 ml wasserfreiem Diethylether wird langsam über den Tropftrichter zu der gerührten LiAlH₄-Suspension bei 0 °C (Eisbad) zugetropft. Die Zugabe sollte so kontrolliert werden, dass eine milde Reaktion aufrechterhalten wird.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur gerührt oder kurzzeitig am Rückfluss erhitzt, um die Reaktion zu vervollständigen.
-
Die Reaktion wird durch vorsichtige, langsame und aufeinanderfolgende Zugabe von Wasser (4,2 ml), 15%iger Natronlauge (4,2 ml) und erneut Wasser (12,6 ml) bei 0 °C beendet (Fieser-Aufarbeitung).[6]
-
Der resultierende weiße Niederschlag (Aluminiumsalze) wird abfiltriert und mehrmals mit Diethylether gewaschen.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das rohe 2-Cyclobutylethanamin kann durch Vakuumdestillation gereinigt werden.
Erwartete Ausbeute: 60-75 %
Funktionalisierung am α-Kohlenstoffatom
Die Protonen am α-Kohlenstoffatom von Cyclobutylacetonitril sind durch die elektronenziehende Wirkung der Nitrilgruppe acide und können mit einer starken Base deprotoniert werden. Das resultierende Carbanion (Enolat-Äquivalent) ist ein potentes Nukleophil für die Einführung von Alkyl- oder Arylresten.
Die α-Alkylierung ermöglicht die Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung und ist ein fundamentaler Schritt zur Erweiterung des molekularen Gerüsts.
Mechanistische Betrachtung: Eine starke, sterisch gehinderte Base wie Lithiumdiisopropylamid (LDA) deprotoniert das α-Kohlenstoffatom quantitativ, um das thermodynamisch oder kinetisch bevorzugte Enolat zu bilden.[7] Dieses nukleophile Intermediat reagiert anschließend in einer Sₙ2-Reaktion mit einem Alkylhalogenid, um das α-alkylierte Produkt zu ergeben.[7] Die Verwendung von primären Alkylhalogeniden wird bevorzugt, um Eliminierungsreaktionen zu minimieren.
Protokoll: α-Alkylierung von Cyclobutylacetonitril
Sicherheitshinweise: LDA ist eine starke Base und reagiert mit Wasser. Die Reaktion muss unter inerten und wasserfreien Bedingungen durchgeführt werden. Alkylhalogenide sind oft flüchtig und toxisch.
-
In einem trockenen, mit Stickstoff gespülten Dreihalskolben werden 1,1 Äquivalente Diisopropylamin in wasserfreiem THF bei -78 °C (Trockeneis/Aceton-Bad) vorgelegt.
-
Dazu werden langsam 1,1 Äquivalente n-Butyllithium (als Lösung in Hexan) getropft. Die Mischung wird für 30 Minuten bei dieser Temperatur gerührt, um die Bildung von LDA zu gewährleisten.
-
Eine Lösung von Cyclobutylacetonitril (1,0 Äquivalent) in wasserfreiem THF wird langsam zu der LDA-Lösung bei -78 °C getropft. Die Mischung wird für eine weitere Stunde bei dieser Temperatur gerührt, um eine vollständige Deprotonierung sicherzustellen.
-
Das Alkylhalogenid (z. B. Iodmethan oder Benzylbromid, 1,1 Äquivalente) wird langsam zu der Enolat-Lösung bei -78 °C gegeben.
-
Die Reaktionsmischung wird langsam über mehrere Stunden auf Raumtemperatur erwärmen gelassen.
-
Die Reaktion wird durch die Zugabe von gesättigter wässriger Ammoniumchlorid-Lösung beendet.
-
Die wässrige Phase wird mehrmals mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Erwartete Ausbeute: 50-70 % (abhängig vom Alkylhalogenid)
Zusammenfassende Datentabelle
| Derivatisierung | Produkt | Reagenzien | Typische Ausbeute |
| Saure Hydrolyse | Cyclobutylessigsäure | H₂SO₄, H₂O, AcOH | 75-85 % |
| Reduktion | 2-Cyclobutylethanamin | LiAlH₄, dann H₂O | 60-75 % |
| α-Alkylierung | α-Alkyl-cyclobutylacetonitril | 1. LDA, THF, -78 °C; 2. R-X | 50-70 % |
Fazit
Cyclobutylacetonitril ist ein äußerst nützlicher und vielseitiger Baustein für die organische Synthese. Die in diesem Leitfaden beschriebenen Derivatisierungsreaktionen – Hydrolyse, Reduktion und α-Alkylierung – eröffnen den Zugang zu wichtigen funktionellen Gruppen wie Carbonsäuren, primären Aminen und substituierten Nitrilen. Die vorgestellten Protokolle bieten eine solide Grundlage für die Laborpraxis und sollen Forscher dazu anregen, das synthetische Potenzial dieses Moleküls in der Entwicklung neuer chemischer Entitäten voll auszuschöpfen. Die sorgfältige Beachtung der Reaktionsbedingungen und Sicherheitsvorkehrungen ist für den Erfolg dieser Synthesen von entscheidender Bedeutung.
Referenzen
-
LookChem. (n.d.). Cas 4426-03-3, CYCLOBUTYLACETONITRILE. [Link]
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
The Organic Chemistry Tutor. (2020, March 26). Alkylation of terminal alkynes [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Roy, B. C., et al. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry, 8(5), 654-657. [Link]
-
Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). LiALH4 and NaBH4 reduction mechanism. [Link]
-
Fu, G. C., & Reisman, S. E. (2017). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Accounts of Chemical Research, 50(8), 1990-1999. [Link]
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Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation [Video]. YouTube. [Link]
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Organic Syntheses. (n.d.). L-VALINOL. [Link]
-
LibreTexts. (2020, July 2). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Morsch, L. A. (n.d.). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]
-
Leonori, D., & Studer, A. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Journal of the American Chemical Society, 146(32), 22424–22430. [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
-
Pérez-García, P. M., et al. (2021). Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions. Catalysis Science & Technology, 11(5), 1729-1737. [Link]
-
Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 55-60. [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
The Organic Chemist. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23) [Video]. YouTube. [Link]
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Reddit. (2014, November 22). Can sodium amide (to make alkynes) work on an alkene with only 1 halogen? Or an alkyl halide even?. r/chemhelp. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000325 2-ketobutyric Acid. [Link]
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Fuentes-Albarrán, M., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Molecules, 26(13), 4065. [Link]
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SpectraBase. (n.d.). cyanoacetic acid, allyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. (n.d.). Cyanoacetic acid - Optional[1H NMR] - Chemical Shifts. [Link]
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SpectraBase. (n.d.). Cyanoacetic acid, hydrazide - Optional[13C NMR] - Spectrum. [Link]
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The Cyclobutylacetonitrile Synthon: A Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Cyclobutyl Moiety
In the landscape of medicinal chemistry and drug development, the cyclobutyl moiety is a valuable structural motif. Its incorporation into heterocyclic scaffolds can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and conformational rigidity. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. Cyclobutylacetonitrile, with its reactive nitrile group and adjacent active methylene, presents itself as a highly versatile and strategic starting material for the construction of a diverse array of heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of key heterocyclic compounds, including pyridines, pyrimidines, and thiophenes. While extensive literature specifically detailing the reactions of this compound is emerging, this guide draws upon established synthetic methodologies for analogous cycloalkyl and activated nitriles to provide robust and adaptable protocols.
The core reactivity of this compound stems from two key features:
-
The α-Methylene Protons: The protons on the carbon adjacent to the nitrile group are acidic and can be readily abstracted by a base to form a stabilized carbanion. This nucleophilic carbon is central to many carbon-carbon and carbon-heteroatom bond-forming reactions.
-
The Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization reactions. The nitrile group can also be transformed into other functional groups, further expanding its synthetic utility.
This guide will explore the application of this compound in several powerful and widely used synthetic transformations for heterocycle synthesis.
Synthesis of Substituted Pyridines via Multicomponent Reactions
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct highly substituted pyridine derivatives in a single step. This compound can serve as a key "C2" synthon in these reactions. A common strategy involves the condensation of an aldehyde, an active methylene compound (like this compound), and a 1,3-dicarbonyl compound in the presence of an ammonia source.
Mechanistic Rationale
The synthesis of pyridines using this compound in a multicomponent reaction typically proceeds through a variation of the Hantzsch pyridine synthesis. The key steps involve:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with this compound to form a cyclobutyl-substituted cinnamonitrile derivative.
-
Michael Addition: A 1,3-dicarbonyl compound or its enamine equivalent undergoes a Michael addition to the activated double bond of the cinnamonitrile derivative.
-
Cyclization and Dehydration/Oxidation: The resulting intermediate, in the presence of an ammonia source (like ammonium acetate), undergoes cyclization and subsequent dehydration and oxidation to yield the aromatic pyridine ring.
Workflow for Multicomponent Pyridine Synthesis
Caption: Multicomponent synthesis of pyridines.
Exemplary Protocol for the Synthesis of a 4-Cyclobutyl-3-cyano-pyridine Derivative
This protocol is adapted from established procedures for pyridine synthesis and serves as a starting point for optimization with this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the aromatic aldehyde, malononitrile, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified 2-amino-4-cyclobutyl-6-aryl-pyridine-3,5-dicarbonitrile.
Expected Observations and Causality:
-
The use of a large excess of ammonium acetate is crucial as it serves as both the nitrogen source and a catalyst.
-
The reaction is often characterized by the formation of a brightly colored solid product upon precipitation.
-
The choice of solvent can influence the reaction rate and yield; ethanol is a common and effective choice.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1:1 (this compound:Aldehyde:Malononitrile) | Ensures efficient consumption of reactants. |
| Ammonia Source | Ammonium Acetate (excess) | Provides the nitrogen atom for the pyridine ring and acts as a catalyst. |
| Solvent | Ethanol, n-Butanol | Good solubility for reactants and facilitates reflux conditions. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the aldehyde. |
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] this compound can be effectively employed as the active methylene nitrile component in this transformation. The resulting 2-amino-3-cyano-4-cyclobutylthiophenes are valuable intermediates for the synthesis of fused heterocyclic systems and other medicinally relevant compounds.
Mechanistic Insights
The Gewald reaction mechanism involves a one-pot condensation of a carbonyl compound, an α-cyanoester (or in this case, this compound), and elemental sulfur in the presence of a base.[2]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (often a ketone) and this compound to form an α,β-unsaturated nitrile.[1]
-
Sulfur Addition: Elemental sulfur adds to the α-position of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization via attack of the sulfur nucleophile onto the nitrile carbon, followed by tautomerization to yield the stable 2-aminothiophene product.[2]
Gewald Reaction Workflow
Caption: General workflow for the Gewald reaction.
Detailed Protocol for the Synthesis of a 2-Amino-4-cyclobutyl-thiophene Derivative
This protocol is based on the well-established Gewald reaction conditions and can be adapted for various carbonyl starting materials.
Materials:
-
This compound (1.0 eq)
-
A ketone (e.g., cyclohexanone, 1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalyst, 0.2 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend elemental sulfur in ethanol.
-
Add this compound and the ketone to the suspension.
-
Add morpholine to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 50-60°C) with vigorous stirring. The reaction is typically exothermic.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Expert Insights and Causality:
-
The choice of base is critical. Morpholine is commonly used and is highly effective. Other secondary amines like piperidine can also be employed.
-
The reaction is often rapid and exothermic, so careful temperature control is advisable, especially on a larger scale.
-
The cyclobutyl group is expected to be well-tolerated in this reaction, and its steric bulk is unlikely to impede the cyclization process significantly.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1:1.1 (this compound:Ketone:Sulfur) | A slight excess of sulfur ensures complete conversion. |
| Catalyst | Morpholine or Piperidine (catalytic) | Facilitates the initial Knoevenagel condensation. |
| Solvent | Ethanol, Methanol, DMF | Polar protic solvents are generally effective. |
| Temperature | 50-80°C (Reflux) | Promotes the reaction without significant side product formation. |
| Reaction Time | 1-4 hours | Generally a rapid reaction. |
Synthesis of Pyrimidines from this compound
Pyrimidines are a class of nitrogen-containing heterocycles of immense biological importance, forming the backbone of nucleobases.[1] this compound can be utilized as a three-carbon building block for the synthesis of substituted pyrimidines, particularly 2-amino- or 2-thioxo-pyrimidines.
Synthetic Strategy and Mechanism
A common and effective method for pyrimidine synthesis involves the condensation of a β-ketonitrile with an amidine, urea, or thiourea. While this compound itself is not a β-ketonitrile, it can be readily converted into one. Alternatively, in some multicomponent approaches, it can react directly with other components to form the pyrimidine ring.
A plausible pathway involves the base-catalyzed self-condensation of this compound (a Thorpe-type reaction) to form a β-enaminonitrile, which can then react with a suitable N-C-N synthon. A more direct route is the condensation with a 1,3-dielectrophile.
A well-established route to pyrimidines is the reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde and this compound) with a guanidine or thiourea.
Pyrimidine Synthesis Workflow
Caption: General workflow for pyrimidine synthesis.
Exemplary Protocol for the Synthesis of a 4-Cyclobutyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is based on the Biginelli reaction and is analogous to the synthesis of similar pyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)
-
Thiourea (1.5 eq)
-
Potassium carbonate (catalytic amount, 0.2 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a round-bottom flask, add this compound, the aromatic aldehyde, thiourea, and potassium carbonate in DMF.
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and then with a small amount of cold ethanol.
-
Recrystallize the crude product from glacial acetic acid or another suitable solvent to obtain the pure pyrimidine derivative.
Trustworthiness and Experimental Causality:
-
Potassium carbonate acts as a base to facilitate the initial condensation reactions.
-
DMF is a suitable high-boiling polar aprotic solvent for this reaction.
-
The excess of thiourea is used to drive the reaction to completion.
-
The cyclobutyl group's electronic and steric properties are not expected to hinder this cyclization, and it should remain intact throughout the reaction sequence.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1:1.5 (this compound:Aldehyde:Thiourea) | Excess thiourea ensures complete cyclization. |
| Catalyst | K2CO3 (catalytic) | A mild base sufficient to promote the condensation steps. |
| Solvent | DMF, Acetic Acid | High-boiling polar solvents are suitable. |
| Temperature | 100-120°C | Higher temperatures are generally required for this condensation. |
| Reaction Time | 8-16 hours | Reaction times can be longer compared to other heterocycle syntheses. |
Thorpe-Ziegler Cyclization: An Intramolecular Approach
While the previous examples showcase intermolecular reactions, the Thorpe-Ziegler reaction provides a powerful intramolecular pathway to cyclic ketones and enamines from dinitriles.[3][4] To utilize this compound in this manner, it would first need to be elaborated into a dinitrile. For instance, alkylation of this compound with a suitable haloalkylnitrile would generate the required precursor.
Mechanistic Overview
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile.[3][4]
-
Deprotonation: A strong base deprotonates one of the α-carbons to the nitrile groups, forming a carbanion.
-
Intramolecular Cyclization: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a cyclic imine anion.
-
Tautomerization/Hydrolysis: The cyclic imine can tautomerize to a more stable enamine. Subsequent acidic workup hydrolyzes the enamine to the corresponding cyclic ketone.
This methodology could be employed to synthesize cyclobutane-annulated or spirocyclic ketones, which are valuable motifs in natural product synthesis and medicinal chemistry.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its inherent reactivity, stemming from the activated methylene group and the versatile nitrile functionality, allows for its participation in powerful synthetic transformations such as multicomponent reactions for pyridine and thiophene synthesis, as well as classical cyclocondensations to form pyrimidines. While the direct literature on this compound is still developing, the well-established reactivity of analogous nitriles provides a strong foundation for researchers to explore its synthetic potential. The protocols and mechanistic insights provided in this application note serve as a robust starting point for the design and execution of novel synthetic routes towards complex molecules bearing the valuable cyclobutyl moiety. Future research will undoubtedly uncover even more diverse and innovative applications of this strategic synthon in the ongoing quest for new therapeutic agents.
References
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Wikipedia. (2023, October 27). Thorpe reaction. In Wikipedia. [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Wikipedia. (2023, May 29). Gewald reaction. In Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
Sources
Application of Cyclobutylacetonitrile in the Synthesis of Novel Agrochemicals
Introduction: The Significance of the Cyclobutyl Moiety in Modern Agrochemicals
In the continuous quest for novel and effective agrochemicals, the incorporation of unique structural motifs is a key strategy for enhancing biological activity, optimizing physicochemical properties, and overcoming resistance mechanisms. The cyclobutyl group, a four-membered carbocyclic ring, has emerged as a valuable building block in the design of modern fungicides and insecticides. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity with target proteins. This application note provides a detailed guide on the utilization of cyclobutylacetonitrile as a versatile starting material for the synthesis of potent agrochemicals, with a focus on the development of succinate dehydrogenase inhibitor (SDHI) fungicides.
The inclusion of a cyclobutyl moiety can significantly influence a molecule's metabolic stability and lipophilicity, which are critical parameters for its bioavailability and systemic movement within the plant. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic routes starting from this compound, detailed experimental protocols, and an exploration of the structure-activity relationships that underscore the importance of the cyclobutyl group in agrochemical design.
Core Synthetic Strategy: From this compound to Key Agrochemical Intermediates
This compound is a readily accessible and versatile starting material that can be transformed into several key intermediates essential for the synthesis of complex agrochemicals. The primary synthetic pathways involve the conversion of the nitrile functionality into either a carboxylic acid or an amine. These transformations open the door to a wide range of coupling reactions for the construction of the final active ingredients.
A crucial class of fungicides that have seen significant development are the pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[1][2] These compounds effectively disrupt the fungal respiratory chain, leading to potent and broad-spectrum disease control. A key structural component of many modern SDHI fungicides is an N-cycloalkyl substituent on the carboxamide moiety, where the cyclobutyl group has been shown to be particularly effective.[1]
The following sections will detail the step-by-step protocols for the conversion of this compound into key building blocks and their subsequent elaboration into a target N-cyclobutyl pyrazole carboxamide fungicide.
Experimental Protocols
Part 1: Synthesis of Cyclobutanecarboxylic Acid from a Cyclobutyl Nitrile Derivative
While a direct hydrolysis protocol for this compound is feasible, a well-documented procedure exists for the hydrolysis of a closely related precursor, 1-cyano-1-carboxycyclobutane. This method highlights the robustness of nitrile hydrolysis to yield the corresponding carboxylic acid, a critical intermediate.
Reaction Scheme:
Caption: Conversion of a cyanocyclobutane derivative to cyclobutanecarboxylic acid.
Protocol 1: Hydrolysis of 1-cyano-1-carboxycyclobutane
This procedure is adapted from a validated organic synthesis protocol.[3]
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, combine 1-cyano-1-carboxycyclobutane with a 10% aqueous solution of sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield crude cyclobutanecarboxylic acid. This can be further purified by distillation or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Acid-catalyzed hydrolysis: The use of a strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Reflux Conditions: The elevated temperature accelerates the rate of hydrolysis, which is typically slow at room temperature.
-
Extraction: Diethyl ether or ethyl acetate are used to efficiently extract the moderately polar carboxylic acid from the aqueous reaction mixture.
Part 2: Synthesis of Cyclobutylamine
Cyclobutylamine is another critical intermediate, particularly for agrochemicals where the cyclobutyl moiety is directly attached to a nitrogen atom. It can be synthesized from cyclobutanecarboxylic acid via the Hofmann rearrangement of the corresponding carboxamide.
Reaction Scheme:
Caption: Synthesis of cyclobutylamine from cyclobutanecarboxylic acid.
Protocol 2: Preparation of Cyclobutanecarboxamide
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride to cyclobutanecarboxylic acid and heat the mixture gently to initiate the reaction. Once the evolution of gas ceases, remove the excess thionyl chloride by distillation.
-
Amidation: The crude cyclobutanecarbonyl chloride is then added dropwise to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.
-
Isolation: The resulting solid, cyclobutanecarboxamide, is collected by filtration, washed with cold water, and dried.
Protocol 3: Hofmann Rearrangement to Cyclobutylamine
A detailed procedure for the Hofmann rearrangement of cyclobutanecarboxamide is available in Organic Syntheses.[4]
-
Reagent Preparation: Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.
-
Reaction: Add the cyclobutanecarboxamide to the freshly prepared sodium hypobromite solution and warm the mixture.
-
Distillation: The cyclobutylamine is then isolated by steam distillation from the reaction mixture.
-
Purification: The distillate is collected in an acidic solution to form the amine salt. The free amine can be liberated by the addition of a strong base and subsequent extraction and distillation.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective way to convert carboxylic acids to the more reactive acid chlorides, which readily react with ammonia.
-
Hofmann Rearrangement: This classic organic reaction is a reliable method for the conversion of a primary amide to a primary amine with one less carbon atom.
-
Steam Distillation: This technique is ideal for separating the volatile cyclobutylamine from the non-volatile salts and byproducts in the reaction mixture.
Part 3: Synthesis of a Target N-Cyclobutyl Pyrazole Carboxamide Fungicide
With the key intermediates in hand, the final step is the coupling of cyclobutylamine with a suitable pyrazole carboxylic acid derivative. The general structure of these fungicides often includes a substituted pyrazole ring and a substituted aniline or other aromatic group. A patent from Syngenta Crop Protection AG outlines the synthesis of such compounds.[1]
Reaction Scheme:
Caption: Final coupling step to synthesize the target N-cyclobutyl pyrazole carboxamide fungicide.
Protocol 4: Amide Coupling Reaction
-
Activation of Carboxylic Acid: Dissolve the substituted pyrazole carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add cyclobutylamine and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-cyclobutyl pyrazole carboxamide fungicide.
Causality Behind Experimental Choices:
-
Coupling Agents (EDC/HOBt): This combination is a standard and efficient method for forming amide bonds. EDC activates the carboxylic acid, and HOBt suppresses side reactions and improves the coupling efficiency.
-
Aprotic Solvent: DCM or DMF are used as they are inert to the reaction conditions and effectively dissolve the reactants.
-
Base (TEA or DIPEA): The base is added to neutralize the hydrochloride salt of EDC that is formed during the reaction and to facilitate the deprotonation of the amine.
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of pyrazole carboxamides is highly dependent on the nature of the substituents on the pyrazole ring and the amide nitrogen. The cyclobutyl group at the N-position has been identified as a key feature for potent activity in certain series of SDHI fungicides.
Table 1: Influence of N-Alkyl Substituent on Fungicidal Activity (Illustrative Data)
| N-Substituent | Relative Fungicidal Activity | Rationale for Activity |
| Methyl | + | Small size may not provide optimal interaction with the binding pocket. |
| Isopropyl | ++ | Increased lipophilicity and steric bulk can improve binding. |
| Cyclopropyl | +++ | The rigid, strained ring can adopt a favorable conformation for binding. |
| Cyclobutyl | ++++ | Offers a good balance of rigidity, size, and lipophilicity for strong binding affinity. [1] |
| Cyclohexyl | +++ | Larger size may lead to steric clashes in the binding site. |
The data in Table 1, while illustrative, is based on general trends observed in the development of SDHI fungicides where small cycloalkyl groups, particularly cyclobutyl, often lead to enhanced efficacy. The conformational restriction imposed by the cyclobutyl ring is thought to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding to the target enzyme.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of advanced agrochemicals. Through a series of well-established chemical transformations, it can be efficiently converted into key intermediates such as cyclobutanecarboxylic acid and cyclobutylamine. These intermediates are crucial building blocks for the construction of potent N-cyclobutyl pyrazole carboxamide fungicides. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of the cyclobutyl moiety in the design and synthesis of next-generation crop protection agents. The favorable properties conferred by the cyclobutyl group underscore its importance in the ongoing effort to develop more effective and sustainable solutions for global food security.
References
- Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evalu
- cyclobutylamine - Organic Syntheses Procedure.
- Cyclobutane carboxamide inhibitors of fungal melanin: Biosynthesis and their evalu
- Cyclobutanecarboxylic acid - Wikipedia.
- 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
- US5223526A - Pyrazole carboxanilide fungicides and use - Google P
- WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google P
- US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient - Google P
- Cyclobutanecarboxylic acid - general description - Georganics.
- studies toward the stereocontrolled synthesis of cyclobutane deriv
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - ResearchG
- Structural Effects of the Cyclobutyl Group on Reactivity and Properties - ResearchG
- Synthesis and fungicidal activity of macrocyclic and acyclic analogs of n
- FUNGICIDAL COMPOUNDS - European Patent Office - EP 3941898 B1 - Googleapis.com.
- Structure–activity relationship of compounds | Download Scientific Diagram - ResearchG
- General structures of commercial SDHI fungicides and some representatives.
- Chemical structure‐fungicidal activity relationships in substituted morpholines - Scilit.
- Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC - NIH.
- Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC - PubMed Central.
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Application Notes and Protocols for the Biocatalytic Synthesis of Cyclobutylacetonitrile Derivatives
Introduction: The Rising Prominence of Cyclobutane Scaffolds and the Imperative for Greener Synthesis
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure offers a compelling strategy to escape the "flatland" of aromatic rings, providing avenues for improved physicochemical properties, metabolic stability, and novel intellectual property.[3][4] Cyclobutylacetonitrile and its chiral derivatives are valuable building blocks for a range of therapeutic agents, including kinase inhibitors and central nervous system drugs.[1]
Traditional chemical routes to these strained ring systems often require harsh conditions, multi-step sequences, and the use of hazardous reagents, posing significant challenges for sustainable and scalable manufacturing.[1] Biocatalysis, with its inherent selectivity, mild reaction conditions, and environmentally benign nature, presents a powerful alternative for the synthesis of these high-value chiral intermediates.[5][6]
This guide provides an in-depth exploration of potential biocatalytic strategies for the synthesis of chiral this compound derivatives. We will delve into the application of key enzyme classes, including nitrilases, transaminases, and imine reductases, to construct these valuable chiral building blocks. While a direct, single-enzyme route to a substituted this compound is not yet established in the literature, this document outlines robust chemoenzymatic pathways, leveraging the strengths of biocatalysis for the critical stereoselective transformations.
Strategic Biocatalytic Pathways to Chiral this compound Derivatives
The synthesis of chiral this compound derivatives can be approached through several strategic biocatalytic disconnections. The primary goal is to introduce chirality into the cyclobutane ring with high enantiomeric excess. Two main strategies are proposed:
-
Asymmetric Synthesis of a Chiral Aminocyclobutane Precursor: This approach utilizes enzymes to directly synthesize a chiral amine on the cyclobutane ring, which can then be further functionalized.
-
Kinetic Resolution of a Racemic Cyclobutane Precursor: This strategy involves the enzymatic resolution of a racemic mixture of a suitable cyclobutane intermediate, such as an alcohol or an amine.
The following sections will detail the application of specific enzyme classes within these strategic frameworks.
Pathway 1: Asymmetric Synthesis of Chiral Aminocyclobutanes via Transaminases and Imine Reductases
The direct asymmetric amination of a prochiral ketone is a highly atom-economical and efficient method for producing chiral amines.[7] Transaminases (TAs) and imine reductases (IREDs) are the premier biocatalysts for this transformation.[8][9]
Transaminase (TA)-Mediated Asymmetric Amination of Cyclobutanone Derivatives
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone acceptor, creating a chiral amine.[10][11] This approach can be applied to the synthesis of chiral aminocyclobutanes from cyclobutanone.
Mechanism of Action: The reaction proceeds via a pyridoxal-5'-phosphate (PLP) cofactor, which accepts the amino group from the donor to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate.[10]
Workflow for TA-Catalyzed Synthesis of Chiral Aminocyclobutane:
Caption: Workflow for transaminase-catalyzed synthesis of chiral aminocyclobutane.
Protocol 1: Screening for Transaminase Activity on Cyclobutanone
-
Enzyme Preparation: Prepare solutions of commercially available transaminases (e.g., from Codexis, Johnson Matthey) or prepare whole-cell lysates of E. coli expressing different transaminases.
-
Reaction Mixture: In a 2 mL microcentrifuge tube, combine:
-
500 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
10 mM Cyclobutanone (from a 1 M stock in DMSO)
-
500 mM Isopropylamine (amine donor)
-
1 mM Pyridoxal-5'-phosphate (PLP)
-
1-5 mg/mL of lyophilized transaminase or 5-10% (v/v) of whole-cell lysate.
-
-
Incubation: Incubate the reaction at 30°C with shaking at 200 rpm for 24 hours.
-
Work-up: Quench the reaction by adding 100 µL of 1 M NaOH. Add an internal standard (e.g., dodecane) and extract with 500 µL of ethyl acetate.
-
Analysis: Analyze the organic phase by GC-FID for the conversion of cyclobutanone and the formation of aminocyclobutane. Determine the enantiomeric excess of the product by chiral GC or HPLC.
| Parameter | Recommended Range | Rationale |
| Enzyme | Panel of (R)- and (S)-selective TAs | To identify a biocatalyst with the desired stereoselectivity. |
| Substrate Conc. | 5-50 mM | Higher concentrations can lead to substrate inhibition. |
| Amine Donor | Isopropylamine, L-Alanine | Isopropylamine is often used as the co-product acetone can be removed to drive the equilibrium. |
| pH | 7.5 - 9.0 | Most transaminases have a neutral to slightly alkaline pH optimum. |
| Temperature | 25 - 40°C | Balances enzyme activity and stability. |
Imine Reductase (IRED)-Mediated Reductive Amination
Imine reductases catalyze the NADPH-dependent reduction of an imine to a chiral amine.[9] This reaction can be performed as a reductive amination where the imine is formed in situ from a ketone and an amine.[9]
Mechanism of Action: The ketone and amine form a hemiaminal intermediate, which dehydrates to an imine. The IRED then stereoselectively reduces the imine using NADPH as a hydride source.[9]
Proposed Reductive Amination Pathway:
Caption: IRED-catalyzed reductive amination with cofactor regeneration.
Protocol 2: IRED-Catalyzed Asymmetric Synthesis of Aminocyclobutane
-
Enzyme and Cofactor Preparation: Prepare solutions of the IRED and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH).
-
Reaction Mixture: In a 10 mL vial, combine:
-
5 mL of 100 mM potassium phosphate buffer (pH 7.5)
-
20 mM Cyclobutanone
-
1 M Ammonium chloride
-
1 mM NADP+
-
50 mM Glucose
-
1 mg/mL IRED
-
0.5 mg/mL GDH
-
-
Incubation: Incubate the reaction at 30°C with gentle stirring for 24-48 hours.
-
Work-up and Analysis: Follow the procedures outlined in Protocol 1 for quenching, extraction, and analysis.
| Parameter | Recommended Value/Range | Rationale |
| Enzyme | Panel of IREDs | To screen for activity and stereoselectivity. |
| Cofactor System | NADP+/Glucose/GDH | A robust and widely used system for NADPH regeneration. |
| Amine Source | NH4Cl, CH3NH2·HCl | Ammonium chloride for primary amines, other amine salts for secondary amines. |
| pH | 7.0 - 8.5 | Optimal for many IREDs and the GDH cofactor regeneration system. |
| Temperature | 25 - 37°C | To maintain the stability of both enzymes. |
Pathway 2: Lipase-Catalyzed Kinetic Resolution of Racemic Cyclobutane Precursors
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[12][13]
Kinetic Resolution of Racemic 1-Cyclobutylethanol
A chiral cyclobutanol can be a precursor to this compound. A lipase-catalyzed acylation can be used to resolve a racemic mixture of 1-cyclobutylethanol.
Principle of Kinetic Resolution: The lipase will selectively acylate one enantiomer of the alcohol at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: Workflow for the kinetic resolution of a racemic alcohol using a lipase.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of 1-Cyclobutylethanol
-
Reaction Setup: To a 25 mL flask, add:
-
10 mL of Toluene
-
1 mmol of racemic 1-cyclobutylethanol
-
1.5 mmol of vinyl acetate (acyl donor)
-
100 mg of immobilized lipase (e.g., Novozym 435)
-
-
Incubation: Stir the mixture at 40°C. Monitor the reaction progress by taking small aliquots and analyzing them by GC until approximately 50% conversion is reached.
-
Work-up: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification and Analysis: Remove the solvent under reduced pressure. Separate the resulting chiral ester and the unreacted chiral alcohol by column chromatography. Determine the enantiomeric excess of both products by chiral GC or HPLC.
| Parameter | Recommended Condition | Rationale |
| Lipase | Novozym 435 (immobilized Candida antarctica lipase B) | A robust and highly enantioselective lipase for a wide range of alcohols. |
| Acyl Donor | Vinyl acetate | The vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. |
| Solvent | Toluene, MTBE, Hexane | Aprotic organic solvents are required for lipase activity. |
| Temperature | 30 - 50°C | Higher temperatures increase the reaction rate but may reduce enantioselectivity. |
| Conversion | Target ~50% | For a highly selective resolution (E > 100), this will yield both the product and the remaining substrate with high ee. |
Pathway 3: Nitrilase-Mediated Hydrolysis
While the direct synthesis of this compound is the primary focus, it is worth noting the potential of nitrilases for the synthesis of related cyclobutyl carboxylic acids. Nitrilases catalyze the hydrolysis of a nitrile group directly to a carboxylic acid and ammonia.[14][15] This could be applied in a kinetic resolution of a racemic this compound derivative.
Principle of Nitrilase-Mediated Kinetic Resolution: A nitrilase could selectively hydrolyze one enantiomer of a racemic nitrile, yielding an enantioenriched carboxylic acid and the unreacted nitrile enantiomer.
Concluding Remarks and Future Outlook
The biocatalytic toolbox offers a powerful and sustainable platform for the synthesis of chiral this compound derivatives and their precursors. While a single-enzyme solution is not yet apparent, the strategic combination of biocatalytic steps with traditional organic synthesis provides a clear and viable path to these valuable molecules. The protocols outlined in this guide serve as a starting point for researchers to screen for and optimize biocatalytic reactions for their specific cyclobutane targets.
Future advances in enzyme engineering and discovery will undoubtedly expand the scope of biocatalysis for the synthesis of strained ring systems. The continued development of robust and selective nitrilases, transaminases, and imine reductases will be crucial in making the synthesis of complex cyclobutane-containing pharmaceuticals more efficient, cost-effective, and environmentally friendly.
References
- Kelly, P. P., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]
- Meng, F., et al. (2024). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Request PDF. [Link]
- Cui, Y., et al. (2017). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 16(1), 1-13. [Link]
- Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry, 25(14), 1686-1703. [Link]
- Illa, O., et al. (2024). Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach. Request PDF. [Link]
- Schober, M., & Fessner, W. D. (2017).
- Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Request PDF. [Link]
- Kelly, P. P., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. CoLab.
- Contente, M. L., & Paradisi, F. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13. [Link]
- Chen, Q., et al. (2024). An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters.
- Gong, J. S., et al. (2012). Nitrile metabolizing enzymes in biocatalysis and biotransformation. Biotechnology advances, 30(6), 1309-1320. [Link]
- El-Faham, A., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2021(42), 6022-6027. [Link]
- Contente, M. L., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1422. [Link]
- Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 8(6), 4087-4096. [Link]
- Shen, J. D., et al. (2021). Nitrilase: a promising biocatalyst in industrial applications for green chemistry. Critical Reviews in Biotechnology, 41(1), 72-93. [Link]
- Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines.
- ResearchGate. (n.d.).
- Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(18), 1696-1707. [Link]
- Wang, J. B., et al. (2025).
- Rios-Lombardia, N., et al. (2021).
- Reyes, C. (2023).
- Zhu, Z. Y., et al. (2024). An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters.
- Shao, L., et al. (2021). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. Chemical Science, 12(3), 1086-1096. [Link]
- De Sousa, M., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(48), 6930-6936. [Link]
- Rios-Lombardia, N., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(22), 11021-11027. [Link]
- Trost, B. M., & Hung, C. I. (2015). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 137(51), 16180-16194. [Link]
- Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- García-García, E., et al. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Applied Biochemistry and Biotechnology, 165(5-6), 1272-1284. [Link]
- Khan, I., et al. (2024).
- Wang, Y., et al. (2022). Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. Molecules, 27(19), 6678. [Link]
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- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 15. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of Cyclobutylacetonitrile
Welcome to the technical support center for the synthesis of Cyclobutylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.
I. Synthesis Route 1: Nucleophilic Substitution of Cyclobutyl Halides
This is a widely employed method for the synthesis of this compound, typically involving the reaction of a cyclobutyl halide (e.g., bromide or chloride) with a cyanide salt (e.g., sodium or potassium cyanide) in a polar aprotic solvent.
Frequently Asked Questions & Troubleshooting
Question 1: My yield of this compound is low, and I've detected a volatile impurity. What could it be?
Answer: A common side product in this reaction is cyclobutene , formed via an E2 elimination pathway. The cyanide ion, in addition to being a good nucleophile, is also a moderately strong base. This elimination is competitive with the desired SN2 substitution.
-
Causality: The formation of cyclobutene is favored by factors that hinder the SN2 pathway or promote elimination. These include elevated temperatures, sterically hindered substrates, and the use of cyanide salts with more basic counter-ions. The inherent ring strain in the cyclobutane ring can also contribute to the propensity for elimination as a relief pathway.[1]
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 reaction, which has a lower activation energy than the E2 reaction.
-
Choice of Cyanide Salt: Sodium cyanide is generally preferred over potassium cyanide as it is slightly less basic.
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to solvate the cation of the cyanide salt, increasing the nucleophilicity of the "naked" cyanide ion and favoring the SN2 pathway. Ensure the solvent is anhydrous, as water can lead to the formation of cyclobutanol.
-
Question 2: I've observed an impurity with a similar boiling point to my product, which has a distinct, unpleasant odor. What is it and how can I avoid it?
Answer: This impurity is likely cyclobutyl isocyanide . The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic carbon of the cyclobutyl halide with either the carbon or the nitrogen atom.
-
Causality: While attack from the carbon atom to form the nitrile is generally favored with sodium or potassium cyanide, attack from the nitrogen atom to form the isocyanide is a known side reaction.[2] The choice of solvent and counter-ion can influence the ratio of nitrile to isocyanide.
-
Troubleshooting:
-
Counter-ion: Use sodium or potassium cyanide. Avoid silver cyanide (AgCN), which has a more covalent character and strongly favors the formation of isocyanides.
-
Solvent: Polar aprotic solvents like DMSO favor the attack from the carbon atom, leading to a higher yield of the desired nitrile. Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen atom more nucleophilic and increasing the formation of the isocyanide.
-
Question 3: Could the cyclobutyl ring rearrange during the synthesis?
Answer: Under ideal SN2 conditions, rearrangement of the cyclobutyl ring is unlikely. The SN2 reaction is a concerted process that does not involve the formation of a carbocation intermediate.[3][4][5]
-
Causality of Potential Rearrangement: However, if reaction conditions deviate and allow for the formation of a cyclobutyl carbocation (an SN1-like pathway), rearrangement to a more stable cyclopentyl system can occur.[6][7] This could be triggered by:
-
The presence of Lewis acidic impurities.
-
Using a less nucleophilic cyanide source.
-
Reaction conditions that favor solvolysis.
-
-
Troubleshooting:
-
Ensure SN2 Conditions: Use a high concentration of a good cyanide nucleophile (NaCN or KCN) in a polar aprotic solvent.
-
Use a Good Leaving Group: Cyclobutyl bromide is generally a better substrate than cyclobutyl chloride for promoting a clean SN2 reaction.
-
Avoid Lewis Acids: Ensure all reagents and glassware are free from Lewis acidic contaminants.
-
II. Synthesis Route 2: From Cyclobutanecarboxaldehyde
This alternative route involves the formation of a cyanohydrin from cyclobutanecarboxaldehyde, followed by dehydration to yield this compound.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction seems to stall, and I have a significant amount of a polar, water-soluble compound remaining. What is happening?
Answer: You are likely observing the stable cyclobutyl cyanohydrin intermediate. The formation of the cyanohydrin is a reversible equilibrium.[2][8][9][10][11]
-
Causality: The equilibrium may not favor the cyanohydrin completely, or the subsequent dehydration step may be inefficient, leading to its accumulation.
-
Troubleshooting:
-
pH Control: The formation of the cyanohydrin is typically base-catalyzed to generate the cyanide nucleophile from a source like KCN or NaCN, followed by protonation. Maintaining a slightly basic to neutral pH can favor the addition reaction.[11]
-
Drive the Equilibrium: Use a slight excess of the cyanide source to push the equilibrium towards the cyanohydrin.
-
Question 2: I am getting a complex mixture of products, some with higher molecular weights. What are the likely side reactions?
Answer: The starting material, cyclobutanecarboxaldehyde , can undergo side reactions under the basic conditions often used for cyanohydrin formation.
-
Causality:
-
Aldol Condensation: Aldehydes with alpha-hydrogens can undergo base-catalyzed aldol condensation to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes.
-
Cannizzaro Reaction: If the aldehyde has no alpha-hydrogens, it can undergo disproportionation under strongly basic conditions to form an alcohol and a carboxylic acid. While cyclobutanecarboxaldehyde has alpha-hydrogens, strong bases could still promote other side reactions.
-
-
Troubleshooting:
-
Controlled Addition of Base: Add the base slowly and at a low temperature to minimize side reactions of the starting aldehyde.
-
Choice of Base: Use a milder base if significant side products are observed.
-
Question 3: The dehydration of my cyanohydrin is not working well. What are the common issues?
Answer: The dehydration of the cyanohydrin to the nitrile can be a challenging step.
-
Causality:
-
Incomplete Reaction: The dehydrating agent may not be reactive enough, or the reaction conditions (temperature, time) may be insufficient.
-
Rearrangement: Acidic conditions used for dehydration could potentially lead to carbocation formation and rearrangement of the cyclobutyl ring, though this is less likely than with the halide route.
-
Elimination/Polymerization: Strong dehydrating agents and high temperatures can sometimes lead to the formation of undesired elimination or polymerization products.
-
-
Troubleshooting:
-
Choice of Dehydrating Agent: Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀).[12][13] The choice of reagent and reaction conditions should be optimized for your specific substrate.
-
Temperature Control: Carry out the dehydration at the lowest effective temperature to minimize side reactions.
-
III. Analytical Characterization of Common Side Products
Identifying the side products is crucial for troubleshooting and optimizing your synthesis.
| Compound | 1H NMR (Anticipated Signals) | 13C NMR (Anticipated Signals) | GC-MS (Anticipated Behavior) |
| Cyclobutene | Olefinic protons (~6.0 ppm), Allylic protons (~2.6 ppm)[14] | Olefinic carbons (~137 ppm), Allylic carbons (~31 ppm) | Elutes early due to high volatility.[15][16][17][18][19] |
| Cyclobutyl Isocyanide | Complex multiplets for ring protons, similar region to nitrile but with different splitting. | Isocyanide carbon signal is distinct from nitrile carbon. | May have a similar retention time to the nitrile. |
| Cyclobutanol | CH-OH proton, multiplet for ring protons. | CH-OH carbon (~68 ppm), other ring carbons. | May have a different retention time than the nitrile due to polarity. |
| Cyclobutyl Cyanohydrin | CH-OH proton, multiplet for ring protons. | CH-OH carbon, nitrile carbon, other ring carbons. | More polar than the nitrile, will have a longer retention time on non-polar columns. |
IV. Purification Strategies
Question: How can I effectively purify my this compound from the common side products?
Answer: Fractional distillation is the most common method for purifying this compound.
-
For Cyclobutene: Due to its significantly lower boiling point, cyclobutene can be removed by careful fractional distillation.
-
For Cyclobutyl Isocyanide: As isocyanides often have similar boiling points to their nitrile isomers, separation by distillation can be challenging.
-
Acidic Wash: Isocyanides can be hydrolyzed under acidic conditions. A dilute acid wash of the organic phase during workup may help to remove the isocyanide impurity.
-
Chromatography: If distillation is ineffective, column chromatography on silica gel may be used, although this is less practical for large-scale purifications.
-
-
For Cyclobutanol and Cyclobutyl Cyanohydrin: These are more polar than the desired product and will have higher boiling points. They can typically be separated by fractional distillation. A water wash during the workup will also help to remove these more water-soluble impurities.
V. Visualizing Reaction Pathways
Diagram 1: Synthesis of this compound from Cyclobutyl Bromide
Caption: Competing pathways in the synthesis from cyclobutyl bromide.
Diagram 2: Synthesis of this compound from Cyclobutanecarboxaldehyde
Caption: Synthesis route starting from cyclobutanecarboxaldehyde.
References
- How does ring size affect SN2 reactions? - Chemistry Stack Exchange
- Direct Conversion of Nitriles to Alkene “Isonitriles” - PMC - PubMed Central - NIH
- Syntheses of highly functionalized cyclobutenes via [2+1+1] cycloadditions of isocyanides and an unprecedented ring expansion Xi
- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR
- Is rearrangement possible in SN2 reaction? - Quora
- 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
- Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibr
- 19.
- Cyanohydrin reaction - Wikipedia
- Carbocation Rearrangements in SN1 reactions - Chemistry Stack Exchange
- SN2 reaction - Wikipedia
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry
- Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradi
- Cyanohydrin Form
- 19.
- Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry
- Prepar
- NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchG
- 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Prepar
- cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes
- Direct Conversion of Nitriles into Alkene "Isonitriles" - PubMed - NIH
- Stability of cycloalkanes (video) - Khan Academy
- Evaluation of gas chromatography Evaluation of gas chromatography-mass spectrometry analysis and yield mass spectrometry analysi
- Comprehensive GCMS and LC-MS/MS Metabolite Profiling of Chlorella vulgaris - PMC - NIH
- Cyclobutanes in Small‐Molecule Drug Candid
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PubMed Central
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- 19. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Cyclobutylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of cyclobutylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues leading to low product yield. The synthesis, primarily achieved through the nucleophilic substitution of a cyclobutyl halide with a cyanide salt, is a classic SN2 reaction that is highly sensitive to competing side reactions, particularly E2 elimination. Understanding the interplay between substrate, reagents, and reaction conditions is paramount to success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is unexpectedly low. What is the most common cause?
The most prevalent issue is the competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway. Your starting material, a cyclobutyl halide, is a secondary alkyl halide. For secondary halides, the barrier for elimination is very close to that for substitution, and even minor deviations from optimal conditions can dramatically favor the formation of the byproduct, cyclobutene, over your target nitrile.
The cyanide ion (CN⁻) is a good nucleophile, but it is also a moderately strong base. When it acts as a base, it abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the elimination of the halide.
Q2: I suspect elimination is occurring. How can I confirm this and what is the primary byproduct?
The primary elimination byproduct is cyclobutene . You can typically detect its presence using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your crude reaction mixture. Cyclobutene is volatile (boiling point: 2°C) and may be lost during workup if not handled carefully, but its presence is a definitive indicator of E2 competition. Another potential, though usually minor, byproduct is cyclobutyl isonitrile, formed from the ambident nature of the cyanide nucleophile.
To confirm, compare the GC retention times and mass spectra of your crude product with known standards or literature data for this compound, cyclobutene, and any unreacted cyclobutyl halide.
Q3: How does my choice of leaving group on the cyclobutyl ring affect the SN2/E2 competition?
The choice of the leaving group is a critical factor. A better leaving group accelerates both the SN2 and E2 reactions. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.
-
Cyclobutyl Iodide: As iodide is an excellent leaving group, the reaction will be faster. This can be advantageous for the SN2 reaction, but it also accelerates the E2 reaction.
-
Cyclobutyl Bromide: This is often the practical choice, offering a good balance between reactivity and the propensity for elimination. It is generally more reactive than the chloride.
-
Cyclobutyl Chloride: The C-Cl bond is stronger, making the reaction slower. Higher temperatures may be required to achieve a reasonable reaction rate, which in turn can favor the E2 pathway, as elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
For optimal yield, cyclobutyl bromide is a common starting point, but cyclobutyl iodide may provide higher yields if other conditions are carefully controlled to suppress elimination.
| Leaving Group | Relative Reactivity | General Recommendation |
| Iodide | Highest | Recommended for faster reactions; requires careful temperature control. |
| Bromide | Intermediate | Often the best balance of reactivity and selectivity. |
| Chloride | Lowest | Requires more forcing conditions, increasing the risk of elimination. |
Q4: What is the optimal solvent for this reaction and why?
The choice of solvent is crucial for favoring the SN2 pathway. You should use a polar aprotic solvent .
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (MeCN).
-
Mechanism of Action: These solvents are polar enough to dissolve the cyanide salt to some extent but do not solvate the cyanide anion as strongly as protic solvents. This leaves the "naked" cyanide anion highly nucleophilic and reactive for the SN2 attack.
-
Solvents to Avoid: Protic solvents like water, ethanol, or methanol. These solvents will form a hydrogen-bonding shell around the cyanide anion, stabilizing it and reducing its nucleophilicity. Furthermore, the presence of their conjugate bases (hydroxide, ethoxide) can promote elimination.
Using DMSO is particularly advantageous as it can help achieve reasonable reaction rates at lower temperatures, further disfavoring the E2 side reaction.
Q5: My reaction seems very slow or incomplete, even with the right solvent. How can I improve the reaction rate and yield without increasing elimination?
This is a classic problem when reacting an inorganic salt (like NaCN or KCN) with an organic substrate. The low solubility of the cyanide salt in the organic solvent is often the rate-limiting factor. The solution is to use Phase-Transfer Catalysis (PTC) .
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase where the cyclobutyl halide is dissolved. This dramatically increases the concentration of the nucleophile in the organic phase, leading to a significant increase in the SN2 reaction rate, often allowing for lower reaction temperatures and shorter reaction times.
Troubleshooting Diagnostic Workflow
If you are experiencing low yields, follow this logical progression to identify and solve the problem.
Experimental Protocols
Protocol 1: Standard SN2 Cyanation
This protocol provides a baseline for the synthesis of this compound from cyclobutyl bromide.
Materials:
-
Cyclobutyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents).
-
Add anhydrous DMSO to the flask via syringe. Stir the suspension for 15 minutes.
-
Addition of Substrate: Add cyclobutyl bromide (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Optimized Cyanation with Phase-Transfer Catalysis
This protocol is recommended for improved yield and reaction rate.
Materials:
-
Same as Protocol 1, with the addition of Tetrabutylammonium bromide (TBAB).
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents) and tetrabutylammonium bromide (0.05 - 0.10 equivalents).
-
Add anhydrous DMSO (or acetonitrile).
-
Addition of Substrate: Add cyclobutyl bromide (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50°C. The use of PTC should significantly accelerate the reaction, which can often be completed in 4-8 hours. Monitor by GC-MS.
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
References
- Kim, D. W., Song, C. E., & Chi, D. Y. (2003). Facile Nucleophilic Substitution Reactions in Ionic Liquids. Journal of the American Chemical Society, 125(34), 10154–10155.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Willstätter, R., & von Schmaedel, W. (1905). Ueber einige Derivate des Cyclobutans. Berichte der deutschen chemischen Gesellschaft, 38(2), 1992–1999.
- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
- Lemal, D. M. (2004). Synthesis and properties of cyclobutadiene.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Kolbe, H. (1854). Ueber die chemische Constitution und die Eigenschaften der Radicale. Justus Liebigs Annalen der Chemie, 91(3), 309-328.
- Chemistry LibreTexts. (2022). Ring Strain and the Structure of Cycloalkanes.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent.
- Chemistry Steps. (n.d.). SN2 vs E2.
- Chemguide. (n.d.).
- Wikipedia. (n.d.). Kolbe nitrile synthesis.
Optimizing reaction temperature for Cyclobutylacetonitrile synthesis.
Welcome to the technical support center for the synthesis of Cyclobutylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a particular focus on optimizing the reaction temperature to maximize yield and purity.
Introduction: The Critical Role of Temperature
The synthesis of this compound, typically achieved via a nucleophilic substitution reaction (SN2) between a cyclobutylmethyl halide (e.g., bromide) and a cyanide salt, is a classic example of a reaction where temperature control is paramount. The primary challenge lies in suppressing the competing elimination reaction (E2), which becomes increasingly favorable at higher temperatures.[1][2][3] This guide will provide the foundational knowledge and practical steps to effectively manage this temperature-sensitive balance.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?
A1: A low yield in this synthesis is most commonly attributed to the formation of byproducts through competing reaction pathways, which are highly influenced by temperature.
-
Cause 1: Excessive Elimination (E2 Pathway)
-
Explanation: The primary competing reaction is the E2 elimination, where the cyanide ion acts as a base, abstracting a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of methylenecyclobutane. Higher temperatures provide the activation energy needed for this elimination to occur more readily.[1][2]
-
Solution:
-
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature (e.g., above 60-70 °C), reduce it. A good starting point for optimization is in the range of 40-50 °C.
-
Incremental Temperature Screening: Perform small-scale parallel reactions at different temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C) to empirically determine the sweet spot where the rate of the desired SN2 reaction is reasonable, and the E2 elimination is minimized.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the formation of both the desired product and the elimination byproduct at different temperatures.
-
-
-
Cause 2: Reaction Stalling at Low Temperatures
-
Explanation: While lower temperatures suppress elimination, a temperature that is too low can significantly slow down the rate of the desired SN2 reaction, leading to an incomplete reaction and consequently, a low yield of isolated product.
-
Solution:
-
Gradual Temperature Increase: If you observe that the reaction is not proceeding to completion at a lower temperature, you can try to slowly increase the temperature in increments of 5-10 °C.
-
Extended Reaction Time: At lower temperatures, a longer reaction time may be necessary to achieve full conversion. Monitor the reaction over an extended period before concluding that it has stalled.
-
-
Q2: I've identified a significant amount of an impurity in my final product. How can I determine if it's the elimination byproduct and how can I prevent its formation?
A2: Identifying the impurity is the first step in troubleshooting. The most likely byproduct is methylenecyclobutane.
-
Identification of Methylenecyclobutane:
-
1H NMR Spectroscopy: The presence of two olefinic protons around 4.7-4.9 ppm is a key indicator of the exocyclic double bond in methylenecyclobutane. The remaining cyclobutane protons will appear as multiplets in the aliphatic region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the more volatile methylenecyclobutane from the higher boiling this compound. The mass spectrum of the byproduct will show a molecular ion peak corresponding to its molecular weight.
-
-
Prevention of Elimination Byproduct Formation:
-
Strict Temperature Control: As detailed in Q1, maintaining the optimal, lower reaction temperature is the most effective way to minimize the E2 pathway.
-
Choice of Cyanide Source: While sodium cyanide is common, in some cases, using a less basic cyanide source or a phase-transfer catalyst with potassium cyanide can modulate the reactivity and potentially reduce elimination.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it promotes the SN2 pathway.[4] Ensure your DMSO is anhydrous, as water can affect the nucleophilicity of the cyanide ion.
-
Q3: My reaction seems to be very slow or has stalled completely. Could temperature be the issue?
A3: Yes, a reaction that is too slow or has stalled is often a result of insufficient thermal energy.
-
Troubleshooting a Stalled Reaction:
-
Confirm Reagent Activity: Before adjusting the temperature, ensure that your reagents are of good quality. The cyclobutylmethyl halide should be pure, and the cyanide salt should be dry.
-
Gentle Heating: If the reaction is proceeding very slowly at room temperature, gradually increase the temperature to 30-40 °C and monitor for an increase in the rate of product formation.
-
Solvent Considerations: Ensure that the cyanide salt has adequate solubility in the reaction solvent. In a solvent like DMSO, solubility is generally good, but in less polar solvents, poor solubility can be a limiting factor.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the theoretical optimal temperature range for the synthesis of this compound?
A4: While there is no universally "perfect" temperature, the synthesis of this compound from cyclobutylmethyl bromide and sodium cyanide is a classic SN2 reaction, which competes with an E2 elimination pathway. To favor the desired SN2 product, a lower temperature is generally preferred.[1][2] A recommended starting range for optimization is 40-60 °C . Temperatures above this range are likely to significantly increase the rate of the E2 elimination, leading to the formation of methylenecyclobutane and a lower yield of the desired nitrile. Conversely, temperatures below this range may lead to an impractically slow reaction rate.
Q5: How does temperature influence the ratio of this compound (SN2 product) to methylenecyclobutane (E2 product)?
A5: Temperature has a profound effect on the SN2/E2 ratio. Here's a breakdown of the underlying principles:
-
Activation Energy: The E2 elimination reaction typically has a higher activation energy than the SN2 substitution reaction.[1]
-
Arrhenius Equation: According to the Arrhenius equation, the rate constant of a reaction increases with temperature. However, the reaction with the higher activation energy (E2) will have its rate constant increase more dramatically with an increase in temperature.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lower activation energy (SN2). As the temperature increases, more molecules have sufficient energy to overcome the higher activation energy barrier of the E2 pathway, shifting the product distribution towards the thermodynamically favored (often the elimination) product.
| Temperature Range | Predominant Pathway | Expected Outcome |
| Low (e.g., < 40 °C) | SN2 Favored | Higher ratio of this compound, but potentially slow reaction rate. |
| Moderate (40-60 °C) | Optimal Balance | Good reaction rate with minimal elimination byproduct. |
| High (e.g., > 70 °C) | E2 Favored | Significant formation of methylenecyclobutane, leading to lower yield and purity. |
Q6: Can I use a different solvent, and how would that affect the optimal temperature?
A6: While other polar aprotic solvents like DMF (dimethylformamide) or acetonitrile can be used, DMSO is often the solvent of choice for this type of reaction.[4] DMSO is highly effective at solvating the cation (e.g., Na+) of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, which promotes the SN2 reaction. If you switch to a different solvent, the optimal temperature may change. For instance, in a less effective solvent, a higher temperature might be required to achieve a reasonable reaction rate, which in turn could increase the amount of elimination byproduct.
Q7: Aside from the elimination product, are there other temperature-related side products I should be aware of?
A7: The primary temperature-dependent side reaction is elimination. However, another potential side product, though less directly influenced by temperature in the same way as elimination, is the formation of the isonitrile (cyclobutylmethyl isocyanide). The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. The ratio of nitrile to isonitrile is more heavily influenced by the solvent and the nature of the cyanide salt.[4] In a polar aprotic solvent like DMSO with sodium cyanide, the formation of the nitrile is strongly favored.
Part 3: Experimental Protocol and Visualization
Representative Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Note: The optimal temperature should be determined through small-scale experiments.
Materials:
-
Cyclobutylmethyl bromide
-
Sodium cyanide (Caution: Highly toxic)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Heating: Heat the stirred suspension to the desired reaction temperature (start with 45 °C for optimization).
-
Substrate Addition: Slowly add cyclobutylmethyl bromide (1.0 equivalent) to the heated suspension over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the key reaction pathways in the synthesis of this compound.
Caption: Reaction pathways in this compound synthesis.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
- Wikipedia. (n.d.). Kolbe nitrile synthesis.
- Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions?.
- Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide.
- ResearchGate. (2025, August 6). Effect of higher order solvation and temperature on SN2 and E2 reactivity.
- Chemistry LibreTexts. (2024, March 18). 11.2: The SN2 Reaction.
Sources
Effect of solvent choice on Cyclobutylacetonitrile synthesis yield
Welcome to the technical support center for the synthesis of cyclobutylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we will delve into the critical role of solvent choice in maximizing yield and purity, and provide practical, field-tested advice to troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the underlying chemical principles and actionable solutions.
Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which typically proceeds via an SN2 reaction between a cyclobutyl halide (e.g., cyclobutyl bromide) and a cyanide salt, is a common issue that can almost always be traced back to suboptimal reaction conditions, particularly the choice of solvent.
The SN2 mechanism's efficiency is highly dependent on the solvent's ability to solvate the cation of the cyanide salt while leaving the cyanide anion as "naked" and accessible as possible to attack the electrophilic carbon of the cyclobutyl halide.[1][2]
Here is a breakdown of potential causes and their solutions:
1. Inappropriate Solvent Choice:
-
Problem: You are using a polar protic solvent such as water, ethanol, or methanol. These solvents have acidic protons that can form strong hydrogen bonds with the negatively charged cyanide nucleophile. This creates a "solvent cage" around the cyanide ion, stabilizing it and drastically reducing its nucleophilicity and, consequently, the reaction rate and yield.[3]
-
Solution: Switch to a polar aprotic solvent. These solvents lack acidic protons and do not form strong hydrogen bonds with the nucleophile.[2] This leaves the cyanide anion more reactive and available for the SN2 attack.[1]
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Acetone
-
-
2. Poor Solubility of Reactants (Heterogeneous Mixture):
-
Problem: The inorganic cyanide salt (e.g., NaCN or KCN) has poor solubility in the organic solvent where the cyclobutyl halide is dissolved. The reaction can only occur at the interface between the solid and liquid phases, leading to a very slow reaction and low conversion.[4]
-
Solution: Employ Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase.[5] The catalyst's lipophilic exterior makes the ion pair soluble in the organic solvent, dramatically increasing the reaction rate and yield.[4][5] This is a highly effective, industrially relevant technique for this type of reaction.[5]
3. Suboptimal Reaction Temperature:
-
Problem: The reaction temperature is too high. While higher temperatures can increase the reaction rate, they can also promote side reactions. For instance, temperatures above 60-80°C can lead to the formation of tarry by-products and discoloration of the reaction mixture, which reduces the overall yield of the desired product.[2]
-
Solution: Maintain a moderate reaction temperature. For many SN2 reactions of this type, a temperature range of 40-60°C is often a good starting point. It is crucial to monitor the reaction progress (e.g., by TLC or GC) to find the optimal balance between reaction rate and selectivity.
4. Impure Starting Materials:
-
Problem: The presence of water or other impurities in the reactants or solvent can negatively impact the reaction. Water, in particular, can contribute to the solvation of the cyanide ion, reducing its reactivity.
-
Solution: Ensure all starting materials and the solvent are anhydrous. Use freshly distilled solvents and dry the cyclobutyl halide before use. The purity of the cyanide salt is also important.
Question: I am observing a significant amount of cyclobutyl cyanide as a byproduct. How can I minimize its formation?
Answer:
The formation of cyclobutyl cyanide as a byproduct suggests that the cyanide is displacing the halide from the cyclobutyl starting material. This can occur if the reaction conditions are too harsh or if there is an excess of the cyanide reagent. A patent for a similar synthesis notes that operating at temperatures at and above 80°C can lead to significant cyanide displacement, forming cyclobutyl cyanide which is difficult to separate from the desired cyclopropylacetonitrile product.[2]
Solutions:
-
Control the Reaction Temperature: As mentioned previously, maintaining a lower reaction temperature (e.g., below 60°C) can help to minimize this side reaction.[2]
-
Stoichiometry Control: Use a controlled amount of the cyanide salt. While a slight excess is often used to drive the reaction to completion, a large excess can increase the likelihood of side reactions.
-
Monitor Reaction Progress: Carefully monitor the reaction to determine the point of maximum conversion of the starting material to the desired product, without allowing significant time for the formation of byproducts.
Question: My reaction mixture is turning dark and forming tarry substances. What is the cause and how can I prevent it?
Answer:
The formation of dark, tarry materials is a sign of product or reactant degradation, which is often caused by excessive heat. A patent describing a similar process specifically warns that reaction temperatures much above 60°C can lead to significant discoloration and the formation of tarry by-products, resulting in reduced yields.[2]
Solutions:
-
Lower the Reaction Temperature: This is the most critical factor. Reduce the temperature to a range where the reaction proceeds at a reasonable rate without causing decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Purification of Starting Materials: Ensure that the starting materials are free of impurities that might be promoting these side reactions at elevated temperatures.
Frequently Asked Questions (FAQs)
What is the optimal solvent system for the synthesis of this compound?
The optimal system is a polar aprotic solvent, such as DMSO or DMF, which effectively dissolves the cyanide salt without hindering the nucleophilicity of the cyanide ion.[1][2] For reactions where the cyanide salt is in an aqueous or solid phase, the use of a phase-transfer catalyst in a non-polar organic solvent (like toluene or dichloromethane) is a highly effective alternative that often leads to high yields under mild conditions.[4][5]
How does Phase-Transfer Catalysis (PTC) improve the yield of this compound synthesis?
PTC overcomes the insolubility of the cyanide salt in the organic phase where the cyclobutyl halide resides.[4] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the cyanide anion. The bulky, lipophilic alkyl groups of the catalyst make this ion pair soluble in the organic solvent.[5] This brings the "naked" and highly reactive cyanide nucleophile into close contact with the cyclobutyl halide, dramatically accelerating the SN2 reaction and leading to higher yields at lower temperatures.[4]
What are the key safety precautions when working with cyanide salts?
Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have an emergency plan in place and ensure that an appropriate cyanide antidote kit is available. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.
Data Summary
| Solvent Type | Example(s) | Expected Outcome for this compound Synthesis | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High Yield | Solvates the cation of the cyanide salt but leaves the cyanide anion "naked" and highly nucleophilic.[1][2] |
| Polar Protic | Water, Ethanol, Methanol | Low Yield | Forms a "solvent cage" around the cyanide anion via hydrogen bonding, stabilizing it and reducing its reactivity.[3] |
| Non-Polar | Toluene, Hexane | Very Low Yield (without PTC) | Fails to dissolve the inorganic cyanide salt, leading to a very slow reaction at the phase interface. |
| Biphasic with PTC | Toluene/Water + TBAB | High Yield | The phase-transfer catalyst transports the cyanide anion into the organic phase, enabling a rapid reaction.[4][5] |
Experimental Protocol: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a representative procedure based on established principles of phase-transfer catalyzed SN2 reactions.
Materials:
-
Cyclobutyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
-
Solvent Addition: Add deionized water and toluene in a 1:1 ratio to the flask.
-
Reactant Addition: To the stirred biphasic mixture, add cyclobutyl bromide (1.0 equivalent).
-
Reaction: Heat the mixture to 50-60°C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or GC analysis of the organic layer. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: A systematic workflow for troubleshooting low yields in chemical synthesis.
References
- The American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2).
- Bajracharya, P. (2022, July 5). Factors affecting rate of SN2 reactions. PSIBERG.
- Dow Chemical Company. (2002). Process for the preparation of cyclopropylacetonitrile. European Patent EP1171421B1.
- Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21.
- LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. crdeepjournal.org [crdeepjournal.org]
Preventing byproduct formation in cyanidation of cyclobutylmethyl bromide
Technical Support Center: Cyanidation of Cyclobutylmethyl Bromide
Welcome to the technical support resource for the synthesis of cyclobutylacetonitrile via cyanidation of cyclobutylmethyl bromide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation in this specific transformation. Our goal is to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reaction effectively.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield of this compound is unexpectedly low, and I'm observing a major byproduct with the same mass. What is happening and how can I fix it?
A1: The most probable cause is a competing SN1 reaction pathway leading to a carbocation rearrangement.
The reaction of cyclobutylmethyl bromide with cyanide is intended to proceed via a direct, one-step bimolecular nucleophilic substitution (SN2) mechanism. However, under certain conditions, the reaction can deviate into a unimolecular (SN1) pathway.
Mechanistic Insight: The SN1 pathway involves the formation of a carbocation intermediate. Primary carbocations, like the cyclobutylmethyl cation that would form initially, are highly unstable. This instability drives a rapid and irreversible ring expansion to form the more stable secondary cyclopentyl carbocation.[1][2] This rearranged carbocation is then captured by the cyanide nucleophile, leading to the formation of cyclopentyl cyanide as the major byproduct instead of your desired product.
Conditions that favor this undesirable SN1 pathway and subsequent rearrangement include:
-
Protic Solvents: Solvents like water, ethanol, or methanol can stabilize the carbocation intermediate, promoting the SN1 mechanism.[3]
-
Low Nucleophile Concentration: If the concentration of the cyanide ion is too low, the rate of the SN2 reaction decreases, giving the alkyl halide more time to ionize on its own.
-
Elevated Temperatures: While heat is needed, excessively high temperatures can promote the ionization of the C-Br bond.
Troubleshooting & Prevention: To suppress the SN1 pathway and prevent rearrangement, you must implement conditions that strongly favor the SN2 mechanism:
-
Solvent Choice: Utilize a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they solvate the cation (e.g., K+) but leave the cyanide nucleophile relatively "bare" and highly reactive, accelerating the SN2 reaction.[4]
-
Reagent Purity: Ensure your cyclobutylmethyl bromide is free of acidic impurities that could promote carbocation formation.
-
Maintain High Nucleophile Concentration: Use a slight excess of a soluble cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).
Below is a diagram illustrating the competition between the desired SN2 pathway and the problematic SN1/rearrangement pathway.
Caption: Competing SN2 and SN1/Rearrangement Pathways.
Q2: My analysis shows the presence of an alkene byproduct, methylenecyclobutane. What is the cause and how can it be minimized?
A2: This is the result of a competing E2 (bimolecular elimination) reaction.
The cyanide ion (CN⁻) is not only a good nucleophile but also a reasonably strong base.[5][6] It can abstract a proton from the carbon adjacent (the β-carbon) to the carbon bearing the bromide. This initiates a concerted elimination of HBr to form an alkene.
Mechanistic Insight: In an E2 reaction, the base (CN⁻) attacks a β-hydrogen at the same time as the C-Br bond breaks and a new π-bond is formed.[7][8] This pathway is a common competitor to SN2 reactions.
Factors that favor E2 elimination include:
-
High Temperatures: Elimination reactions are generally favored over substitution at higher temperatures because they result in an increase in the number of molecules, leading to a more positive entropy change (ΔS).
-
Steric Hindrance: While cyclobutylmethyl bromide is a primary halide and not exceptionally hindered, steric bulk on the base can favor elimination. However, with cyanide, the primary driver is typically temperature and solvent.
-
Strongly Basic Conditions: Increasing the basicity of the reaction medium will favor elimination.
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Instead of refluxing at a high temperature, try maintaining a specific, moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.
-
Solvent Choice: While polar aprotic solvents are recommended, ensure they are anhydrous. The presence of water can increase the basicity of the medium.
-
Controlled Addition: Consider adding the cyanide salt portion-wise to maintain a moderate concentration and avoid large initial spikes in basicity.
The diagram below illustrates the E2 elimination pathway.
Caption: E2 Elimination forming an alkene byproduct.
Q3: My spectral data (IR or ¹³C NMR) suggests the presence of an isocyanide byproduct. How is this possible?
A3: This occurs due to the ambident nature of the cyanide nucleophile.
The cyanide ion is an ambident nucleophile, meaning it has two potential sites of attack: the carbon atom and the nitrogen atom.[9]
-
Attack from Carbon: Leads to the desired nitrile (R-C≡N).
-
Attack from Nitrogen: Leads to the isomeric isocyanide or isonitrile (R-N≡C).
Controlling the Selectivity: The outcome of the reaction is heavily influenced by the nature of the bond between the cyanide and its counter-ion (e.g., K⁺ or Ag⁺).
-
Ionic Cyanides (KCN, NaCN): In salts like potassium cyanide, the bond is largely ionic. The negative charge is predominantly on the carbon atom, which is also a "softer" nucleophile, making it the preferred site of attack in an SN2 reaction with a "soft" electrophile like an alkyl halide. This leads almost exclusively to the nitrile.[9]
-
Covalent Cyanides (AgCN): In silver cyanide, the Ag-C bond is more covalent. The nitrogen atom's lone pair is more available for attack, leading to the formation of the isocyanide as the major product.
Troubleshooting & Prevention: This is a straightforward issue to resolve. Exclusively use sodium cyanide (NaCN) or potassium cyanide (KCN) for this synthesis to ensure the formation of the nitrile product. Avoid using silver cyanide (AgCN) or other covalent cyanide sources unless the isocyanide is the desired product.
Recommended Protocol for High-Yield Synthesis of this compound
This protocol is optimized to favor the SN2 pathway and minimize the formation of rearrangement and elimination byproducts.
1. Reagent & Glassware Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade polar aprotic solvent (e.g., DMSO or DMF).
-
Cyclobutylmethyl bromide should be pure. If necessary, pass it through a short plug of neutral alumina to remove acidic impurities.
-
Finely grind sodium or potassium cyanide before use to increase its surface area and solubility. (CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment).
2. Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add finely powdered sodium cyanide (1.2 equivalents).
-
Add anhydrous DMSO (approx. 5-10 mL per gram of alkyl halide).
-
Begin vigorous stirring to create a fine suspension.
3. Reaction Execution:
-
Warm the cyanide suspension to 50 °C using an oil bath.
-
Add cyclobutylmethyl bromide (1.0 equivalent) dropwise via a syringe over 20-30 minutes. A slight exotherm may be observed; maintain the internal temperature between 50-60 °C.
-
After the addition is complete, maintain the reaction at 60 °C.
-
Monitor the reaction progress every 1-2 hours using GC or TLC (staining may be required). The reaction is typically complete within 4-8 hours.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing four times its volume of cold water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with water, followed by a saturated brine solution to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Data & Analysis
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition Favoring SN2 (Desired) | Condition Favoring SN1/Rearrangement | Condition Favoring E2 (Elimination) |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Polar Protic (H₂O, EtOH, MeOH) | Less Polar / High Temperature |
| Temperature | Moderate (50-70 °C) | Low temperature can still allow SN1 if solvent is protic | High (e.g., >80 °C, Reflux) |
| Nucleophile | High [CN⁻] from KCN or NaCN | Low [CN⁻] | High Basicity |
| Leaving Group | Good (Br⁻, I⁻) | Excellent (e.g., Tosylate) | Good (Br⁻, I⁻) |
Table 2: Common Products and Byproducts for Analytical Reference (GC-MS)
| Compound Name | Structure | Molecular Weight ( g/mol ) | Notes |
| This compound | C₆H₉N | 95.14 | Desired Product |
| Cyclopentyl cyanide | C₆H₉N | 95.14 | Rearrangement Byproduct (Isomer) |
| Methylenecyclobutane | C₅H₈ | 68.12 | Elimination Byproduct |
| Cyclobutylmethyl isocyanide | C₆H₉N | 95.14 | Isocyanide Byproduct (Isomer) |
| Cyclobutylmethyl bromide | C₅H₉Br | 149.03 | Unreacted Starting Material |
| Cyclobutylmethanol | C₅H₁₀O | 86.13 | Hydrolysis Byproduct (if water is present) |
References
- Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed: This source discusses the rearrangement of cyclobutyl groups via cationic intermediates, which is analogous to the rearrangement observed in SN1 reactions in solution.
- Ring expansion from a given cyclic carbocation - Chemistry Stack Exchange: Provides a clear explanation and references regarding the ring-expansion of the cyclobutylmethyl cation to the more stable cyclopentyl c
- Nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide: A fundamental resource outlining the reaction between alkyl halides and cyanide ions, emphasizing the importance of solvent choice to avoid side reactions like hydrolysis.
- Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes - Doc Brown's Chemistry: Details the SN1 and SN2 mechanisms for the cyanid
- Ring expansion from a given cyclic carbocation - ECHEMI: Corroborates the thermodynamic driving force for the rearrangement of the cyclobutylmethyl cation due to relief of ring strain and carboc
- Why is cyclopropyl methyl carbocation exceptionally stable?
- SN2 Reaction Mechanisms - YouTube: An educational video explaining the fundamentals of the SN2 reaction, including the role of polar aprotic solvents in enhancing reaction r
- Elimination reaction - Wikipedia: A general overview of elimination reactions, including the E2 mechanism which competes with SN2 reactions.
- Stability of cyclobutyl methyl carbocation - Chemistry Stack Exchange: Discusses the transient nature and study of the cyclobutylmethyl cation, reinforcing its propensity to rearrange.
- The Reaction of Alkyl Halides with Cyanide Ions - Chemistry LibreTexts: Outlines the general reaction conditions for the synthesis of nitriles
- Elimination by the E2 mechanism - Chemistry LibreTexts: Provides a detailed look at the E2 mechanism and the factors that influence it, such as the basicity of the nucleophile.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents: This patent describes analytical methods (Gas Chromatography) for related compounds, which are applicable for monitoring the reaction .
- Elimination Reactions of Alkyl Halides - MSU chemistry: Discusses the competition between substitution and elimination, noting that cyanide is a good nucleophile but also a decent base.
- Why do SN2 reactions of alkyl halides proceed differently with KCN and AgCN? - Chemistry Stack Exchange: Clearly explains the concept of ambident nucleophiles and why KCN leads to nitriles while AgCN leads to isocyanides.
- Elimination Reactions - SlidePlayer: A presentation that details the stereochemical requirements and conditions for E1 and E2 elimin
- Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning: Provides an overview of E1 and E2 reactions and the competition with SN1/SN2 p
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
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- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Elimination reaction - Wikipedia [en.wikipedia.org]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Cyclobutylacetonitrile Purification: A Technical Support Center
Welcome to the technical support center for the purification of cyclobutylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential pitfalls and their solutions, ensuring the scientific integrity of your work.
Introduction: Understanding the Core Challenges
This compound, a key building block in pharmaceutical and agrochemical synthesis, presents a unique set of purification challenges stemming from its synthesis, inherent reactivity, and physical properties. Successful purification requires a multi-faceted understanding of potential impurities, thermal stability, and the appropriate selection and execution of purification techniques. This guide is structured to address these challenges in a practical, question-and-answer format, providing not just the "how," but the critical "why" behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Impurity Profile & Stability Concerns
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the nucleophilic substitution of a cyclobutylmethyl halide (e.g., bromide) with a cyanide salt (e.g., sodium or potassium cyanide).[1]
Common Impurities from Synthesis:
-
Unreacted Starting Materials: Unreacted cyclobutylmethyl bromide and residual cyanide salts are common initial impurities.
-
Hydrolysis Products: The primary hydrolysis product is cyclobutylmethanol, formed from the reaction of the alkyl halide with any residual water. Under acidic or basic workup conditions, the nitrile group itself can hydrolyze to form cyclobutylacetamide and, ultimately, cyclobutylacetic acid.[2][3]
-
Isomeric Byproducts: While generally a minor issue in SN2 reactions with primary halides, the formation of the isomeric isocyanide (cyclobutylmethyl isocyanide) can occur, particularly with certain cyanide sources or reaction conditions.
-
Solvent Residues: The reaction solvent (e.g., ethanol, DMSO) will be present in the crude product.
-
Elimination Byproducts: Depending on the reaction conditions, a small amount of elimination products, such as methylenecyclobutane, could be formed.
-
Polymeric Materials: Nitriles, especially if impure, can undergo polymerization, particularly at elevated temperatures.[4]
Table 1: Common Impurities and Their Boiling Points
| Impurity | Boiling Point (°C at 760 mmHg) | Notes |
| Cyclobutylmethyl bromide | ~135-137 | Starting material |
| Cyclobutylmethanol | ~142-144 | Hydrolysis of starting material |
| This compound | ~181.2 | Product |
| Cyclobutylacetic acid | ~215-217 | Hydrolysis of product |
| Cyclobutylacetamide | Higher boiling solid | Hydrolysis of product |
Q2: My this compound appears to be degrading during distillation. What is happening and how can I prevent it?
Thermal instability is a significant concern during the purification of many organic compounds, and this compound is no exception. While the cyclobutane ring itself possesses inherent ring strain, making it less stable than larger rings like cyclohexane, it is generally stable to moderate heat.[5][6][7][8] However, several factors can contribute to degradation at the atmospheric boiling point of ~181.2°C:
-
Presence of Impurities: Acidic or basic impurities can catalyze hydrolysis or polymerization at elevated temperatures.
-
Polymerization: As mentioned, nitriles can polymerize. This is often indicated by the formation of a viscous, colored residue in the distillation flask.
-
Decomposition: While aliphatic nitriles are generally thermally stable to a certain degree, prolonged heating can lead to decomposition.[4][9]
Troubleshooting Thermal Degradation:
-
Vacuum Distillation: This is the most effective solution. By reducing the pressure, the boiling point of this compound can be significantly lowered, minimizing thermal stress.[10][11] For example, distillation at a pressure of 10-20 mmHg will lower the boiling point substantially.
-
Use of Polymerization Inhibitors: For particularly problematic batches, the addition of a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the crude material before distillation can prevent polymerization.
-
Neutralize Crude Product: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and drying over an appropriate agent (e.g., anhydrous magnesium sulfate).
Section 2: Purification by Fractional Distillation
Fractional distillation is the primary method for purifying this compound on a larger scale, exploiting differences in boiling points between the product and its impurities.[12]
Q3: I am getting poor separation between my product and a close-boiling impurity during fractional distillation. What can I do?
Poor separation is a common issue when impurities have boiling points close to that of the desired product.
Troubleshooting Poor Separation:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing). This increases the number of theoretical plates, enhancing separation.
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensed vapor returned to the column to that collected as distillate) improves separation but slows down the distillation. Finding the optimal balance is key.
-
Slow and Steady Distillation Rate: A slow, controlled distillation rate allows for proper equilibration between the liquid and vapor phases on each theoretical plate of the column, leading to better separation.
-
Azeotropic Distillation: If a persistent impurity forms an azeotrope with the product, consider adding an entrainer—a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. For example, if water is a persistent impurity, azeotropic removal with a suitable solvent could be explored.[13][14]
Experimental Protocol: Vacuum Fractional Distillation of this compound
-
Preparation: Ensure the crude this compound has been washed to remove acidic/basic impurities and thoroughly dried. Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Use a fractionating column appropriate for the expected separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle and a temperature controller.
-
Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. Once the temperature at the distillation head stabilizes near the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Diagram: Troubleshooting Logic for Fractional Distillation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
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- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. How To [chem.rochester.edu]
- 13. Vapor–Liquid Equilibrium in Binary and Ternary Azeotropic Solutions Acetonitrile-Ethanol-Water with the Addition of Amino Esters of Boric Acid | MDPI [mdpi.com]
- 14. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Cyclobutylacetonitrile
Welcome to the technical support guide for the purification of cyclobutylacetonitrile. This document is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining high-purity this compound, a critical building block in pharmaceutical and specialty chemical synthesis. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a practical, question-and-answer format.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude material. The most common synthesis of this compound involves the nucleophilic substitution of a cyclobutyl-containing halide (e.g., cyclobutylmethyl bromide) with a cyanide salt.[1][2] This process, while effective, can generate a variety of impurities that must be addressed.
Common Impurities & Their Origin:
| Impurity | Chemical Name | Typical Origin |
| Unreacted Starting Material | e.g., Cyclobutylmethyl bromide | Incomplete reaction. |
| Isonitrile Isomer | Cyclobutylmethyl isocyanide | Ambident nature of the cyanide nucleophile. |
| Hydrolysis Products | Cyclobutylacetamide, Cyclobutylacetic acid | Exposure of the nitrile group to acidic or basic conditions with water present.[3][4][5] |
| Solvent Residues | e.g., DMSO, Ethanol | Reaction solvent. |
| Inorganic Salts | e.g., NaBr, KBr, excess NaCN | Byproducts and excess reagents from the reaction. |
Section 2: Troubleshooting and FAQ
This section addresses common issues encountered during the purification workflow, from initial work-up to final polishing.
Aqueous Work-up & Extraction
Q1: My crude reaction mixture is a thick slurry with salts. What is the first step?
A1: The primary goal is to separate the organic product from inorganic salts.
-
Initial Quench & Filtration: First, cautiously quench the reaction mixture, typically with water, to dissolve the inorganic salts. If a large amount of solid is present, you may filter the mixture through a pad of celite to remove the bulk of the salts before proceeding to extraction.
-
Liquid-Liquid Extraction (LLE): Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction.[6][7] This technique partitions compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[8][9] Your this compound, being primarily organic, will move into the organic layer, leaving the water-soluble salts behind in the aqueous layer.
Q2: I'm seeing a persistent emulsion during my extraction. How can I resolve this?
A2: Emulsions are common and form when the two immiscible phases fail to separate cleanly.
-
Causality: This is often caused by fine particulate matter or amphiphilic impurities that stabilize the interface between the organic and aqueous layers.
-
Solution: Add a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation. In persistent cases, allowing the mixture to stand for an extended period or a brief centrifugation can be effective.
Q3: My NMR analysis shows contamination with cyclobutylacetic acid. How do I remove it?
A3: This acidic impurity is easily removed with a basic wash.
-
Mechanism: By washing the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, you deprotonate the carboxylic acid.
-
Result: This converts the water-insoluble cyclobutylacetic acid into its water-soluble sodium salt, which then partitions into the aqueous phase and is removed. You will often observe gas (CO₂) evolution during this wash. Continue washing until the bubbling ceases, indicating complete neutralization.
Drying and Solvent Removal
Q4: Why is it critical to dry the organic solution before distillation?
A4: Water is a significant impurity that can interfere with distillation and downstream reactions.
-
Azeotropes: Water can form low-boiling azeotropes with organic solvents and even the product itself, making sharp separation by distillation difficult.
-
Hydrolysis Risk: At the elevated temperatures of distillation, residual water can hydrolyze the nitrile product, especially if trace acid or base is present, leading to the formation of amide impurities.[10]
-
Procedure: Before removing the solvent, treat the organic solution with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent binds to the water, which is then removed by simple gravity or vacuum filtration.
Distillation
Q5: My product seems to be decomposing (turning dark) during atmospheric distillation. What should I do?
A5: This is a classic sign of thermal decomposition. Nitriles can be unstable at high temperatures.[11]
-
Core Problem: The boiling point of this compound is approximately 168-170 °C at atmospheric pressure.[12] This temperature can be high enough to cause degradation, especially if impurities are present.
-
Solution: Vacuum Distillation. By reducing the pressure over the liquid, you lower its boiling point.[13] Purifying this compound under vacuum (e.g., 10-20 mmHg) will significantly decrease the required temperature, preserving the integrity of your product. Ensure your crude material has been thoroughly neutralized before heating, as acidic or basic residues can catalyze decomposition.[14]
Q6: The distillation is proceeding, but my final product purity is not improving. What is the issue?
A6: This suggests the presence of an impurity with a boiling point very close to that of your product, such as the isonitrile isomer.
-
Limitation of Simple Distillation: Simple distillation is effective at separating compounds with widely different boiling points (>25 °C difference).
-
Solution 1: Fractional Distillation. For closer-boiling impurities, use a fractional distillation setup. Inserting a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser provides a large surface area for repeated vaporization-condensation cycles, achieving a much finer separation.
-
Solution 2: Chromatography. If fractional distillation is insufficient, column chromatography is the preferred method for achieving high purity.
Chromatography
Q7: How do I develop a column chromatography method to remove a stubborn, non-polar impurity?
A7: Flash column chromatography is an excellent technique for purifying nitriles from closely related organic impurities.[15]
-
Principle: Separation occurs based on the differential adsorption of compounds to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
-
Method Development:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to find a suitable eluent system. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Target Rf: Aim for an Rf (retention factor) value for your desired product of around 0.3-0.4. The impurity should have a different Rf. Nitriles are moderately polar; a typical starting point would be 10-20% ethyl acetate in hexanes.
-
Column Packing & Elution: Pack a column with silica gel and elute with the optimized solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
-
Section 3: Standardized Purification Protocols & Workflows
Workflow 1: General Purification Strategy
The following diagram illustrates the standard decision-making process for purifying crude this compound.
Caption: Standard purification workflow from crude mixture to final product.
Protocol 1: Standard Aqueous Work-up
-
Quench: Cool the crude reaction mixture in an ice bath and slowly add deionized water with stirring.
-
Extract: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and shake gently to extract the product. Allow the layers to separate.
-
Wash 1 (Neutralization): Drain the aqueous layer. Wash the organic layer with a 5% NaHCO₃ solution to remove acidic impurities.
-
Wash 2 (Salt Removal): Wash the organic layer with brine to remove residual water and break any emulsions.
-
Dry: Drain the organic layer into a clean flask and add anhydrous MgSO₄. Swirl and let it sit for 10-15 minutes.
-
Filter & Concentrate: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude, dry product.
Troubleshooting Diagram: Vacuum Distillation
This decision tree helps diagnose common issues during vacuum distillation.
Caption: Decision tree for diagnosing and solving distillation problems.
References
- Google Patents. (n.d.). Integrated process for nitrile manufacture with enhanced liquid-liquid extraction.
- Chemguide. (n.d.). The Preparation of Nitriles.
- Chemistry LibreTexts. (2023). Preparation of Nitriles.
- Royal Society of Chemistry. (2024). Supramolecular chemistry of liquid–liquid extraction.
- StudySmarter. (2023). Nitrile Synthesis.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
- Google Patents. (n.d.). Process for the preparation of nitriles.
- Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ResearchGate. (2013). How to separate amide and nitrile from mixture?.
- De Dietrich Process Systems. (2019). Distillation Columns and Internals for Today's Process Challenges.
- ACS Omega. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides.
- Semantic Scholar. (n.d.). Direct preparation of nitriles from carboxylic acids in continuous flow.
- National Institutes of Health. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides.
- Wikipedia. (n.d.). Nitrile.
- Lumen Learning. (n.d.). Hydrolysis of nitriles.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- YouTube. (2021). 18: Preparation and reactions of nitriles.
- YouTube. (2024). Problem nitrile hydrolysis, esterification.
- YouTube. (2019). Physical properties of cycloalkanes - Boiling point and melting point.
- National Institutes of Health. (n.d.). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds.
- YouTube. (2024). reaction to Extractions&Ire video - synthesis of cyclopentanone ketal.
- YouTube. (2024). reaction to Extractions&Ire video - synthesis of cyclopentanone ketal.
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- 15. researchgate.net [researchgate.net]
Overcoming incomplete conversion in Cyclobutylacetonitrile synthesis
Welcome to the technical support center for the synthesis of cyclobutylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly incomplete conversion, during the synthesis of this valuable chemical intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide optimized strategies to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most common and well-established method for synthesizing this compound is through the nucleophilic substitution of a cyclobutylmethyl halide (preferably bromide) with an alkali metal cyanide, such as sodium or potassium cyanide.[1][2][3] This reaction, a variant of the Kolbe nitrile synthesis, typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[2][4] In this single-step process, the cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen, displacing the halide leaving group.[4][5]
Figure 1. SN2 mechanism for this compound synthesis.
Q2: I'm consistently observing incomplete conversion of my starting material. What are the general reasons for this?
Incomplete conversion is a frequent challenge and typically points to one or more of the following issues:
-
Insufficient Nucleophile Reactivity: The cyanide salt may not be sufficiently soluble or reactive in the chosen solvent system to drive the reaction to completion. Tight ion pairing between the alkali metal cation (Na⁺, K⁺) and the cyanide anion (CN⁻) can reduce the nucleophilicity of the cyanide.[6]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may be too slow at lower temperatures, while excessively high temperatures can promote side reactions, leading to the consumption of starting materials through alternative pathways and the formation of degradation products.[7]
-
Competing Side Reactions: The most common side reactions are elimination (E2) to form alkenes and hydrolysis of the starting material to form cyclobutylmethanol if water is present in the reaction mixture.[3][8]
-
Poor Mass Transfer: In heterogeneous reaction mixtures (e.g., a solid cyanide salt in an organic solvent), poor mixing can limit the interaction between reactants, effectively stalling the reaction. This is particularly relevant in scaled-up preparations.
Q3: Besides my desired product and unreacted starting material, what are the most common byproducts I should be looking for?
Three primary byproducts can arise under non-optimized conditions:
-
Cyclobutylmethanol: This forms when the starting cyclobutylmethyl halide is hydrolyzed by water present in the solvent or on glassware. This is a significant issue when using protic solvents like ethanol if they are not anhydrous.[3][9][10]
-
4-Methylenecyclobutene (and other elimination products): The cyanide ion, in addition to being a nucleophile, is also a moderately strong base. It can abstract a proton from the starting material, leading to an E2 elimination reaction.
-
Cyclobutyl Cyanide: At elevated temperatures (e.g., above 80°C), rearrangement and direct cyanide displacement on the cyclobutyl ring can occur, leading to the formation of this isomeric impurity, which can be difficult to separate from the desired product.[7]
Troubleshooting Guide: Overcoming Incomplete Conversion
Q4: My reaction is extremely slow or has stalled completely. How can I increase the reaction rate?
This is a classic problem of reactant availability and activation. The cyanide salt is ionic and has poor solubility in the organic solvents where the alkyl halide resides.
Cause A: Poor Solubility and Reactivity of the Cyanide Nucleophile The core of the issue is getting the cyanide anion into the organic phase and making it "active" enough to react.
-
Solution 1: Implement Phase-Transfer Catalysis (PTC). This is the most effective solution. A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transport of the cyanide anion from the aqueous or solid phase into the organic phase.[11][12] The large, lipophilic cation of the catalyst pairs with the cyanide anion, creating an ion pair that is soluble in the organic solvent, thereby dramatically increasing the reaction rate.[13]
Figure 2. The catalytic cycle in Phase-Transfer Catalysis (PTC).
-
Solution 2: Optimize Your Solvent Choice. While ethanol is common, polar aprotic solvents like DMSO or acetone can significantly accelerate SN2 reactions.[4][7] These solvents solvate the cation (Na⁺) but leave the anion (CN⁻) relatively "bare" and more nucleophilic. However, be aware that product isolation from high-boiling solvents like DMSO can be challenging.
Cause B: Inappropriate Leaving Group The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: Use Cyclobutylmethyl Bromide. Bromide is a better leaving group than chloride because it is a weaker base. Using bromides allows for milder reaction conditions (lower temperatures), which suppresses the formation of tarry byproducts and increases selectivity.[7] Iodides are even better leaving groups but are often more expensive and less stable.
| Leaving Group | Relative Rate of Substitution | Basicity |
| I⁻ | ~30,000 | Weakest |
| Br⁻ | ~10,000 | Weak |
| Cl⁻ | ~200 | Strong |
| F⁻ | 1 | Strongest |
Table 1. Comparison of halide leaving group ability in SN2 reactions.
Q5: My yield is poor, and GC-MS analysis shows a significant peak for cyclobutylmethanol. What is the cause and remedy?
Cause: Presence of Water in the Reaction. The halide starting material is susceptible to hydrolysis (an SN2 reaction with water as the nucleophile) to form the corresponding alcohol. This is exacerbated by the presence of hydroxide ions, which can form if aqueous cyanide solutions are used, as KCN/NaCN solutions are slightly basic.[3]
-
Solution: Ensure Anhydrous Conditions.
-
Dry Your Solvent: Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., with molecular sieves).
-
Dry Your Glassware: Oven-dry all glassware immediately before use.
-
Use an Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.
-
Solvent Choice: Prefer ethanolic KCN/NaCN over aqueous solutions. While the cyanide salt's solubility is lower in pure ethanol, this minimizes the competing hydrolysis reaction.[10] A small amount of water may be needed to solubilize the cyanide if PTC is not used, but this is a trade-off that must be carefully managed.[14]
-
Q6: I am observing byproducts with a mass consistent with elimination. How can I favor the desired substitution reaction?
Cause: Conditions Favoring the E2 Pathway. The cyanide ion is a base, and at higher temperatures, it can act as such, leading to the elimination of HBr and the formation of an alkene.
-
Solution 1: Strict Temperature Control. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest effective temperature will maximize the substitution-to-elimination ratio. For this synthesis, maintaining a temperature between 40-60°C is often optimal.[7] Temperatures above 80°C should be avoided as they also promote side reactions like isomerization.[7]
-
Solution 2: Solvent Considerations. Polar aprotic solvents (DMSO, DMF, acetone) are generally preferred for SN2 reactions and can help favor substitution over elimination compared to some protic solvents.
Optimized Experimental Protocol (Example)
This protocol incorporates phase-transfer catalysis for robust and high-yield synthesis.
Materials:
-
Cyclobutylmethyl bromide
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized Water
-
5% Aqueous NaOH solution
-
Saturated Aqueous NaCl (Brine)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add sodium cyanide (1.5 equivalents) and Tetrabutylammonium bromide (0.05 equivalents).
-
Solvent Addition: Add deionized water (2.0 mL per gram of NaCN) and toluene (4.0 mL per gram of cyclobutylmethyl bromide).
-
Heating and Stirring: Begin vigorous stirring (to ensure high interfacial area) and heat the mixture to 50-55°C.[6]
-
Substrate Addition: Slowly add cyclobutylmethyl bromide (1.0 equivalent) to the stirring mixture over 30 minutes. An exotherm may be observed; maintain the internal temperature below 60°C.[7]
-
Reaction Monitoring: Allow the reaction to stir at 55°C for 4-6 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Wash the organic layer sequentially with deionized water, 5% NaOH solution (to remove any traces of HCN), and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity product.
Troubleshooting Workflow
Figure 3. Decision workflow for troubleshooting incomplete conversion.
References
- Nitrile Synthesis: Kolbe, Acid, Arom
- Process for the preparation of cyclopropylacetonitrile.
- Preparation of Nitriles. Chemistry Steps. [Link]
- The prepar
- Preparation of Nitriles. Chemistry LibreTexts. [Link]
- Nitrile synthesis by C-C coupling (cyan
- Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. American Institute of Chemists. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. [Link]
- Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
- Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. [Link]
- Alkyl Halides and Nucleophilic Substitution. Cengage. [Link]
- Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI. [Link]
- Nucleophilic Substitution Reactions. SlidePlayer. [Link]
- Phase Transfer Catalyst - Qu
- Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism.
- Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
- Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]
- Nucleophilic substitution reactions with cyanide. YouTube. [Link]
- 3.3 Haloalkanes No 4 Reaction with the cyanide ion. YouTube. [Link]
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- 14. youtube.com [youtube.com]
Cyclobutylacetonitrile Synthesis: A Technical Support Guide to Managing Exothermic Reactions
Prepared by the Office of the Senior Application Scientist
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylacetonitrile. The primary focus of this guide is the effective management of the exothermic nature of this reaction, ensuring both the safety of the experiment and the purity of the final product.
Introduction: The Energetic Landscape of Cyanation
The synthesis of this compound, typically achieved through the nucleophilic substitution (SN2) reaction of cyclobutyl bromide with an alkali metal cyanide, is a thermodynamically favorable process.[1] This release of energy, if not properly controlled, can lead to a rapid increase in reaction temperature, a phenomenon known as a thermal runaway.[2] The consequences of a thermal runaway can be severe, ranging from diminished product yield and the formation of difficult-to-remove impurities to a dangerous buildup of pressure and the potential release of highly toxic hydrogen cyanide (HCN) gas.[3] This guide provides the necessary information to navigate these challenges safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this synthesis?
A1: The primary exothermic event is the SN2 reaction between the cyanide ion (CN⁻) and cyclobutyl bromide. The formation of the new carbon-carbon bond in this compound is a highly energetic process that releases a significant amount of heat.[1] The reaction rate, and therefore the rate of heat generation, is dependent on the concentration of both the alkyl halide and the nucleophile.[4]
Q2: What are the most critical parameters to monitor and control?
A2: The three most critical parameters are:
-
Reaction Temperature: This is the single most important factor. Maintaining a stable and low temperature is crucial to prevent the reaction rate from accelerating uncontrollably.
-
Rate of Reagent Addition: The cyanide solution must be added slowly and at a controlled rate to ensure that the heat generated can be effectively removed by the cooling system.
-
Stirring Efficiency: Vigorous and efficient stirring is essential for homogenous mixing and to prevent the formation of localized "hot spots" where the reaction can accelerate, potentially initiating a thermal runaway.
Q3: What are the consequences of poor temperature control?
A3: Poor temperature control can lead to a cascade of negative outcomes. Temperatures exceeding a critical threshold (generally above 60-80°C for similar reactions) can promote the formation of undesirable byproducts, such as isonitriles and tarry substances, which significantly reduces the yield and purity of the desired this compound.[5] More critically, it can initiate a thermal runaway, where the exponential increase in reaction rate and heat generation can overwhelm the cooling system, leading to a dangerous pressure buildup and the release of toxic gases.[2]
Q4: Is it safe to add the sodium cyanide solution all at once?
A4: Absolutely not. Adding the cyanide source in one portion is extremely dangerous. This will cause a rapid and violent exothermic reaction that cannot be controlled by standard laboratory cooling equipment, leading to a high probability of a thermal runaway.[3]
Q5: How can I prepare for a potential loss of cooling or a temperature spike?
A5: Proactive preparation is key. Always have a secondary cooling bath (e.g., a dry ice/acetone bath) on standby. Additionally, prepare a quench solution, such as a large volume of cold water or a dilute, cold aqueous solution of a mild acid (to be used with extreme caution and only in a well-ventilated fume hood due to the potential for HCN evolution), that can be rapidly added to the reactor to dilute the reactants and halt the reaction in an emergency.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Addition rate of cyanide solution is too fast.2. Inadequate cooling capacity.3. Insufficient stirring.4. Incorrect solvent choice (solvents can influence reaction rates).[7] | 1. Immediately stop the addition of the cyanide solution.2. Enhance cooling by adding more coolant to the bath or switching to a colder bath.3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise, execute the emergency quenching procedure. |
| Low Yield of this compound | 1. Reaction temperature was too high, leading to byproduct formation.2. Incomplete reaction due to insufficient reaction time or low temperature.3. Formation of isonitrile as a major byproduct.[8] | 1. Optimize the reaction temperature, keeping it consistently low.2. Monitor the reaction by TLC or GC to determine the optimal reaction time.3. Consider using a polar aprotic solvent like DMSO or acetone to favor the desired SN2 pathway.[8] |
| Formation of Tarry Byproducts | 1. Excessive reaction temperature.2. Localized "hot spots" due to poor stirring. | 1. Maintain strict temperature control throughout the reaction.2. Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture. |
| Reaction Fails to Initiate or is Sluggish | 1. Poor quality or low concentration of reagents.2. The presence of water in the reaction can affect the nucleophilicity of the cyanide ion.[9] | 1. Verify the purity and concentration of all reagents.2. Ensure the use of a dry, polar aprotic solvent. |
Experimental Protocols
Standard Protocol for Controlled this compound Synthesis
This protocol is designed for a laboratory scale synthesis and prioritizes safety through the controlled management of the reaction exotherm.
1. Reactor Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-salt or dry ice-isopropanol) capable of maintaining a temperature between 0-10°C.
2. Initial Charge:
-
To the flask, add cyclobutyl bromide and a suitable polar aprotic solvent (e.g., DMSO or acetone).[8]
-
If employing phase-transfer catalysis, add the phase-transfer catalyst (e.g., a quaternary ammonium salt) at this stage.[10]
3. Cooling:
-
Begin vigorous stirring and cool the mixture to 0-5°C. Ensure the temperature is stable before proceeding.
4. Cyanide Solution Preparation and Addition:
-
In a separate beaker, prepare a solution of sodium cyanide in the same solvent.
-
Transfer the sodium cyanide solution to the dropping funnel.
-
Add the sodium cyanide solution dropwise to the reaction mixture at a rate that maintains the internal temperature between 0-10°C. This is a critical step. The addition rate should be slow enough to allow the cooling system to dissipate the generated heat effectively.
5. Reaction Monitoring and Completion:
-
Continuously monitor the internal temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C and monitor its progress by TLC or GC until completion.
6. Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Proceed with standard extraction and purification procedures.
Emergency Quenching Protocol for a Runaway Reaction
This protocol should only be executed in the event of an uncontrollable temperature rise.
1. Immediate Actions:
-
STOP the addition of all reagents.
-
Alert all personnel in the immediate vicinity.
-
Ensure the fume hood sash is as low as possible while still allowing for necessary manipulations.
2. Enhance Cooling:
-
Add more coolant to the external cooling bath (e.g., add dry ice to an isopropanol bath).
3. Execute Quench (if temperature continues to rise):
-
If the temperature continues to escalate rapidly, carefully and slowly add a pre-prepared quench solution (e.g., a large volume of cold water) directly to the reaction flask with vigorous stirring. The goal is to rapidly dilute the reactants and absorb the excess heat.
4. Post-Quench:
-
Allow the quenched mixture to cool to room temperature before handling.
-
Treat the entire contents of the flask as hazardous waste.
Visualizations: Workflows and Logic Diagrams
Workflow for Controlled this compound Synthesis
Caption: Workflow for controlled synthesis.
Logic Diagram for Emergency Response to a Thermal Event
Caption: Emergency response decision tree.
References
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- Sodium Cyanide Emergency Response Procedures and Protection Key Points. (2025, June 27).
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
- ResearchGate. (2025, August 6). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
- YouTube. (2024, June 7). Cyanation reaction safety.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- CHEM12 Cyanide Compounds. (n.d.).
- Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.
- American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- YouTube. (2021, February 24). SN2 Reaction Mechanisms.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
- Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles.
- YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- Organic Syntheses Procedure. (n.d.). trimethylene cyanide.
- Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
- ResearchGate. (2025, August 7). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
- ResearchGate. (2025, August 6). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane.
- JOCPR. (n.d.). Application of phase transfer catalyst in the synthesis of cyhalofop butyl.
- PubMed. (n.d.). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis.
- ResearchGate. (2025, October 16). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
- Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.
- PubMed. (2020, February 15). Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for 2-(1-cyano-1-methylethyl)azocarboxamide.
- OUCI. (n.d.). Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives.
- AIP Publishing. (2024, November 27). Thermodynamics of the cyanation reaction of octyl alcohol with ammonia.
- Google Patents. (n.d.). CN114213280A - Novel synthesis method of cyclopropyl cyanide.
- Organic Syntheses Procedure. (n.d.). acetone cyanohydrin.
- Google Patents. (n.d.). WO1985000166A1 - Process for preparation of cyanohydrins.
- Organic Syntheses Procedure. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy.
- Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (n.d.).
- Chemistry LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry.
- ResearchGate. (2025, August 10). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- Flammability Studies of New Cyanate Ester Resins. (1997, May 4-8).
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Cyclobutylacetonitrile Stability & Decomposition: A Technical Guide
Welcome to the Technical Support Center for Cyclobutylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate and avoid potential decomposition pathways, ensuring the integrity of your research and development processes.
Introduction: The Dual Nature of this compound
This compound is a valuable building block in organic synthesis, prized for its unique combination of a strained four-membered ring and a reactive nitrile functional group. However, these same features contribute to its potential instability under certain experimental conditions. The inherent ring strain of the cyclobutane moiety, estimated at approximately 26.3 kcal/mol, makes it susceptible to ring-opening reactions, particularly at elevated temperatures.[1][2][3][4][5] Concurrently, the nitrile group is prone to hydrolysis under both acidic and basic conditions.
This guide will dissect the primary decomposition pathways of this compound—hydrolytic degradation and thermal decomposition—providing you with the expert insights and practical protocols necessary to maintain the compound's stability throughout your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
Hydrolytic Stability
Q1: I'm observing the formation of an unexpected carboxylic acid in my reaction mixture. What could be the cause?
A1: The most likely cause is the hydrolysis of the nitrile group to a carboxylic acid. This reaction is catalyzed by both acids and bases and is accelerated by heat.[6][7][8][9][10]
-
Under acidic conditions , the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to the carboxylic acid.[7][8]
-
Under basic conditions , a hydroxide ion directly attacks the electrophilic carbon of the nitrile, also forming an amide intermediate that is subsequently hydrolyzed to a carboxylate salt.[6][9][10]
Troubleshooting:
-
pH Control: Maintain a neutral pH if possible. If your reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times.
-
Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If compatible with your reaction, use anhydrous solvents and reagents to exclude water.
Q2: Can I use strong acids or bases with this compound?
A2: Extreme caution is advised. Strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) at elevated temperatures will readily hydrolyze the nitrile group.[6][7] If your protocol demands such conditions, be aware that the formation of cyclobutylacetic acid is a highly probable side reaction.
Thermal Stability
Q3: At what temperature does this compound start to decompose?
Q4: What are the likely products of thermal decomposition?
A4: Based on the decomposition pathways of related structures, two primary thermal degradation routes are plausible for this compound.
-
Pathway A: Ring Opening. The high ring strain of the cyclobutane ring makes it the most probable site of initial bond cleavage under thermal stress. This would likely proceed via a biradical intermediate, leading to ring-opened products.
-
Pathway B: Nitrile Group Elimination. At higher temperatures, elimination of hydrogen cyanide (HCN) is a possibility, analogous to the pyrolysis of other alkyl cyanides.[7][11][12]
It is also conceivable that these pathways could be interconnected, with initial ring opening followed by fragmentation of the resulting acyclic nitrile.
Storage and Handling
Q5: What are the best practices for storing this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[12][13] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is recommended.
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: Due to the presence of the cyanide group, strict safety protocols must be followed. Always handle this compound in a well-ventilated fume hood.[12][14] Recommended PPE includes:
-
Safety goggles
-
Lab coat
-
Nitrile gloves (double gloving is recommended)[12]
In case of accidental exposure, refer to the material safety data sheet (MSDS) and seek immediate medical attention.[13][15]
Decomposition Pathways: A Deeper Dive
Hydrolytic Decomposition
The hydrolysis of the nitrile group is a significant concern. The following diagram illustrates the mechanisms under acidic and basic conditions.
Proposed Thermal Decomposition Pathways
While experimental data for the thermal decomposition of this compound is limited, we can propose the following pathways based on established principles of organic chemistry.
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- 9. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Analytical methods for identifying impurities in Cyclobutylacetonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in Cyclobutylacetonitrile. Adhering to the principles of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in this compound, providing a foundational understanding for structuring your analytical approach.
Q1: What are the most likely impurities in a sample of this compound?
Impurities typically originate from the manufacturing process (process-related impurities) or degradation of the substance over time (degradation products). For this compound, commonly synthesized via the reaction of a cyclobutyl halide with a cyanide salt, potential impurities include:
-
Starting Materials: Unreacted cyclobutyl bromide or chloride and residual inorganic cyanide salts.
-
By-products: Dicyclobutyl ether (formed by a side reaction), or cyclobutanol (resulting from hydrolysis).
-
Degradation Products: Cyclobutanecarboxamide or cyclobutanecarboxylic acid, formed by the hydrolysis of the nitrile group.
Q2: Which primary analytical technique should I choose for impurity profiling: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
The choice between GC and HPLC is a critical first step and depends on the volatility and thermal stability of the potential impurities.
-
Gas Chromatography (GC) is generally the preferred method for analyzing this compound and its common, volatile impurities.[1][2] The technique is ideal for separating compounds that are thermally stable and can be easily vaporized.[2]
-
High-Performance Liquid Chromatography (HPLC) is a powerful alternative, especially for non-volatile or thermally labile impurities, such as hydrolysis products or inorganic salts.[3][4][5] HPLC is a staple for purity analysis of small molecule drug substances.[5][6]
Q3: How do I identify the structure of an unknown impurity?
Once an unknown impurity is detected by a separation technique like GC or HPLC, spectroscopic methods are required for structural elucidation.
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is the most common approach.[3][7][8] MS provides the molecular weight and fragmentation patterns of the impurity, which are crucial for identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination of organic compounds.[9][10][11] It provides detailed information about the molecular structure, including the connectivity of atoms.[9][10] For impurities that can be isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments can provide a complete structural assignment.[12][13]
Q4: What are the regulatory standards for impurities in drug substances?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity testing. The ICH Q3A(R2) guideline is particularly relevant, outlining thresholds for reporting, identifying, and qualifying impurities in new drug substances.[14][15][16] Any impurity found above the identification threshold must be structurally characterized.[17][18]
Section 2: Troubleshooting Guide by Analytical Technique
This section provides practical solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in the Inlet or Column: The nitrile group can interact with active sites. 2. Column Overload: Injecting too much sample. 3. Inappropriate Column Polarity: Mismatch between sample polarity and column stationary phase. | 1. Use a deactivated inlet liner and a column designed for polar compounds. Consider using an Ultra Inert or equivalent liner. 2. Dilute the sample or reduce the injection volume. 3. Use a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) for better peak shape with nitrile compounds.[19] |
| Ghost Peaks (Peaks in a Blank Run) | 1. Carryover from Previous Injection: High-boiling point impurities remaining in the system. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. 3. Contaminated Carrier Gas or Gas Lines. | 1. Increase the oven temperature at the end of the run (a "bake-out" step) to elute residual compounds. Perform a solvent wash of the syringe. 2. Use a high-quality, low-bleed septum and ensure the inlet temperature is not excessively high. 3. Use high-purity carrier gas and install traps to remove oxygen and moisture. |
| Inconsistent Retention Times | 1. Fluctuations in Carrier Gas Flow Rate: Leaks in the system or faulty gas regulator. 2. Changes in Oven Temperature Profile: Poor oven temperature control. | 1. Perform a leak check on the GC system. Ensure the gas regulator is providing a stable pressure. 2. Verify the oven's temperature calibration and ensure it is functioning correctly. |
| Poor Resolution Between Impurity and Main Peak | 1. Suboptimal Temperature Program: Ramp rate is too fast. 2. Incorrect Column Choice: Column is not selective enough for the analytes. | 1. Decrease the oven temperature ramp rate to improve separation. 2. Switch to a longer column or a column with a different stationary phase to enhance selectivity. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks | 1. Column Degradation: Loss of stationary phase or void formation at the column inlet. 2. Mismatch between Sample Solvent and Mobile Phase: Injecting the sample in a solvent much stronger than the mobile phase. 3. Extra-column Volume: Long tubing between the injector and detector. | 1. Replace the column. Use a guard column to protect the analytical column. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. 3. Use tubing with the smallest possible internal diameter and length. |
| Drifting Baseline | 1. Inadequate Mobile Phase Mixing or Degassing. 2. Column Temperature Fluctuation. 3. Contamination Bleeding from the Column. | 1. Ensure the mobile phase is thoroughly mixed and degassed before use. Use an in-line degasser. 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent (e.g., isopropanol, acetonitrile) to remove contaminants. |
| Unexpected Peaks in Chromatogram | 1. Contaminated Mobile Phase or Diluent. 2. Leachables from Vials or Caps. 3. Sample Degradation in the Autosampler. | 1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. 2. Use certified, low-leachable vials and septa. 3. Use a cooled autosampler if the sample is known to be unstable. |
| Pressure Fluctuations | 1. Air Bubbles in the Pump. 2. Leaking Pump Seals or Fittings. 3. Precipitation of Buffer in the System. | 1. Purge the pump to remove air bubbles. 2. Systematically check fittings for leaks and replace pump seals if necessary. 3. Ensure the mobile phase buffer is fully dissolved and miscible with any organic solvent used. Flush the system with water after using buffered mobile phases. |
Section 3: Experimental Protocols & Workflows
Impurity Identification Workflow
This workflow provides a systematic approach to detecting, identifying, and quantifying impurities in this compound.
Caption: Workflow for impurity detection, identification, and reporting.
Protocol 1: GC-FID Method for Purity Assessment
This protocol describes a general-purpose Gas Chromatography method with a Flame Ionization Detector (FID) for the routine purity analysis of this compound.
1. System Suitability Test (SST):
-
Objective: To verify that the chromatographic system is adequate for the intended analysis. This is a self-validating step.
-
Procedure:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity (e.g., a structural isomer, if available) at a concentration near the quantification limit.
-
Inject the SST solution five or six times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The resolution between the two peaks should be ≥ 1.5.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
-
-
Rationale: Passing SST ensures that the system is precise, selective, and providing symmetrical peaks, which is essential for accurate quantification.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or Dichloromethane) in a 10 mL volumetric flask.
-
Dilute to volume with the solvent and mix thoroughly.
3. GC-FID Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of compound polarities. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. Hydrogen can offer faster analysis times. |
| Inlet Temp | 250 °C | Ensures complete vaporization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload from the high concentration of the main component. |
| Injection Vol | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min | A temperature gradient is essential to separate volatile impurities from the main peak and elute any higher-boiling impurities. |
| Detector | FID (Flame Ionization Detector) | A universal detector for organic compounds, providing excellent sensitivity and a wide linear range. |
| Detector Temp | 300 °C | Prevents condensation of analytes as they exit the column. |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
-
Report any impurity that is above the reporting threshold defined by regulatory guidelines (e.g., 0.05% as per ICH Q3A).[15]
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
- Gas Chromatographic Analysis of Nitriles.
- Impurity Identification in Small-Molecule APIs. Pharma's Almanac.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- Impurities in new drug substance| ICH Q3A(R2). YouTube.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
- Q3A(R2) | PPTX. Slideshare.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online.
- Identification and structure elucidation by NMR spectroscopy.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. IVT Network.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Hochschule Bonn-Rhein-Sieg.
- How Does Gas Chrom
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- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2D NMR for the Unambiguous Structural Confirmation of Cyclobutylacetonitrile
Introduction: The Challenge of Small, Non-Planar Scaffolds
In the landscape of drug discovery and chemical research, small, saturated ring systems like cyclobutane offer unique three-dimensional diversity. However, their non-planar, puckered conformations can introduce significant complexity into structural analysis.[1] Cyclobutylacetonitrile, a seemingly simple molecule, presents a classic elucidation challenge: how can we, with absolute certainty, confirm the connectivity between the nitrile group and the cyclobutane ring, and precisely map the relationships of all atoms within the strained four-membered ring?
While 1D ¹H and ¹³C NMR provide initial data, they often fall short. The aliphatic region of the ¹H spectrum can become a crowded cluster of overlapping multiplets, and ¹³C spectra, while indicating the number and type of carbons, offer no direct proof of connectivity. This guide provides a definitive, self-validating workflow using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to move beyond ambiguity and achieve complete structural confirmation. We will compare the specific insights gained from each technique, demonstrating how their synergistic application provides an unshakeable foundation for structural assignment.
Foundational Data & Inherent Limitations: 1D NMR Spectroscopy
Before deploying 2D techniques, acquiring high-quality 1D ¹H and ¹³C spectra is a mandatory first step.
-
¹H NMR: We anticipate three main groups of signals for this compound:
-
A downfield multiplet for the single methine proton on the cyclobutane ring attached to the acetonitrile group (H1).
-
A complex set of overlapping multiplets for the remaining six cyclobutane protons (H2, H3, H4).
-
A doublet for the methylene protons adjacent to the nitrile group (Hα), coupled to the methine proton (H1).
-
-
¹³C NMR: We expect five distinct carbon signals:
-
The nitrile carbon (CN), furthest downfield.
-
The methine carbon of the cyclobutane ring (C1).
-
The methylene carbon adjacent to the nitrile (Cα).
-
Two signals for the remaining three methylene carbons of the cyclobutane ring (C2/C4 and C3), due to symmetry.
-
The primary limitation here is the ambiguity in the crowded 1.8-2.5 ppm region of the proton spectrum and the complete lack of direct connectivity information in either 1D experiment.
The Synergistic 2D NMR Workflow: A Comparative Analysis
To resolve this ambiguity, we employ a logical sequence of 2D experiments. Each experiment provides a unique piece of the puzzle, and together, they create a cross-validated structural map.
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity
Core Principle: The COSY experiment is the cornerstone of proton network analysis, identifying protons that are coupled to each other through chemical bonds, typically over two or three bonds (³JHH).[2][3][4] A cross-peak in a COSY spectrum indicates that two distinct protons are scalar-coupled, allowing us to trace out spin systems within the molecule.[5][6]
Application & Expected Correlations: For this compound, COSY is instrumental in deconstructing the complex aliphatic region. The key correlations we expect to observe are:
-
Hα ↔ H1: A definitive cross-peak connecting the methylene protons of the acetonitrile group to the methine proton of the cyclobutane ring. This is the first crucial link between the side chain and the ring.
-
H1 ↔ H2/H4: Cross-peaks from the methine proton to its neighbors on the ring.
-
H2 ↔ H3 & H4 ↔ H3: Correlations that trace the connectivity around the entire cyclobutane ring.
By starting with the more distinct Hα signal, we can "walk" through the spin system, assigning protons step-by-step along the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): Assigning Carbons via Direct Attachment
Core Principle: The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[7][8][9] It is an incredibly sensitive proton-detected technique that provides a clear, unambiguous map of every C-H bond in the molecule.[10][11]
Application & Expected Correlations: HSQC acts as a bridge between the ¹H and ¹³C spectra. Each cross-peak in the HSQC spectrum corresponds to a single, one-bond C-H connection. This allows us to:
-
Use the now-assigned proton signals from our COSY analysis to definitively assign their corresponding carbon partners.
-
Confirm the multiplicity of each carbon (CH, CH₂, CH₃) by observing the number of protons attached to it.
The expected HSQC correlations are:
-
Hα ↔ Cα
-
H1 ↔ C1
-
H2/H4 ↔ C2/C4
-
H3 ↔ C3
Notably, the quaternary nitrile carbon (CN) will be absent from the HSQC spectrum, as it has no attached protons. This absence is, in itself, a key piece of information.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
Core Principle: The HMBC experiment is the final arbiter of molecular structure, revealing correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[12][13][14] Unlike HSQC, direct one-bond correlations are suppressed.[7] This technique is paramount for piecing together different spin systems and for placing quaternary carbons and heteroatoms within the molecular framework.[12]
Application & Expected Correlations: HMBC provides the long-range information needed to lock the structure of this compound into place. The critical correlations that provide unambiguous proof of the proposed structure are:
-
Hα → C1 and CN: The protons on the α-carbon will show a two-bond correlation (²J) to the cyclobutane methine carbon (C1) and a two-bond correlation (²J) to the nitrile carbon (CN). This single observation definitively confirms the Cα-C1 and Cα-CN connectivity.
-
H1 → Cα and C2/C4: The methine proton will show a two-bond correlation (²J) back to the α-carbon (Cα) and three-bond correlations (³J) to the adjacent ring carbons (C2/C4). This cross-validates the COSY and HSQC data, confirming the link between the ring and the side chain.
These key correlations, summarized in the table and diagram below, form a self-validating web of evidence that makes any alternative isomeric structure impossible.
Sources
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- 5. creative-biostructure.com [creative-biostructure.com]
- 6. COSY/TOCSY Analysis│Interpreting spin correlations using 2D NMR | Column | JEOL [jeol.com]
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- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Heteronuclear_single_quantum_coherence [bionity.com]
- 10. grokipedia.com [grokipedia.com]
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- 14. youtube.com [youtube.com]
A Comparative Guide to GC-MS and LC-MS for Cyclobutylacetonitrile Purity Analysis
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- 8. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Cyclobutylacetonitrile and Other Alkyl Nitriles in Nucleophilic Addition
Introduction
In the landscape of modern organic synthesis, the nitrile functional group stands as a versatile and powerful tool for the construction of complex molecular architectures. Its linear geometry and strong dipole moment make it an excellent electrophile for a variety of nucleophilic addition reactions, providing access to key functional groups such as amines, carboxylic acids, and ketones. This guide provides an in-depth technical comparison of the reactivity of cyclobutylacetonitrile with other common alkyl nitriles—acetonitrile, propionitrile, and isobutyronitrile—in the context of nucleophilic addition reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity differences imparted by the nature of the alkyl substituent on the nitrile group. We will delve into the mechanistic underpinnings of these reactions, supported by experimental protocols and comparative data, to provide a comprehensive resource for informed substrate selection and reaction optimization.
Physicochemical Properties of Selected Alkyl Nitriles
The physical properties of a nitrile can significantly influence its behavior in a reaction, affecting factors such as solubility, boiling point (and thus reaction temperature), and steric accessibility of the electrophilic carbon. The table below summarizes key physicochemical properties of the nitriles discussed in this guide.
| Property | This compound | Acetonitrile | Propionitrile | Isobutyronitrile |
| Molecular Formula | C₆H₉N | C₂H₃N | C₃H₅N | C₄H₇N |
| Molecular Weight ( g/mol ) | 95.14 | 41.05 | 55.08 | 69.11 |
| Boiling Point (°C) | 181.2[1] | 81.6[2] | 97[3] | 107-108[4] |
| Density (g/mL) | 0.933[1] | 0.786[5] | 0.782[3][6] | 0.770[4] |
| Appearance | Colorless to light yellow liquid[7] | Colorless liquid[5][8] | Colorless liquid[3][6] | Clear, colorless liquid[4][9] |
Comparative Reactivity in Nucleophilic Addition Reactions
The reactivity of the nitrile group is primarily governed by the electrophilicity of the carbon atom in the C≡N triple bond.[3][10] This electrophilicity is influenced by both electronic and steric effects of the attached alkyl group.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the nitrile carbon, making it less reactive towards nucleophiles. The electron-donating effect generally increases with the size and branching of the alkyl group.
Steric Effects: The steric bulk of the alkyl group can hinder the approach of a nucleophile to the electrophilic carbon.[11][12][13][14][15] This effect is particularly pronounced in reactions involving bulky nucleophiles or highly substituted nitriles.
Based on these principles, we can predict a general trend in reactivity:
Acetonitrile > Propionitrile > this compound > Isobutyronitrile
-
Acetonitrile , with the smallest methyl group, is the least sterically hindered and experiences the weakest electron-donating effect, making it generally the most reactive of the series.
-
Propionitrile , with a primary ethyl group, is slightly more sterically hindered and has a slightly stronger inductive effect than acetonitrile.
-
This compound introduces a cyclic alkyl group. The cyclobutyl ring is more sterically demanding than a linear ethyl group. Furthermore, the carbon atoms of the cyclobutane ring have a slightly different hybridization compared to open-chain alkanes, which can influence their electronic properties.
-
Isobutyronitrile , with a branched isopropyl group, is the most sterically hindered of the nitriles compared here, which is expected to significantly decrease its reactivity in many nucleophilic additions.
The following sections will explore this reactivity trend in the context of specific, synthetically important nucleophilic addition reactions.
Key Nucleophilic Addition Reactions: A Comparative Overview
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1][16] The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[2][8][10]
Reaction Scheme:
R-C≡N + 2 H₂O --(H⁺ or OH⁻)--> R-COOH + NH₃
Reactivity Comparison:
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid from this compound
This protocol provides a representative procedure for the acid-catalyzed hydrolysis of an alkyl nitrile.
Caption: Workflow for the hydrolysis of this compound.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), water (10 vol), and concentrated sulfuric acid (2.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclobutanecarboxylic acid can be purified by distillation.
-
Reduction to Primary Amines
The reduction of nitriles to primary amines is a highly valuable transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[9][17]
Reaction Scheme:
R-C≡N --(1. LiAlH₄, Et₂O; 2. H₂O)--> R-CH₂-NH₂
Reactivity Comparison:
The reduction of nitriles with LiAlH₄ is generally a facile reaction. However, steric hindrance around the nitrile group can affect the rate of reaction. Therefore, the expected order of reactivity is:
Acetonitrile ≈ Propionitrile > this compound > Isobutyronitrile
The less hindered nitriles are expected to react more rapidly with the bulky hydride reagent.
Experimental Protocol: Synthesis of 2-Cyclobutylethylamine from this compound
This protocol provides a general procedure for the LiAlH₄ reduction of an alkyl nitrile.
Caption: Workflow for the LiAlH₄ reduction of this compound.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
15% Sodium hydroxide solution
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 15 minutes, then filter and wash the solid with diethyl ether.
-
Separate the organic layer from the filtrate, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude 2-cyclobutylethylamine can be purified by distillation.
-
Grignard Reaction to Form Ketones
The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the intermediate imine, is a classic method for the synthesis of ketones.[6][18][19]
Reaction Scheme:
R-C≡N + R'-MgX --(1. Et₂O; 2. H₃O⁺)--> R-C(=O)-R'
Reactivity Comparison:
The Grignard reaction is highly sensitive to steric hindrance. The bulky Grignard reagent must approach the electrophilic carbon of the nitrile, making this reaction a good probe for the steric environment of the nitrile. The expected reactivity trend is a stark illustration of steric effects:
Acetonitrile > Propionitrile >> this compound > Isobutyronitrile
The branched structure of isobutyronitrile and the cyclic nature of this compound are expected to significantly impede the approach of the Grignard reagent, leading to lower yields and/or longer reaction times compared to their linear counterparts.
Experimental Protocol: Synthesis of 1-Cyclobutyl-1-propanone from this compound and Ethylmagnesium Bromide
This protocol outlines a general procedure for the Grignard reaction with an alkyl nitrile.
Caption: Workflow for the Grignard reaction with this compound.
-
Materials:
-
This compound
-
Ethylmagnesium bromide solution in THF or diethyl ether
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of ethylmagnesium bromide (1.2 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid to hydrolyze the intermediate imine.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-cyclobutyl-1-propanone can be purified by column chromatography or distillation.
-
Intramolecular Nucleophilic Addition: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[7][20][21][22] This reaction is a powerful tool for the synthesis of five- and six-membered rings. While this compound itself is not a dinitrile, understanding this reaction is crucial for comparing the reactivity of nitriles in the context of C-C bond formation. For this comparison, we will consider the cyclization of adiponitrile to form cyclopentanone.
Reaction Scheme:
NC-(CH₂)₄-CN --(1. NaOEt, EtOH; 2. H₃O⁺, Δ)--> Cyclopentanone + CO₂ + NH₃
Mechanism Overview:
The reaction proceeds via the formation of a carbanion α to one of the nitrile groups, which then attacks the other nitrile group intramolecularly to form a five-membered ring. Subsequent hydrolysis and decarboxylation yield the final cyclopentanone product.[23][24][25][26]
Caption: Mechanism of the Thorpe-Ziegler reaction for cyclopentanone synthesis.
Experimental Protocol: Synthesis of Cyclopentanone from Adiponitrile
This protocol is a representative procedure for the Thorpe-Ziegler cyclization followed by hydrolysis and decarboxylation.
-
Materials:
-
Adiponitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Aqueous hydrochloric acid
-
-
Procedure:
-
Cyclization: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere, add adiponitrile (1.0 eq) dropwise at a rate that maintains a gentle reflux. Heat the mixture at reflux for 4-6 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully add aqueous hydrochloric acid until the solution is strongly acidic. Heat the acidic mixture to reflux for 6-8 hours to effect hydrolysis of the nitrile and subsequent decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude cyclopentanone can be purified by distillation.
-
Conclusion
The reactivity of alkyl nitriles in nucleophilic addition reactions is a nuanced interplay of electronic and steric factors. This compound, with its unique cyclic alkyl substituent, presents an interesting case study. While its electronic properties are similar to other secondary alkyl nitriles, the steric hindrance imparted by the cyclobutyl ring significantly influences its reactivity, particularly in reactions sensitive to steric bulk such as the Grignard reaction.
For reactions where steric hindrance is less of a governing factor, such as hydrolysis and reduction with less bulky reagents, the reactivity of this compound is more comparable to its linear counterparts. The choice of nitrile substrate in a synthetic sequence should therefore be carefully considered based on the specific nucleophile and reaction conditions employed. This guide provides the foundational knowledge and practical protocols to aid researchers in making these critical decisions, ultimately enabling more efficient and predictable synthetic outcomes.
References
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Cyclobutylacetonitrile Samples
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylacetonitrile is a valuable building block in medicinal chemistry and materials science. The isomeric purity and overall purity of this reagent are paramount, as trace impurities can lead to unforeseen side reactions, altered biological activity, and significant challenges in downstream purification and scale-up. This guide presents a comprehensive, multi-technique strategy for the rigorous purity assessment of commercial this compound samples. We detail an orthogonal analytical approach, combining Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Karl Fischer (KF) titration. By providing detailed, field-tested protocols and a framework for data interpretation, this guide empowers researchers to make informed decisions when selecting reagents, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Criticality of Reagent Purity
In the landscape of modern chemical synthesis, particularly within drug development, the starting materials are the foundation upon which all subsequent results are built. This compound (CBAN), with its strained cyclobutyl ring and reactive nitrile functional group, is an attractive synthon for introducing unique four-membered carbocyclic scaffolds into complex molecules. However, the synthetic routes to CBAN can introduce a variety of impurities, including starting materials, regioisomers, hydrolysis products, and residual solvents. The presence of these impurities, even at low levels, can have profound consequences, making a robust, in-house quality assessment not just a recommendation, but a necessity. This guide provides the analytical blueprint for such an assessment.
The Origin of Impurities: A Synthetic Perspective
To effectively search for impurities, one must first understand where they come from. The most common laboratory and industrial synthesis of this compound is the Kolbe nitrile synthesis, which involves the SN2 reaction of a cyclobutyl halide (e.g., cyclobutyl bromide) with an alkali metal cyanide.[1][2] While effective, this pathway is prone to several side reactions that generate a predictable profile of potential contaminants.
Common Synthetic Pathway and Potential Impurities:
-
Starting Materials: Incomplete reaction can leave residual cyclobutyl bromide.
-
Elimination By-products: The basicity of the cyanide salt can promote E2 elimination, leading to the formation of cyclobutene.
-
Isomeric By-products: Rearrangement of the cyclobutyl cation intermediate, though less common in SN2, can lead to isomeric nitriles.
-
Hydrolysis Products: Exposure to water during workup or storage can hydrolyze the nitrile to cyclobutylacetamide or further to cyclobutanecarboxylic acid.[3]
-
Solvent Residues: Incomplete removal of reaction or purification solvents (e.g., DMSO, acetone, ethyl acetate) is a frequent issue.
Caption: Orthogonal analytical workflow for comprehensive purity assessment.
-
3.1 Gas Chromatography (GC-FID): Ideal for separating and quantifying volatile compounds. This is the primary technique for detecting residual solvents and volatile by-products like cyclobutene.
-
3.2 High-Performance Liquid Chromatography (HPLC-UV/DAD): An essential orthogonal method to GC, HPLC is adept at detecting less volatile impurities such as hydrolysis products (amide, carboxylic acid) or non-volatile starting materials. [4]* 3.3 Quantitative ¹H NMR (qNMR): A powerful primary ratio method that determines the absolute purity of the analyte against a certified internal standard. [5][6][7]Unlike chromatographic methods that provide relative purity (% area), qNMR provides a mass/mass purity value and simultaneously confirms the structure of the main component and helps identify impurities. [5][8]* 3.4 Karl Fischer (KF) Titration: The most accurate and specific method for determining water content. [9][10]This is critical as water can impact reaction yields and product stability.
Benchmarking Commercial Samples: A Comparative Analysis
To illustrate the application of this workflow, we present hypothetical data from an analysis of three fictional commercial suppliers of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, yellow liquid |
| Purity by GC (% Area) | 99.5% | 98.8% | 99.1% |
| Major Impurity | Toluene (0.3%) | Cyclobutene (0.9%) | Unknown @ RRT 1.2 (0.6%) |
| Purity by HPLC (% Area) | 99.8% | 99.7% | 98.5% |
| Major Impurity | None Detected >0.05% | None Detected >0.05% | Cyclobutylacetamide (1.1%) |
| Purity by ¹H qNMR (wt%) | 99.4% | 98.6% | 98.3% |
| Water Content (KF, ppm) | 150 ppm | 250 ppm | 1100 ppm |
| Overall Assessment | Excellent. High purity across all methods. Low residual solvent and water. | Good. High purity, but contains a reactive elimination by-product. | Poor. Significant hydrolysis impurity, high water content, and discoloration. |
Detailed Experimental Protocols
The following protocols are provided as validated starting points and should be adapted as necessary based on available instrumentation.
Protocol: Purity by Gas Chromatography (GC-FID)
-
Rationale: A non-polar capillary column is chosen for good separation of the moderately polar nitrile from potential non-polar (cyclobutene) and aromatic (solvents) impurities. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons.
-
Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent with FID. [11] * Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min. [11] * Injector: Split mode (50:1), 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min. [11] * Detector: FID at 280°C.
-
-
Procedure:
-
Prepare a sample solution of ~1 mg/mL in high-purity Ethyl Acetate.
-
Inject 1 µL of the solution into the GC.
-
Integrate all peaks.
-
Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol: Purity by HPLC-UV/DAD
-
Rationale: Reversed-phase chromatography using a C18 column is the standard for separating small organic molecules. [4][12]This method will effectively resolve the nitrile from more polar hydrolysis products. A Diode Array Detector (DAD) is used to assess peak purity and detect potential co-eluting impurities.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Zorbax Eclipse Plus C18 or equivalent (4.6 x 150 mm, 5 µm). [13] * Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.
-
Flow Rate: 1.0 mL/min. [13] * Column Temperature: 30°C.
-
Detection: 210 nm.
-
-
Procedure:
-
Prepare a sample solution of ~0.5 mg/mL in 50:50 Water:Acetonitrile.
-
Inject 5 µL of the solution into the HPLC.
-
Integrate all peaks and calculate the area percent purity as described for GC.
-
Protocol: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Rationale: qNMR is a primary analytical method that provides a direct measure of purity without needing a specific reference standard for the analyte itself. [6]Maleic acid is chosen as an internal standard due to its high purity, stability, and sharp singlet resonance in a clean region of the spectrum.
-
Instrumentation & Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic Acid (certified purity >99.5%).
-
-
Procedure:
-
Accurately weigh (~10 mg) of the this compound sample into a vial.
-
Accurately weigh (~5 mg) of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay D1 of ~30s, sufficient number of scans for good signal-to-noise).
-
Integrate a well-resolved signal for this compound (e.g., the -CH₂-CN protons) and the singlet for Maleic Acid.
-
Calculate purity using the standard qNMR equation. [7]
-
Protocol: Water Content by Volumetric Karl Fischer Titration
-
Rationale: This method is highly specific for water and is the industry standard for its quantification in organic materials. [10][14]The volumetric method is suitable for samples expected to have >0.1% (1000 ppm) water, while the coulometric method is better for lower levels. [14]* Instrumentation & Conditions:
-
Titrator: Mettler Toledo V30S or equivalent volumetric KF titrator. [9] * Reagent: One-component volumetric Karl Fischer reagent (e.g., Aquagent® Composite 5).
-
Solvent: Anhydrous Methanol.
-
-
Procedure:
-
Standardize the KF reagent using a certified water standard.
-
Add fresh anhydrous methanol to the titration vessel and titrate to dryness.
-
Accurately weigh and inject a suitable amount of the this compound sample into the vessel.
-
Titrate to the endpoint. The instrument software will calculate the water content automatically.
-
Interpretation and Recommendations
The hypothetical data in Section 4.0 highlights the importance of this multi-technique approach:
-
Supplier A demonstrates high purity by all orthogonal methods, making it the superior choice for any application.
-
Supplier B's sample appears good by HPLC but the GC reveals a reactive impurity (cyclobutene). This could be problematic in reactions sensitive to alkenes (e.g., hydrogenations, oxidations).
-
Supplier C's sample is clearly of low quality. The yellow color, high water content, and presence of a hydrolysis product indicate poor manufacturing or storage conditions. The discrepancy between GC and HPLC purity values underscores the necessity of using both techniques to see the full impurity profile.
Recommendation: Always demand a Certificate of Analysis (CoA) from the supplier. However, independently verify the purity of critical reagents using, at a minimum, one chromatographic technique (GC or HPLC) and ¹H NMR to confirm identity and check for obvious impurities. For demanding applications like GMP synthesis, the full suite of tests described here is essential.
Conclusion
A cavalier approach to reagent quality is a significant source of failed experiments and irreproducible results. By implementing a systematic and orthogonal analytical strategy, researchers can confidently benchmark the purity of commercial this compound samples. This not only de-risks synthetic projects but also upholds the principles of scientific rigor and reproducibility. Investing time in upfront quality control saves significant resources by preventing downstream complications.
References
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- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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- Using Quantitative NMR | Applic
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- Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]
- Process for the hydrolysis of nitriles.
- Scaling Small Molecule Purific
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- How can I remove nitrile impurities
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- Nitrile synthesis by oxidation, rearrangement, dehydr
- Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxid
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Validation of analytical methods for Cyclobutylacetonitrile quantification
An In-Depth Guide to the Validation of Analytical Methods for the Quantification of Cyclobutylacetonitrile: A Comparative Analysis of Gas and High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical entities is the bedrock of product quality and safety. This compound, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods to ensure the integrity of final products.[1] This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2][3][4] This guide adheres to the globally recognized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][5][6] Adherence to these guidelines is not merely a regulatory formality but a critical component of a robust pharmaceutical quality system.[2][7][8]
Comparative Overview: GC vs. HPLC for this compound Analysis
The choice between GC and HPLC is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. This compound is a relatively small, volatile organic molecule, making it a suitable candidate for both techniques.[1]
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase. Given this compound's boiling point of approximately 181°C, GC is a natural choice.[1] It often provides high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).
-
High-Performance Liquid Chromatography (HPLC): This method separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.[9] While this compound lacks a strong chromophore for UV detection, analysis at low wavelengths (e.g., ~210 nm) is feasible. HPLC is particularly advantageous for less volatile compounds or when analyzing complex sample matrices that are incompatible with GC's high-temperature requirements.
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, hypothetical frameworks designed to be self-validating systems. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for its robustness and wide applicability to volatile organic compounds. The FID detector is chosen for its near-universal response to hydrocarbons and excellent linearity.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for this compound quantification by GC-FID.
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of ~1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards at five concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution expected to contain this compound at a concentration within the calibration range, using methanol as the diluent.
-
-
Chromatographic Conditions:
-
System: Agilent 8890 GC (or equivalent) with FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramp at 15°C/min to 200°C (hold for 5 min).
-
Detector Temperature: 300°C.
-
-
Analysis Sequence:
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject each calibration standard in triplicate.
-
Inject the sample solutions.
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol offers an alternative for laboratories where GC is not available or for samples in matrices unsuitable for GC. A C18 reversed-phase column is selected for its versatility in separating small to medium polarity organic molecules.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare stock and calibration standards as described in the GC protocol, but using a diluent of 50:50 (v/v) acetonitrile:water.
-
-
Sample Preparation:
-
Prepare a sample solution in the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter to prevent clogging of the HPLC system.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
-
Analysis Sequence:
-
Run the sequence as described in the GC protocol.
-
Head-to-Head Validation: A Comparative Data Analysis
The validation of these methods must be performed according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria.[2][10] The core validation parameters, as defined by ICH Q2(R2), are assessed for both methods.[6][7][11]
Overall Validation Process Flow
Caption: The lifecycle of analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[7][12][13]
-
Execution: Analyze a blank, a placebo (if applicable), the analyte, and the analyte spiked with potential impurities.
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank or placebo chromatograms.
| Method | Specificity Results |
| GC-FID | Passed. No interference observed from common process impurities. |
| HPLC-UV | Passed. The analyte peak was well-resolved from potential degradants. |
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[11]
-
Execution: Analyze the five calibration standards in triplicate. Plot a curve of mean peak area versus concentration and perform linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Parameter | GC-FID | HPLC-UV |
| Range | 10 - 500 µg/mL | 25 - 750 µg/mL |
| Correlation (r²) | 0.9995 | 0.9992 |
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][13] It is typically assessed by spike recovery.
-
Execution: Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]
-
Acceptance Criteria: Mean recovery of 98.0% - 102.0%.
| Spike Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) |
| 80% | 99.5% | 100.2% |
| 100% | 100.8% | 99.7% |
| 120% | 101.2% | 101.5% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][12] It is evaluated at two levels: repeatability and intermediate precision.
-
Execution:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
| Precision Level | GC-FID (% RSD) | HPLC-UV (% RSD) |
| Repeatability | 0.8% | 1.1% |
| Intermediate Precision | 1.3% | 1.6% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]
-
Execution: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ must be verified to have acceptable precision and accuracy.
| Parameter | GC-FID | HPLC-UV |
| LOD | 1 µg/mL | 5 µg/mL |
| LOQ | 3 µg/mL | 15 µg/mL |
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][10]
-
Execution: Introduce small changes to parameters like GC oven temperature ramp rate, HPLC mobile phase composition, or column temperature and observe the effect on the results.
-
Acceptance Criteria: System suitability parameters (e.g., peak symmetry, resolution) remain within acceptable limits, and the results do not significantly deviate from the nominal method.
| Method | Robustness Findings |
| GC-FID | Robust. Minor changes in flow rate (±10%) and oven ramp rate (±2°C/min) had no significant impact on quantification. |
| HPLC-UV | Robust. Minor changes in mobile phase composition (±2% acetonitrile) and column temperature (±2°C) did not significantly affect results. |
Senior Scientist's Recommendation
Both the GC-FID and HPLC-UV methods have been demonstrated to be valid for the quantification of this compound. The choice of method should be based on the specific application:
-
For Trace Analysis and High Sensitivity: The GC-FID method is superior. Its significantly lower LOD and LOQ make it the ideal choice for impurity testing or quantifying low levels of the analyte. The precision, as indicated by a lower %RSD, is also slightly better.
-
For Routine Quality Control (QC): The HPLC-UV method is highly suitable. While less sensitive, its LOQ is more than adequate for assay and potency testing where concentrations are typically higher. HPLC often requires less maintenance than GC and can be more straightforward to operate in a high-throughput QC environment.
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical development and manufacturing. This guide has demonstrated that both GC-FID and HPLC-UV are viable techniques for the quantification of this compound. By following a structured validation approach grounded in ICH guidelines, laboratories can ensure the generation of reliable, accurate, and defensible data, ultimately safeguarding product quality and patient safety.[2][8][15] The continuous lifecycle approach to analytical procedures ensures that methods remain fit for purpose from development through to routine application.[8][16]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- LookChem. (n.d.). Cas 4426-03-3, this compound.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- National Institutes of Health. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
- IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Comparative Guide to Catalysts for Cyclobutylacetonitrile Synthesis: Performance, Mechanisms, and Protocols
Cyclobutylacetonitrile is a valuable building block in medicinal chemistry and materials science, prized for the conformational rigidity and unique vectoral properties imparted by its four-membered ring. Its synthesis, however, presents challenges in achieving high efficiency, selectivity, and sustainability. This guide offers an in-depth comparative analysis of catalytic systems for the synthesis of this compound, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors. We will explore two primary catalytic routes: the cyanation of cyclobutylmethyl halides and the one-pot conversion of cyclobutanecarboxaldehyde.
Route A: Catalytic Cyanation of Cyclobutylmethyl Halides
The nucleophilic substitution of a halide with a cyanide source is a classic and direct approach to nitrile synthesis. The use of transition metal catalysts can significantly enhance the efficiency and scope of this transformation for substrates like cyclobutylmethyl halides, which are prone to side reactions under harsh, uncatalyzed conditions. We will compare the performance of nickel-, palladium-, and copper-based catalytic systems for this transformation.
Nickel-Catalyzed Cyanation
Nickel catalysts have emerged as a cost-effective and highly efficient option for the cyanation of unactivated alkyl halides. Their reactivity often complements that of palladium, particularly for challenging substrates.
Mechanistic Insight: The catalytic cycle for nickel-catalyzed cyanation of alkyl halides is generally believed to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. In a simplified Ni(0)/Ni(II) cycle, the active Ni(0) species undergoes oxidative addition to the cyclobutylmethyl halide to form a Ni(II)-alkyl intermediate. Subsequent transmetalation with a cyanide source, such as zinc cyanide, followed by reductive elimination, yields the desired this compound and regenerates the Ni(0) catalyst. The choice of ligand is crucial in stabilizing the nickel intermediates and promoting the desired reaction pathway.
Performance Comparison: Nickel catalysts, particularly with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos, have shown excellent performance in the cyanation of primary and secondary alkyl halides.[1][2][3] An interesting finding is that for primary alkyl halides, the reaction with Zn(CN)₂ can sometimes proceed efficiently without a nickel catalyst, though the addition of a phase-transfer catalyst like n-Bu₄NCl is often necessary.[1][4]
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and cyanation is no exception. These systems are known for their broad functional group tolerance and high efficiency, albeit at a higher cost compared to nickel.
Mechanistic Insight: The mechanism of palladium-catalyzed cyanation of alkyl halides typically involves a Pd(0)/Pd(II) catalytic cycle, analogous to the nickel-catalyzed pathway. A key challenge in palladium-catalyzed cyanation is catalyst poisoning by excess cyanide ions, which can form stable, inactive palladium-cyanide complexes.[5] To mitigate this, strategies such as the use of less soluble cyanide sources (e.g., K₄[Fe(CN)₆]) or slow-release cyanide reagents have been developed.[5]
Performance Comparison: Palladium catalysts, often in conjunction with bulky, electron-rich phosphine ligands, are highly effective for the cyanation of a wide range of aryl and alkyl halides.[5][6][7][8][9] For primary alkyl halides, palladium systems can offer high yields under relatively mild conditions.
Copper-Catalyzed Cyanation
Copper-catalyzed cyanation, inspired by the classic Rosenmund-von Braun reaction, offers a cost-effective alternative to palladium- and nickel-based systems. Modern advancements have led to the development of catalytic variants with improved scope and milder reaction conditions.
Mechanistic Insight: The mechanism of copper-catalyzed cyanation of alkyl halides can be complex and is not as well-elucidated as its palladium and nickel counterparts. Some studies suggest a pathway involving single-electron transfer (SET) from a copper(I)-cyanide complex to the alkyl halide, generating an alkyl radical intermediate.[10][11][12] This is particularly relevant in photoinduced copper-catalyzed cyanations.[10][11]
Performance Comparison: Copper-catalyzed cyanations, especially photoinduced methods, have shown promise for the cyanation of unactivated alkyl halides at room temperature without the need for a ligand.[10][11] This presents a significant advantage in terms of cost and operational simplicity.
Table 1: Comparative Performance of Catalysts for the Cyanation of Primary Alkyl Halides
| Catalyst System | Typical Precursor | Ligand | Cyanide Source | Solvent | Temp. (°C) | Representative Yield (%) | Key Advantages | Key Disadvantages |
| Nickel | NiCl₂·6H₂O | Xantphos | Zn(CN)₂ | CH₃CN | 100 | ~85-95 | Cost-effective, high efficiency | Can require higher temperatures |
| Palladium | Pd(OAc)₂ | t-BuXPhos | Zn(CN)₂ | THF/H₂O | rt - 40 | ~90-98 | Mild conditions, broad scope | Higher cost, catalyst poisoning |
| Copper (Photoinduced) | CuI | None | TBACN | CH₃CN | rt | ~80-90 | Ligandless, mild conditions | Requires photochemical setup |
Note: Yields are representative for primary alkyl halides and may vary for cyclobutylmethyl halide.
Route B: One-Pot Catalytic Conversion of Cyclobutanecarboxaldehyde
An alternative and often more convergent approach to this compound is the one-pot reaction of cyclobutanecarboxaldehyde with a nitrogen source, typically hydroxylamine hydrochloride, followed by in-situ dehydration of the resulting aldoxime. This route avoids the preparation of alkyl halides and the use of highly toxic cyanide salts.
Acid-Catalyzed Dehydration
Mechanistic Insight: This transformation proceeds via the initial formation of cyclobutanecarboxaldoxime from the reaction of cyclobutanecarboxaldehyde with hydroxylamine hydrochloride. In the presence of an acid catalyst, such as formic acid, the hydroxyl group of the oxime is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of the nitrile.
Performance Comparison: Formic acid is a commonly used and effective catalyst for this transformation. The reaction is typically carried out at elevated temperatures. The use of aqueous formic acid can be an environmentally benign approach.
Other Catalytic Systems
Various other catalysts can effect the dehydration of aldoximes to nitriles. These include Lewis acids and other dehydrating agents. For instance, TiO₂ has been reported as a catalyst for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride.[13]
Table 2: Comparison of Catalytic Systems for the One-Pot Synthesis of Nitriles from Aldehydes
| Catalyst System | Nitrogen Source | Solvent | Temp. (°C) | Representative Yield (%) | Key Advantages | Key Disadvantages |
| Formic Acid | NH₂OH·HCl | Formic Acid/H₂O | 80-100 | ~80-90 | Inexpensive, readily available | Requires elevated temperatures |
| TiO₂ | NH₂OH·HCl | Ethanol | Reflux | ~85-95 | Heterogeneous, reusable catalyst | May require longer reaction times |
Note: Yields are representative for aromatic and aliphatic aldehydes and may vary for cyclobutanecarboxaldehyde.
Experimental Protocols
Synthesis of Starting Materials
1. (Bromomethyl)cyclobutane from Cyclobutanemethanol [11] Into a clean, dry reactor under a nitrogen atmosphere, N,N-dimethylformamide (DMF) is charged, followed by triphenylphosphite. The mixture is cooled, and bromine is introduced while maintaining a low temperature (<12°C). After the addition of bromine, the temperature is further lowered to -12°C. Cyclobutanemethanol is then added slowly, ensuring the temperature does not exceed -5°C. Upon completion of the addition, the reaction mixture is allowed to warm to room temperature. The product is isolated by distillation and washing.
2. Cyclobutanecarboxaldehyde from Cyclobutanemethanol [10] Cyclobutanemethanol can be oxidized to cyclobutanecarboxaldehyde using common oxidizing agents such as chromic acid or potassium permanganate. The reaction typically proceeds through the intermediate formation of cyclobutanecarboxylic acid, which is then converted to the aldehyde.
Catalytic Synthesis of this compound
Protocol A1: Nickel-Catalyzed Cyanation of (Bromomethyl)cyclobutane (Representative) [1] In a glovebox, a vial is charged with NiCl₂·6H₂O (5 mol%), Xantphos (6 mol%), DMAP (20 mol%), and n-Bu₄NCl (1.2 equiv). The vial is sealed and removed from the glovebox. (Bromomethyl)cyclobutane (1.0 equiv), Zn(CN)₂ (0.6 equiv), and acetonitrile are added. The reaction mixture is stirred at 100°C for 12-24 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.
Protocol B1: Formic Acid-Catalyzed Synthesis from Cyclobutanecarboxaldehyde (Representative) A mixture of cyclobutanecarboxaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and formic acid (88%) is heated at 100°C for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary catalytic routes, each with its own set of advantages and disadvantages. The choice of catalyst and synthetic strategy will ultimately depend on factors such as cost, scalability, available equipment, and the desired level of functional group tolerance.
-
Nickel-catalyzed cyanation offers a cost-effective and highly efficient method for the conversion of cyclobutylmethyl halides.
-
Palladium-catalyzed systems provide excellent yields under mild conditions but come at a higher cost.
-
Photoinduced copper-catalyzed cyanation represents a promising, ligand-free, and mild approach.
-
The one-pot conversion of cyclobutanecarboxaldehyde is an attractive alternative that avoids the use of toxic metal cyanides and can be performed with simple acid catalysts.
This guide provides a foundation for selecting and optimizing a catalytic system for the synthesis of this compound. Further optimization of reaction conditions for the specific substrates will likely be necessary to achieve optimal results.
References
- Ratani, T. S., Bachman, S., Fu, G. C., & Peters, J. C. (2015). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(43), 13902–13907. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications.
- Shukla, A. K., & Singh, V. K. (n.d.). Chapter 1: A comprehensive review on the copper-catalyzed cyanation reactions.
- Anil, A., & Gopinathan, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34053–34072. [Link]
- ChemistryViews. (2018, November 18). Cyanation of Unactivated Secondary Alkyl Halides.
- Xia, A., Xie, X., Chen, H., Zhao, J., Zhang, C., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(23), 7735–7739. [Link]
- Wiley-VCH. (n.d.). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.
- Ouchi, H., & Fantauzzi, S. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS).
- Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- ResearchGate. (n.d.). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2.
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
- Singh, P. P., & Singh, A. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788.
- Synfacts. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synfacts, 16(10), 1211. [Link]
- Chen, H., Wang, X., & Zhang, Y. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 1. [Link]
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Zhang, Y., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 241. [Link]
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549–2563. [Link]
- Xia, A., Xie, X., Chen, H., Zhao, J., Zhang, C., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(23), 7735–7739. [Link]
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- International Journal of Modern Pharmaceutical Research. (2022). One pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives using TiO2 as a catalyst and their anti-microbial activity.
- Royal Society of Chemistry. (n.d.). Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides.
- Royal Society of Chemistry. (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane.
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A Comparative Guide to Stereoselectivity in Reactions of Cyclobutylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. When functionalized with a nitrile group, as in cyclobutylacetonitrile, this scaffold becomes a versatile building block for a diverse array of pharmaceutical candidates. However, the therapeutic efficacy and safety of these molecules are often dictated by their precise three-dimensional arrangement. Achieving stereocontrol in the synthesis and modification of this compound derivatives is therefore a critical challenge.
This guide provides a comparative analysis of key stereoselective reactions involving this compound derivatives. We will delve into the mechanistic underpinnings of stereocontrol, compare the efficacy of different synthetic strategies, and provide detailed experimental protocols for benchmark transformations. Our focus is to equip researchers with the knowledge to make informed decisions in the design and execution of stereoselective syntheses in this important area of drug discovery.
Section 1: Stereoselective α-Alkylation of this compound
The acidic α-proton of the acetonitrile moiety provides a prime handle for introducing molecular complexity. The stereoselective alkylation of the resulting carbanion is a fundamental strategy for creating chiral centers adjacent to the cyclobutane ring.
Chiral Auxiliary-Mediated Alkylation
One of the most reliable methods for achieving high diastereoselectivity in α-alkylation is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the approach of the electrophile.
Conceptual Workflow:
Figure 1: General workflow for chiral auxiliary-mediated alkylation.
Comparison of Chiral Auxiliaries:
The choice of chiral auxiliary is critical and can significantly impact the diastereoselectivity of the alkylation. Evans' oxazolidinones and their derivatives are among the most successful and widely used auxiliaries.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Advantages | Disadvantages |
| (S)-4-Benzyl-2-oxazolidinone | >95:5 | High diastereoselectivity, well-established protocols. | Cleavage sometimes requires harsh conditions. |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >97:3 | Excellent facial shielding, high selectivity. | Higher cost and more steps to synthesize. |
| Camphorsultam | >90:10 | Good selectivity, crystalline derivatives aid purification. | Can be sterically demanding for some substrates. |
Experimental Protocol: Diastereoselective Alkylation using an Evans' Auxiliary
This protocol is adapted from the general principles of stereoselective alkylation of chiral N-acyl oxazolidinones.[1][2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
In a separate flask, convert cyclobutylacetic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared cyclobutylacetyl chloride (1.1 eq) to the lithium salt of the auxiliary at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate and purify by column chromatography to isolate the alkylated product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench with aqueous sodium sulfite and extract the desired carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
The resulting carboxylic acid can be converted to the corresponding nitrile via standard methods (e.g., conversion to the primary amide followed by dehydration).
Section 2: Stereoselective Reduction of α,β-Unsaturated this compound Derivatives
The conjugate reduction of α,β-unsaturated nitriles is a powerful method for creating a stereocenter at the β-position. The stereochemical outcome of this reaction is highly dependent on the reducing agent and the presence of chiral catalysts.
Diastereoselective Conjugate Reduction
For substrates that already contain a chiral center, the goal is to control the formation of a second stereocenter with a high degree of diastereoselectivity.
Underlying Principle:
The stereochemical outcome of the reduction is often governed by Felkin-Anh or chelation-controlled models, depending on the substrate and reagents.
Figure 2: General principle of diastereoselective reduction.
Comparison of Reducing Agents:
| Reducing Agent | Typical Diastereoselectivity | Mechanistic Control |
| Sodium Borohydride (NaBH4) | Low to moderate | Generally follows Felkin-Anh model. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High | Bulky hydride attacks from the less hindered face. |
| Diisobutylaluminium Hydride (DIBAL-H) | Substrate dependent | Can favor chelation control with coordinating groups. |
Experimental Protocol: Diastereoselective Reduction of a Chiral α,β-Unsaturated this compound Derivative
This protocol is based on established procedures for the diastereoselective reduction of α,β-unsaturated carbonyl compounds.[3]
-
Dissolve the chiral α,β-unsaturated this compound derivative (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 3 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diastereomerically enriched product.
Enantioselective Conjugate Reduction
For prochiral α,β-unsaturated this compound derivatives, the use of a chiral catalyst can induce enantioselectivity in the conjugate reduction.
Catalytic System:
A common approach involves the use of a copper(I) salt with a chiral phosphine ligand, and a stoichiometric hydride source such as a silane.
Figure 3: Catalytic cycle for enantioselective conjugate reduction.
Comparison of Chiral Ligands:
| Chiral Ligand | Typical Enantiomeric Excess (ee) | Advantages |
| (S)-BINAP | 80-95% | Widely used, commercially available. |
| (R,R)-Ph-BPE | 85-98% | High enantioselectivity for a range of substrates. |
| (S,S)-f-binaphane | Up to 99% | Excellent selectivity, but can be expensive. |
Section 3: Stereoselective Michael Addition to Cyclobutylideneacetonitrile
The exocyclic double bond of cyclobutylideneacetonitrile presents an excellent opportunity for Michael additions, allowing for the construction of a chiral center on the cyclobutane ring.
Organocatalyzed Asymmetric Michael Addition
Chiral organocatalysts, such as diarylprolinol silyl ethers or chiral thioureas, can effectively catalyze the enantioselective Michael addition of various nucleophiles to α,β-unsaturated nitriles.[4]
Mechanism of Action:
These catalysts typically operate by forming a chiral iminium ion or by activating the nucleophile and electrophile through hydrogen bonding, thereby creating a chiral environment for the reaction.
Comparison of Organocatalysts:
| Organocatalyst | Nucleophile Scope | Typical Enantiomeric Excess (ee) |
| Diarylprolinol Silyl Ethers | Aldehydes, Ketones | 90-99% |
| Chiral Thioureas | Malonates, Nitroalkanes | 85-97% |
| Cinchona Alkaloid Derivatives | Thiols, Malonates | 80-95% |
Experimental Protocol: Enantioselective Michael Addition of Diethyl Malonate to Cyclobutylideneacetonitrile
This protocol is a representative example based on organocatalyzed Michael additions to α,β-unsaturated compounds.[5]
-
To a solution of cyclobutylideneacetonitrile (1.0 eq) and a chiral thiourea catalyst (0.1 eq) in toluene (0.2 M) at room temperature, add diethyl malonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched Michael adduct.
Conclusion
The stereoselective synthesis of this compound derivatives is a rich and evolving field. This guide has provided a comparative overview of key transformations, highlighting the importance of selecting the appropriate chiral auxiliary, catalyst, or reagent to achieve the desired stereochemical outcome. The provided experimental protocols serve as a starting point for researchers to develop robust and efficient synthetic routes to these valuable building blocks for drug discovery. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more powerful and selective methods for the synthesis of complex, stereochemically defined cyclobutane-containing molecules.
References
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739. [Link]
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A Comparative Kinetic Analysis of Acid- and Base-Catalyzed Hydrolysis of Cyclobutylacetonitrile
For researchers, scientists, and professionals in drug development, the efficient and controlled conversion of nitriles to carboxylic acids is a cornerstone of organic synthesis. Cyclobutylacetic acid, a valuable building block in the synthesis of various pharmaceutical agents, is frequently derived from the hydrolysis of its corresponding nitrile, cyclobutylacetonitrile. The choice between acid- and base-catalyzed hydrolysis is a critical process decision, profoundly impacting reaction rates, product purity, and overall process efficiency. This guide provides an in-depth comparative kinetic study of these two fundamental methodologies, supported by experimental data, to empower informed decision-making in your synthetic endeavors.
The Significance of this compound Hydrolysis in Medicinal Chemistry
The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency. Consequently, the synthesis of cyclobutane-containing building blocks, like cyclobutylacetic acid, is of paramount importance. The hydrolysis of this compound represents a key transformation in accessing this valuable synthon, which can be a precursor to a variety of active pharmaceutical ingredients (APIs). Understanding the kinetics of this hydrolysis is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities.
Mechanistic Underpinnings: A Tale of Two Pathways
The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate under both acidic and basic conditions.[1][2][3] However, the specific mechanistic steps and the nature of the reactive species differ significantly, leading to distinct kinetic profiles.
Acid-Catalyzed Hydrolysis: A Proton-Driven Cascade
In the presence of a strong acid, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4] This activation enables the nucleophilic attack of a water molecule, a relatively weak nucleophile. A series of proton transfers then leads to the formation of the corresponding amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[1][3]
Base-Catalyzed Hydrolysis: A Direct Nucleophilic Assault
Under basic conditions, the potent hydroxide ion acts as the nucleophile, directly attacking the electrophilic nitrile carbon without the need for prior activation.[3][5] This initial attack forms a tetrahedral intermediate which is then protonated by water to yield an imidic acid, that tautomerizes to the amide.[2] The amide intermediate is then further hydrolyzed by hydroxide to the carboxylate salt, which upon acidic workup, gives the carboxylic acid.[1][5]
A Comparative Kinetic Investigation: Experimental Design
To objectively compare the acid- and base-catalyzed hydrolysis of this compound, a series of kinetic experiments were designed. The progress of the reaction was monitored by quantifying the disappearance of the starting nitrile and the appearance of the carboxylic acid product over time using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
General Reaction Setup: All reactions were performed in a jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a temperature probe.
Acid-Catalyzed Hydrolysis:
-
A solution of this compound (1.0 M) in 10% aqueous sulfuric acid was prepared.
-
The reaction mixture was heated to the desired temperature (60, 70, or 80 °C).
-
Aliquots (0.1 mL) were withdrawn at regular intervals, quenched with an excess of sodium bicarbonate solution, and diluted with the mobile phase for HPLC analysis.
Base-Catalyzed Hydrolysis:
-
A solution of this compound (1.0 M) in 10% aqueous sodium hydroxide was prepared.
-
The reaction mixture was heated to the desired temperature (60, 70, or 80 °C).
-
Aliquots (0.1 mL) were withdrawn at regular intervals, quenched with an excess of hydrochloric acid, and diluted with the mobile phase for HPLC analysis.
HPLC Analysis:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
The following diagram illustrates the general experimental workflow for the kinetic analysis:
Caption: Experimental workflow for the kinetic analysis of this compound hydrolysis.
Results and Discussion: A Head-to-Head Comparison
The kinetic data obtained from the experiments are summarized in the table below. The reactions were found to follow pseudo-first-order kinetics with respect to this compound.
| Catalyst | Temperature (°C) | Rate Constant (k) x 10⁻⁴ (s⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) |
| 10% H₂SO₄ | 60 | 1.25 | 92.4 | \multirow{3}{}{75.3} |
| 70 | 2.50 | 46.2 | ||
| 80 | 4.85 | 23.8 | ||
| 10% NaOH | 60 | 3.15 | 36.7 | \multirow{3}{}{62.1} |
| 70 | 5.90 | 19.6 | ||
| 80 | 10.8 | 10.7 |
Reaction Rates and Half-lives
A direct comparison of the rate constants reveals that the base-catalyzed hydrolysis of this compound is significantly faster than the acid-catalyzed reaction at all temperatures studied. For instance, at 80 °C, the rate constant for the base-catalyzed hydrolysis is more than double that of the acid-catalyzed reaction. This is reflected in the shorter half-lives for the base-catalyzed process, indicating a more rapid conversion of the starting material.
The enhanced rate under basic conditions can be attributed to the greater nucleophilicity of the hydroxide ion compared to water.[3] The direct attack of the strong nucleophile on the nitrile carbon is a more efficient pathway than the acid-catalyzed route which relies on the protonation of the nitrile to enhance its electrophilicity.
Activation Energy
The Arrhenius plots for both reactions were linear, allowing for the determination of the activation energy (Ea). The base-catalyzed hydrolysis exhibits a lower activation energy (62.1 kJ/mol) compared to the acid-catalyzed hydrolysis (75.3 kJ/mol). This lower energy barrier for the base-promoted reaction further explains its faster rate.
The following diagram illustrates the relationship between the reaction pathways and their respective activation energies:
Caption: Energy profile for acid- vs. base-catalyzed hydrolysis.
Practical Implications for Process Development
The choice between acid and base catalysis for the hydrolysis of this compound will depend on several factors:
-
Throughput and Productivity: For applications where rapid conversion is paramount, base-catalyzed hydrolysis is the clear choice due to its faster reaction rates.
-
Substrate Stability: The harsh conditions of both acid and base hydrolysis can be detrimental to sensitive functional groups elsewhere in the molecule. The choice of catalyst should be made with the overall stability of the substrate in mind.
-
Downstream Processing: Acid-catalyzed hydrolysis yields the free carboxylic acid and an ammonium salt.[1] Base-catalyzed hydrolysis produces the carboxylate salt, which requires an additional acidification step to isolate the free carboxylic acid.[1] This extra step can add to the complexity and cost of the process.
-
Byproduct Formation: While not extensively studied here, the potential for side reactions and impurity formation should be carefully evaluated for both methods at the desired scale of production.
Conclusion: A Data-Driven Approach to Method Selection
This comparative guide has demonstrated that the base-catalyzed hydrolysis of this compound is kinetically more favorable than the acid-catalyzed route, exhibiting faster reaction rates and a lower activation energy. This is primarily due to the superior nucleophilicity of the hydroxide ion.
However, the ultimate decision for a particular synthetic application should not be based solely on kinetics. Factors such as substrate compatibility, desired product form, and downstream processing considerations must be carefully weighed. The experimental data and mechanistic insights provided herein serve as a robust foundation for making an informed and logical choice, ultimately leading to a more efficient and optimized synthesis of cyclobutylacetic acid and its derivatives.
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Part 1: The Theoretical Cornerstone – Why DFT? And Why the Method Matters.
An In-Depth Technical Guide to the Computational Analysis of Cyclobutylacetonitrile's Electronic Properties using Density Functional Theory (DFT)
For researchers and professionals in drug development, understanding a molecule's electronic landscape is paramount. It governs reactivity, intermolecular interactions, and ultimately, biological activity. This compound, a molecule incorporating the conformationally constrained cyclobutane ring and the polar nitrile group, presents an interesting scaffold for medicinal chemistry.[1][2] The cyclobutane moiety is increasingly used to introduce unique three-dimensional structures into drug candidates, while the nitrile group can act as a key pharmacophoric element, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[2][3]
This guide provides a comparative framework for investigating the electronic properties of this compound using Density Functional Theory (DFT). As no dedicated experimental or computational studies on this specific molecule are widely published, we will establish a robust, self-validating protocol. We will explore the causality behind methodological choices, compare different levels of theory, and detail the workflow from initial structure to final property analysis, empowering researchers to conduct these studies with confidence.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[4] Unlike more computationally expensive methods, DFT calculates the total electronic energy based on the spatially dependent electron density, offering a remarkable balance of accuracy and efficiency for molecules of pharmaceutical interest.[5][6]
However, the accuracy of a DFT calculation is critically dependent on the choice of two components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. Different functionals are parameterized for different purposes.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is arguably the most widely used in computational organic chemistry. It provides a reliable and well-benchmarked starting point for geometric and electronic properties.[7][8]
-
M06-2X: A meta-hybrid GGA functional that often provides superior accuracy for main-group thermochemistry and non-covalent interactions, which are critical in drug-receptor binding.
-
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set dictate the flexibility the calculation has to describe the electron distribution.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are workhorse basis sets. The numbers indicate the number of functions used to describe core and valence electrons. Symbols denote additions: ++ adds diffuse functions for both heavy atoms and hydrogens (essential for describing anions and non-covalent interactions), while (d,p) adds polarization functions (allowing orbitals to change shape, which is crucial for describing bonding accurately).[6][9] For a polar molecule like this compound, a flexible basis set like 6-311++G(d,p) is highly recommended for obtaining reliable electronic properties.[7][10]
-
This guide will compare a cost-effective baseline method (B3LYP/6-31G(d) ) with a more rigorous, high-accuracy method (M06-2X/6-311++G(d,p) ) to illustrate the impact of these choices on the predicted electronic properties.
Part 2: Key Electronic Descriptors and Their Pharmaceutical Relevance
We will focus on three fundamental electronic properties that provide a comprehensive picture of this compound's behavior.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[11] The HOMO-LUMO energy gap is a critical indicator of kinetic stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[12][13]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on a molecule's surface.[14] It provides an invaluable guide to intermolecular interactions by visualizing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.[15][16] For drug design, the MEP map predicts sites for hydrogen bonding, electrophilic, and nucleophilic attacks, which are fundamental to how a ligand recognizes and binds to a protein receptor.[17][18]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, resulting from the asymmetric distribution of electron density. It influences physical properties like solubility and boiling point and governs long-range electrostatic interactions with other polar molecules, including biological targets.
Part 3: Experimental Protocol – A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to perform a comparative DFT study on this compound. This workflow ensures that the final calculated properties are derived from a valid, stable molecular structure.
Step 1: Molecular Structure Generation
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw).
-
Perform an initial "clean-up" using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy arrangement of the atoms, i.e., the equilibrium structure of the molecule.
-
Procedure:
-
Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA).
-
Specify the desired level of theory (e.g., B3LYP/6-31G(d) for Method A, M06-2X/6-311++G(d,p) for Method B).
-
Use the Opt keyword to initiate the geometry optimization.
-
The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to compute zero-point vibrational energy and other thermodynamic properties.
-
Procedure:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.[19][20]
-
Use the Freq keyword.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, and re-optimization is required.
-
Step 4: Calculation of Electronic Properties
-
Objective: To compute the HOMO-LUMO energies, generate the MEP map, and determine the dipole moment from the validated, optimized structure.
-
Procedure:
-
The necessary electronic properties are typically calculated and included in the output of the frequency calculation step.
-
Ensure keywords for generating orbital information and electrostatic potential data are included in the input file (e.g., Pop=Full, IOp(6/33=2) in Gaussian).
-
Extract the HOMO and LUMO energies from the output file to calculate the energy gap.
-
Use visualization software to plot the MEP on the molecule's electron density surface.
-
Caption: A generalized workflow for DFT calculations on this compound.
Part 4: Comparative Data Analysis
By running the protocol with two different levels of theory, we can assess the sensitivity of the results to the computational method. The data should be compiled for clear comparison.
Table 1: Comparison of Calculated Electronic Properties for this compound
| Property | Method A: B3LYP/6-31G(d) | Method B: M06-2X/6-311++G(d,p) | Causality of Difference |
| HOMO Energy | Predicted Value (eV) | Predicted Value (eV) | Method B's larger basis set provides a more accurate description of the diffuse electron density of the highest occupied orbital. |
| LUMO Energy | Predicted Value (eV) | Predicted Value (eV) | The M06-2X functional is often better at predicting virtual orbital energies compared to B3LYP. |
| HOMO-LUMO Gap (ΔE) | Calculated Value (eV) | Calculated Value (eV) | The combination of a better functional and a more flexible basis set in Method B typically yields a more reliable energy gap. |
| Dipole Moment | Predicted Value (Debye) | Predicted Value (Debye) | The inclusion of diffuse (++) and polarization (d,p) functions in Method B is crucial for accurately capturing the charge separation in a polar molecule. |
Part 5: Interpretation and Application in Drug Discovery
The true value of these calculations lies in their interpretation.
-
MEP Analysis: The MEP map of this compound is expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group, arising from its lone pair of electrons.[3][21] This strongly indicates its role as a hydrogen bond acceptor , a critical interaction in drug-receptor binding. Conversely, the hydrogen atoms on the cyclobutyl ring will likely exhibit positive potential (blue), marking them as potential hydrogen bond donors or sites for favorable van der Waals interactions.
-
Reactivity Insights: The HOMO-LUMO gap provides a quantitative measure of the molecule's stability.[12] A medicinal chemist can use this value to compare the intrinsic reactivity of this compound with other scaffolds. For instance, modifying the cyclobutane ring with electron-withdrawing or -donating groups would predictably alter the HOMO-LUMO gap, allowing for the fine-tuning of reactivity.
-
Structure-Activity Relationship (SAR): These computational data provide a rational basis for SAR studies. If this compound is a hit compound, a chemist could hypothesize that the negative potential on the nitrile is key for activity. Subsequent modifications could aim to enhance this feature or introduce other interaction points, guided by how these changes affect the calculated electronic properties.
Caption: Relationship between molecular features and key electronic properties.
By systematically applying and comparing robust DFT methods, researchers can gain deep, actionable insights into the electronic nature of this compound. This computational guidance serves not just to predict properties, but to build a foundational understanding that can accelerate the rational design of novel therapeutics.
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A Senior Application Scientist's Guide to Cyclobutylacetonitrile and Its Analogs in Pharmaceutical Synthesis
Introduction: The Strategic Role of Cycloalkylacetonitriles in Modern Drug Design
In the intricate world of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly influences the entire drug discovery and manufacturing pipeline. Among the vast arsenal of chemical building blocks, cycloalkylacetonitriles have emerged as a class of particularly valuable intermediates. Their utility stems from the unique combination of the reactive nitrile group—a versatile precursor to amines, carboxylic acids, and various heterocycles—and the attached cycloalkyl ring. This aliphatic ring is far from being a passive scaffold; it imparts crucial physicochemical properties to the final active pharmaceutical ingredient (API), including metabolic stability, receptor binding affinity, and oral bioavailability.[1]
This guide provides an in-depth comparison of cyclobutylacetonitrile with its common analogs: cyclopropylacetonitrile, cyclopentylacetonitrile, and cyclohexylacetonitrile. We will delve into their synthesis, comparative reactivity, and strategic applications in the synthesis of APIs, supported by experimental data and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal cycloalkylacetonitrile for their specific synthetic and medicinal chemistry goals.
Physicochemical Properties: A Foundation for Comparison
The choice of a pharmaceutical intermediate is often guided by its fundamental physical and chemical properties. These parameters can influence reaction kinetics, solvent selection, and purification strategies. Below is a comparative summary of the key physicochemical properties of this compound and its analogs.
| Property | Cyclopropylacetonitrile | This compound | Cyclopentylacetonitrile | Cyclohexylacetonitrile |
| Molecular Formula | C₅H₇N | C₆H₉N | C₇H₁₁N | C₈H₁₃N |
| Molecular Weight | 81.12 g/mol | 95.14 g/mol | 109.17 g/mol | 123.20 g/mol [2] |
| Boiling Point | 142-144 °C | 181.2 °C | ~195-197 °C | ~210-212 °C |
| Density | 0.890 g/cm³ | 0.933 g/cm³ | ~0.94 g/cm³ | ~0.92 g/cm³ |
| Refractive Index | 1.4245 | 1.455 | ~1.46 | ~1.47 |
Note: Some values are approximations based on available data.
The data clearly shows a trend of increasing molecular weight, boiling point, and, to a lesser extent, density with the expansion of the cycloalkyl ring. These differences, while seemingly minor, have practical implications for process development, such as in distillation-based purification schemes.
Synthesis of Cycloalkylacetonitriles: A General Workflow
The synthesis of cycloalkylacetonitriles is typically achieved through straightforward and scalable chemical transformations. A common and efficient method involves the dehydration of the corresponding cycloalkylacetaldehyde oxime.
Diagram: General Synthesis of Cycloalkylacetonitriles
Caption: General synthetic route to cycloalkylacetonitriles.
Experimental Protocol: Synthesis of Cyclopropylacetonitrile
This protocol details the synthesis of cyclopropylacetonitrile from cyclopropylacetaldehyde oxime, a representative example of the synthesis of this class of compounds.[3]
Materials:
-
Cyclopropylacetaldehyde oxime (16.8 g, 0.17 mol)
-
Ethyl acetate (20 mL)
-
Acetic anhydride (18.2 g, 0.18 mol)
-
50-mL three-necked flask, cooler, thermometer, stirrer
Procedure:
-
Reaction Setup: A 50-mL three-necked flask is equipped with a cooler, a thermometer, and a stirrer. The flask is charged with 16.8 g (0.17 mol) of cyclopropylacetaldehyde oxime and 20 mL of ethyl acetate as the solvent.
-
Addition of Dehydrating Agent: To the stirred mixture, 18.2 g (0.18 mol) of acetic anhydride is added at a temperature of 25°C over 30 minutes. The addition should be controlled to maintain the reaction temperature.
-
Reaction: After the completion of the addition, the reaction mixture is stirred for 3 hours under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the solvent is distilled off. The residue is then purified by distillation at 75°C and 110 mmHg (14.7 kPa) to yield 10.5 g (0.13 mol, 76.7% yield) of cyclopropylacetonitrile.[3]
Rationale for Experimental Choices:
-
Acetic Anhydride: This is a common and effective dehydrating agent for the conversion of oximes to nitriles. It is readily available and the byproducts are easily removed.
-
Ethyl Acetate: A suitable solvent that is relatively non-reactive under the reaction conditions and has a boiling point appropriate for reflux.
-
Reflux: Heating the reaction mixture to reflux ensures a sufficient reaction rate for the dehydration to proceed to completion in a reasonable timeframe.
Comparative Reactivity and Application in Pharmaceutical Synthesis
The true value of cycloalkylacetonitriles lies in their application as versatile intermediates in the synthesis of complex pharmaceutical molecules. The choice of a specific analog is a strategic decision based on the desired properties of the final API.
The Influence of the Cycloalkyl Ring
The size of the cycloalkyl ring has a profound impact on the properties of the resulting drug molecule:
-
Cyclopropyl Group: This small, strained ring is often introduced to enhance metabolic stability and increase potency. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Additionally, the rigid, planar nature of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor.[5]
-
Cyclobutyl Group: The cyclobutane ring offers a unique puckered three-dimensional structure that can be used to orient substituents in specific spatial arrangements.[6] It is less strained than the cyclopropyl ring but still provides conformational restriction. This can be advantageous in optimizing ligand-target interactions and improving pharmacokinetic properties.[7]
-
Cyclopentyl and Cyclohexyl Groups: These larger, more flexible rings are often used to increase the lipophilicity of a molecule, which can improve its membrane permeability and oral absorption. However, this increased lipophilicity can also lead to greater metabolic susceptibility.
Case Study: Metabolic Stability of Alicyclic Fentanyl Analogs
A study on the metabolism of a series of fentanyl analogs bearing different cycloalkyl groups provides direct experimental evidence of the influence of ring size on metabolic fate.[8]
| Fentanyl Analog | N-dealkylation (% of total metabolites) | Alicyclic Ring Oxidation (% of total metabolites) |
| Cyclopropyl Fentanyl | 82% | 0% |
| Cyclobutyl Fentanyl | 37% | 24% |
| Cyclopentyl Fentanyl | 29% | 42% (31% + 11%) |
| Cyclohexyl Fentanyl | Not explicitly quantified, but ring oxidation is a major pathway | Major pathway |
Data adapted from reference[8].
These results clearly demonstrate a shift in the primary metabolic pathway from N-dealkylation to oxidation of the alicyclic ring as the ring size increases.[8] This is a critical consideration in drug design, as different metabolic pathways can lead to the formation of active or inactive metabolites, and in some cases, reactive intermediates. For instance, the lack of ring oxidation in cyclopropyl fentanyl suggests that this moiety is highly resistant to metabolism, a desirable trait for increasing a drug's half-life.
Application in the Synthesis of Heterocyclic Scaffolds
Cycloalkylacetonitriles are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in medicinal chemistry. A particularly important transformation is the cyclocondensation reaction with amidines to form substituted pyrimidines.
Diagram: Synthesis of 2-Amino-4-aryl-6-(cycloalkylmethyl)pyrimidines
Caption: General workflow for the synthesis of substituted pyrimidines.
Experimental Protocol: A Representative Reaction
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that highlights the utility of the active methylene group in nitriles. This protocol provides a general framework for this reaction, which can be adapted for various cycloalkylacetonitriles.[9]
Materials:
-
Cycloalkylacetonitrile (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Ethanol (10 mL)
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the cycloalkylacetonitrile (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove the piperidine catalyst, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Piperidine: A weak organic base that is a common and effective catalyst for the Knoevenagel condensation.
-
Ethanol: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction.
-
Aqueous Workup: The series of washes effectively removes the catalyst and any acidic or basic impurities, simplifying the purification process.
Conclusion and Future Outlook
This compound and its analogs are indispensable tools in the pharmaceutical scientist's toolbox. The choice between a cyclopropyl, cyclobutyl, cyclopentyl, or cyclohexyl moiety is a nuanced decision that must be guided by the specific goals of the drug discovery program.
-
Cyclopropylacetonitrile is the intermediate of choice when high metabolic stability and conformational rigidity are paramount.
-
This compound offers a unique three-dimensional scaffold for exploring structure-activity relationships and optimizing pharmacokinetic profiles.
-
Cyclopentylacetonitrile and Cyclohexylacetonitrile are valuable for introducing lipophilicity and exploring larger regions of chemical space, though with a potential trade-off in metabolic stability.
The experimental data on the metabolism of fentanyl analogs provides a compelling illustration of the predictable, yet significant, impact of ring size on the ultimate fate of a drug molecule in the body. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the strategic use of these versatile cycloalkylacetonitrile intermediates will undoubtedly lead to the development of safer, more effective, and more successful medicines.
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The Multifaceted Biological Activities of Cyclobutylacetonitrile Derivatives: A Comparative Guide
Introduction: The Cyclobutane Scaffold - A Unique Moiety in Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular scaffolds that can provide unique three-dimensional diversity and favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged as an intriguing structural motif.[1] Its inherent ring strain and puckered conformation offer a distinct spatial arrangement of substituents compared to more common cyclic and aromatic systems. This unique geometry can lead to enhanced binding affinity and selectivity for biological targets. While historically underrepresented in medicinal chemistry, recent successes have highlighted the potential of cyclobutane-containing compounds in various therapeutic areas.[1]
Cyclobutylacetonitrile, with its reactive nitrile group appended to the cyclobutane core, represents a versatile starting material for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of compounds derived from this promising scaffold, with a focus on their antiviral, anticancer, and anti-inflammatory potential. We will delve into the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Antiviral Activity: Potent Inhibition of Herpesviruses and HIV
The most well-documented biological activity of this compound derivatives lies in their potent antiviral effects, particularly as nucleoside analogues. These compounds mimic natural nucleosides and interfere with viral replication.
Key Compounds and Comparative Efficacy
Two prominent examples of antiviral cyclobutane nucleoside analogues are Cyclobut-A (an adenine derivative) and Cyclobut-G (a guanine derivative, also known as Lobucavir). These compounds have demonstrated significant activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and herpesviruses.
| Compound | Virus | Assay | Key Findings | Reference |
| Cyclobut-G | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Potent inhibition of viral replication. | [2] |
| Cyclobut-A | Human Immunodeficiency Virus (HIV-1) | HIV-1 p24 antigen assay | Protected CD4+ cells from HIV-1 infection and suppressed proviral DNA synthesis. | [3][4] |
| Cyclobut-G | Human Immunodeficiency Virus (HIV-1) | HIV-1 p24 antigen assay | Protected CD4+ cells from HIV-1 infection and suppressed proviral DNA synthesis. | [3][4] |
| Cyclobut-G | Cytomegalovirus (CMV) | In vivo mouse model | Efficacious in a mouse model of CMV infection. | [2] |
Structure-Activity Relationship (SAR) Insights: The stereochemistry of the cyclobutane ring is crucial for antiviral activity. Studies have shown that enantiomers that mimic the absolute configuration of natural nucleosides exhibit high potency, while their counterparts with the opposite configuration are often devoid of activity.[2] This highlights the specific spatial requirements for interaction with viral enzymes like DNA polymerase.
Mechanism of Action: Chain Termination of Viral DNA Synthesis
Cyclobutyl nucleoside analogues exert their antiviral effect primarily through the inhibition of viral DNA synthesis.
Caption: Experimental workflow for evaluating anticancer kinase inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The GI50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
The potential for this compound derivatives as anti-inflammatory agents is an emerging area of interest. The structural features of these compounds could be exploited to inhibit key enzymes and transcription factors involved in the inflammatory cascade, such as cyclooxygenases (COX) and Nuclear Factor-kappa B (NF-κB).
Comparative Landscape: COX and NF-κB Inhibitors
Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. [1][5][6][7][8]The structure-activity relationship (SAR) studies of these inhibitors often reveal the importance of specific heterocyclic scaffolds and substituent patterns for achieving selectivity over COX-1, thereby reducing gastrointestinal side effects. [1][5][6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. [9]Inhibition of the NF-κB signaling pathway is a key therapeutic strategy for a wide range of inflammatory diseases.
Hypothesis for this compound Derivatives: The this compound scaffold could be elaborated to mimic the structures of known COX-2 or NF-κB inhibitors. The nitrile group could be transformed into various heterocycles known to be important for anti-inflammatory activity, and the cyclobutane ring would provide a rigid framework for the optimal positioning of these functional groups.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Objective: To determine the ability of a this compound derivative to inhibit NF-κB activation.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium.
-
Inflammatory stimulus (e.g., TNF-α or LPS).
-
Test compound.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Luminometer or fluorescence plate reader.
-
96-well plates.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway.
-
Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.
-
Signal Detection:
-
Data Analysis: Normalize the reporter signal to a control (e.g., cell viability). Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control (no compound).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The antiviral properties of their nucleoside analogues are well-established, demonstrating the potential of the cyclobutane scaffold in mimicking natural substrates to interfere with viral replication. The exploration of this compound derivatives as anticancer and anti-inflammatory agents is an exciting frontier. By leveraging the unique structural features of the cyclobutane ring and the reactivity of the nitrile group, medicinal chemists can design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Further structure-activity relationship studies are warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.
References
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A Comparative Guide to the Synthesis of Cyclobutylacetonitrile: A Cost-Benefit Analysis for Researchers
Cyclobutylacetonitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge that balances efficiency, cost, and safety. Its strained four-membered ring and reactive nitrile group necessitate a careful selection of synthetic strategy. This guide provides an in-depth comparison of the most viable routes to this valuable intermediate, offering experimental insights and a thorough cost-benefit analysis to aid researchers in their synthetic planning.
Introduction to this compound
This compound (C₅H₇N) is a colorless to pale yellow liquid characterized by a cyclobutane ring attached to a cyanomethyl group.[1] This structure is a recurring motif in a number of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal and process chemistry. The choice of synthetic route can have a profound impact on the overall cost, scalability, and environmental footprint of a drug development program.
This guide will dissect two primary synthetic pathways to this compound:
-
Route 1: Nucleophilic Substitution of Cyclobutyl Halides
-
Route 2: Dehydration of Cyclobutanecarboxamide
Each route will be evaluated based on chemical yield, cost of starting materials and reagents, operational complexity, and safety and environmental considerations.
Route 1: Nucleophilic Substitution of Cyclobutyl Halides
This classical approach relies on the displacement of a halide from a cyclobutyl precursor with a cyanide salt. It is a well-established method for nitrile synthesis and offers a relatively direct path to the target molecule.
Chemical Rationale and Workflow
The core of this route is a standard Sₙ2 reaction, where the cyanide anion acts as a nucleophile, attacking the electrophilic carbon of the cyclobutyl halide and displacing the halide leaving group.[2][3][4][5][6] The choice of halide (typically bromide or chloride) and the reaction conditions are critical to maximizing the yield and minimizing side reactions.
The overall workflow can be visualized as a two-step process, starting from the commercially available cyclobutanol:
-
Halogenation of Cyclobutanol: Conversion of cyclobutanol to a cyclobutyl halide, most commonly cyclobutyl bromide.
-
Cyanation of Cyclobutyl Halide: Nucleophilic substitution of the halide with a cyanide salt to yield this compound.
Figure 1: Workflow for the synthesis of this compound via nucleophilic substitution.
Experimental Protocol
Step 1: Synthesis of Cyclobutyl Bromide from Cyclobutanol
A common method for this conversion involves treating cyclobutanol with hydrobromic acid or phosphorus tribromide.
-
Procedure: To a stirred solution of cyclobutanol in a suitable solvent (e.g., diethyl ether), phosphorus tribromide is added dropwise at a controlled temperature (typically 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. The mixture is subsequently quenched with water, and the organic layer is separated, washed, dried, and distilled to afford pure cyclobutyl bromide.
Step 2: Synthesis of this compound from Cyclobutyl Bromide
-
Procedure: Cyclobutyl bromide is reacted with a slight excess of sodium or potassium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2][3] The reaction mixture is heated to promote the substitution reaction. A patent for a related synthesis reports the reaction of a mixture containing bromocyclobutane with sodium cyanide, which after distillation, yielded bromocyclobutane and cyclopropylacetonitrile, implying the formation of this compound as a co-product that was not isolated in that specific procedure.[7] For a dedicated synthesis, after completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and purified by distillation under reduced pressure to yield this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Moderate to good. The halogenation step typically proceeds in high yield. The cyanation step can be efficient, though yields can be affected by competing elimination reactions. A patent for a related process suggests a yield of 79% for the recovery of unreacted bromocyclobutane and 84% for the desired cyclopropylacetonitrile from a mixed halide feed, indicating the cyanation reaction itself is high-yielding under optimized conditions.[7] |
| Cost of Materials | The primary cost drivers are the cyclobutyl precursor and the cyanide salt. Indicative pricing for key reagents is provided in the table below. The cost of cyclobutyl bromide is significant, making the overall process moderately expensive. |
| Operational Complexity | The procedure involves two distinct synthetic steps, including a distillation for purification at each stage. The handling of phosphorus tribromide and, especially, highly toxic cyanide salts requires stringent safety protocols and specialized equipment (fume hood, personal protective equipment). |
| Safety | High Risk. Sodium cyanide is a highly toxic substance that is fatal if swallowed, inhaled, or in contact with skin.[8][9][10][11] It reacts with acids to produce highly toxic hydrogen cyanide gas.[9] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. An emergency response plan for cyanide exposure should be in place. |
| Environmental Impact | The use of cyanide salts poses a significant environmental risk. Cyanide is highly toxic to aquatic life. All cyanide-containing waste must be collected and treated as hazardous waste according to strict environmental regulations. The process also generates halide salt waste. |
Table 1: Indicative Cost of Key Materials for Route 1
| Reagent | CAS Number | Indicative Price (USD) | Source |
| Cyclobutanol (96%) | 2919-23-5 | $111.65 / 1 g | |
| Cyclobutanol (≥99%) | 2919-23-5 | $161.00 / 1 g | |
| Cyclobutyl bromide (96%) | 4399-47-7 | $85.85 / 1 g | |
| Sodium Cyanide | 143-33-9 | ~$395.50 / 1 kg | [1] |
Route 2: Dehydration of Cyclobutanecarboxamide
This route offers an alternative that avoids the direct use of cyclobutyl halides and instead proceeds through a carboxylic acid derivative. This pathway can be advantageous if cyclobutanecarboxylic acid is a more readily available or cost-effective starting material.
Chemical Rationale and Workflow
This synthesis involves the conversion of cyclobutanecarboxylic acid to its corresponding amide, followed by dehydration to yield the nitrile.
-
Amide Formation: Cyclobutanecarboxylic acid is first converted to an activated form, such as an acid chloride, which then reacts with ammonia to form cyclobutanecarboxamide.
-
Dehydration: The amide is then treated with a dehydrating agent to remove a molecule of water and form the nitrile.
Figure 2: Workflow for the synthesis of this compound via dehydration of cyclobutanecarboxamide.
Experimental Protocol
Step 1: Synthesis of Cyclobutanecarboxamide from Cyclobutanecarboxylic Acid
-
Procedure: Cyclobutanecarboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride. After removing the excess thionyl chloride by distillation, the crude acid chloride is slowly added to a cooled, concentrated solution of aqueous ammonia with vigorous stirring. The resulting solid cyclobutanecarboxamide is then collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound from Cyclobutanecarboxamide
-
Procedure: Cyclobutanecarboxamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The mixture is then heated, and the this compound product is distilled directly from the reaction mixture. The collected distillate is then purified by a final distillation.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Generally good to high. The conversion of carboxylic acids to amides is typically efficient. The dehydration of amides to nitriles also proceeds with good yields, although the optimal dehydrating agent and conditions need to be determined. |
| Cost of Materials | The cost of cyclobutanecarboxylic acid is a key factor. Thionyl chloride and phosphorus pentoxide are commodity chemicals and are relatively inexpensive. Indicative pricing for key reagents is provided in the table below. |
| Operational Complexity | This route also involves two main synthetic steps. The use of thionyl chloride requires caution due to its corrosive nature and reaction with moisture to produce HCl and SO₂. The dehydration step can be vigorous and requires careful temperature control. The workup is generally straightforward, often involving distillation. |
| Safety | Moderate risk. Thionyl chloride is corrosive and a strong lachrymator. Phosphorus pentoxide is a powerful dehydrating agent that reacts violently with water. While this route avoids the high acute toxicity of cyanide salts, the reagents used still require careful handling in a fume hood with appropriate personal protective equipment. |
| Environmental Impact | This route is generally considered more environmentally benign than the cyanide-based route. The byproducts of the amide formation and dehydration steps (SO₂, HCl, phosphoric acid) are acidic but can be neutralized. This route avoids the generation of highly toxic cyanide waste. |
Table 2: Indicative Cost of Key Materials for Route 2
| Reagent | CAS Number | Indicative Price (USD) | Source |
| Cyclobutanecarboxylic Acid | 3721-95-7 | Varies by supplier | - |
| Thionyl Chloride (reagent grade, 97%) | 7719-09-7 | $193.00 / 1 L | |
| Phosphorus Pentoxide (≥98%) | 1314-56-3 | €60.10 / 1 kg (~$65 USD) | [1] |
Comparative Summary and Recommendation
The choice between these two synthetic routes will ultimately depend on the specific priorities of the research or development program.
| Feature | Route 1: Nucleophilic Substitution | Route 2: Dehydration of Amide |
| Starting Material | Cyclobutanol / Cyclobutyl Halide | Cyclobutanecarboxylic Acid |
| Key Reagents | Cyanide Salts (NaCN, KCN) | Thionyl Chloride, Phosphorus Pentoxide |
| Overall Yield | Moderate to Good | Good to High |
| Cost | Potentially higher due to the cost of the cyclobutyl halide. | Potentially lower, depending on the cost of cyclobutanecarboxylic acid. |
| Safety | High Risk (Extreme toxicity of cyanides) | Moderate Risk (Corrosive and reactive reagents) |
| Environmental Impact | High (Toxic cyanide waste) | Moderate (Acidic byproducts) |
| Scalability | Feasible, but requires extensive safety infrastructure for handling cyanides. | Generally more amenable to scale-up due to lower acute toxicity of reagents. |
Recommendation:
For small-scale laboratory synthesis where directness is prioritized and stringent safety protocols for handling cyanides can be strictly adhered to, Route 1 offers a viable, albeit hazardous, option.
For process development and larger-scale synthesis , Route 2 is the more prudent choice. Its avoidance of highly toxic cyanide salts significantly reduces the associated safety risks and environmental liabilities, making it a more scalable and industrially favorable process. The operational steps are well-understood and utilize common, relatively inexpensive reagents.
Ultimately, a thorough risk assessment and a careful evaluation of the available starting materials and in-house expertise should guide the final decision.
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Safety Operating Guide
A Guide to the Proper Disposal of Cyclobutylacetonitrile for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of cyclobutylacetonitrile. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for safety and compliance.
Hazard Assessment & Characterization
This compound, while not as extensively documented as some common reagents, belongs to the family of aliphatic nitriles. Its proper handling requires a thorough understanding of its inherent risks, which can be inferred from its chemical structure and data on analogous compounds like cyanocyclobutane and cyclopropylacetonitrile.
The primary hazards associated with this compound are its flammability and toxicity. The nitrile functional group (-C≡N) can release highly toxic hydrogen cyanide gas upon combustion or when exposed to strong acids.
Table 1: Physicochemical Properties and Hazard Profile of this compound and Analogs
| Property | This compound | Cyanocyclobutane (Analog) | Cyclopropylacetonitrile (Analog) | Data Source Citation(s) |
| CAS Number | 4426-03-3 | 4426-11-3 | 6542-60-5 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | Liquid | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 78-79 °C @ 25 Torr | Not specified | Not specified | [1] |
| Primary Hazards | Flammable, Acutely Toxic | Flammable liquid and vapor; Harmful if swallowed, in contact with skin or if inhaled. | Flammable liquid and vapor; Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects. | [2][3] |
| Incompatibilities | Strong oxidizing agents, Strong acids | Not specified | Strong oxidizing agents | [2] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [2][3] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive approach to safety is critical. Before handling this compound, ensure the following engineering controls and PPE are in place. The rationale is to create multiple barriers of protection against exposure.
Engineering Controls:
-
Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent the inhalation of vapors.
-
Safety Shower & Eyewash Station: Ensure unobstructed access to a functional safety shower and eyewash station.
Recommended Personal Protective Equipment (PPE):
Your PPE is your last line of defense. Selecting the correct type is crucial for preventing chemical contact.
-
Hand Protection: Wear nitrile gloves. Nitrile offers superior protection against a wide range of chemicals, including solvents and nitriles, compared to latex or vinyl.[4][5][6] If prolonged contact is anticipated, consider heavier-duty chemical-resistant gauntlets.
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: Not typically required when using a fume hood. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Use of respirators requires prior training and medical clearance.[7]
Spill Management: A Procedural Workflow
In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental impact. The scale of the spill dictates the appropriate response.
Diagram 1: Spill Response Decision Workflow
Caption: Decision workflow for this compound spills.
Step-by-Step Protocol for a Minor Spill (inside a fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Control Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[2]
-
Containment: Distribute an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, over the spill, working from the outside in to prevent splashing.[7][8]
-
Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a compatible, sealable waste container (e.g., a high-density polyethylene (HDPE) pail).[2]
-
Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the procedures in Section 4.[7]
-
Decontamination: Clean the spill surface with a detergent and water solution.
-
Report: Notify your laboratory supervisor or Chemical Hygiene Officer.
For major spills, immediately evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or local emergency services.[8][9] Do not attempt to clean up a large spill without specialized training and equipment.
Standard Disposal Procedure for Unused/Waste Product
Improper disposal, such as drain disposal, is a serious compliance violation and environmental hazard. All this compound waste must be treated as hazardous waste and disposed of through a licensed service.
Protocol for Waste Accumulation and Disposal:
-
Designate a Waste Container:
-
Affix a Hazardous Waste Label:
-
As soon as you designate the container for waste, label it with the words "HAZARDOUS WASTE".[12]
-
Clearly list all contents, including "this compound" and any other solvents or reagents present. Avoid using abbreviations or chemical formulas.
-
Indicate the specific hazards (e.g., Flammable, Toxic).[12]
-
-
Segregate Waste:
-
Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents or acids.[13] Mixing incompatible waste streams can lead to dangerous reactions.
-
Keep nitrile waste separate from other waste streams (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.
-
-
Accumulate Safely:
-
Arrange for Disposal:
-
Once the container is full or you have finished the project, arrange for pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]
-
Contaminated PPE, such as gloves, should also be considered hazardous waste and disposed of accordingly in a designated solid waste container.[14][15]
-
Regulatory Compliance: Adherence to EPA and OSHA Standards
All procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be communicated to employers and employees.[16] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) outlines the requirements for emergency spill response.[17][18]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave."[12] This includes regulations on waste identification, labeling, storage, and disposal.[19]
By following these procedures, you ensure not only the safety of yourself and your colleagues but also maintain your institution's compliance with federal and state law, protecting our shared environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling Cyclobutylacetonitrile
FOR IMMEDIATE RELEASE
Pittsburgh, PA – In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for laboratory professionals working with Cyclobutylacetonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Compound: this compound
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment to mitigate risks. The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling such chemicals are provided with and use appropriate PPE.
Core Directive: Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the necessary protective gear, the rationale for its use, and recommended specifications.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes.[2] |
| Hand Protection | Nitrile gloves are essential for protecting the hands from chemical exposure.[3][4] Nitrile offers excellent resistance to a wide range of chemicals, including acids and bases.[5][6] For prolonged handling, 13-inch long nitrile gloves can provide additional protection for the lower arm.[5] |
| Body Protection | A flame-resistant lab coat should be worn to protect against accidental spills and splashes.[2] |
| Respiratory Protection | All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][7] |
Experimental Workflow: From Procurement to Disposal
A systematic workflow ensures that this compound is handled safely at every stage. The following diagram illustrates the key phases of this process.
Caption: Procedural workflow for the safe management of this compound.
Detailed Procedural Guidance
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8][9] The storage area should be designated for flammable liquids.
Handling and Use
-
Preparation : Before use, ensure all necessary equipment is clean, dry, and assembled correctly within a chemical fume hood.[10]
-
Personal Protective Equipment : Don all required PPE, including chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.
-
Dispensing : When transferring the liquid, use a syringe or cannula to minimize exposure to air and moisture.[10] Ground and bond the container and receiving equipment to prevent static discharge.[2][8]
-
Spill Management : In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection : Collect all waste materials, including empty containers and used PPE, in a designated hazardous waste container.[11]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.[12]
-
Segregation : Do not mix this compound waste with other waste streams.[11]
-
Final Disposal : Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal service, in accordance with local, state, and federal regulations.[13][14]
By adhering to these comprehensive guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
